Decloxizine
Description
Properties
IUPAC Name |
2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c24-16-18-25-17-15-22-11-13-23(14-12-22)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21,24H,11-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBBIHZWNDPBMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13073-96-6 (di-hydrochloride) | |
| Record name | Decloxizine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003733639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40190777 | |
| Record name | Decloxizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3733-63-9 | |
| Record name | 2-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3733-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decloxizine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003733639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decloxizine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Decloxizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECLOXIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/919C49XAYD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Decloxizine mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Decloxizine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a pharmaceutical agent identified primarily as a histamine H1 receptor antagonist.[][2] Its core mechanism revolves around the competitive blockade of histamine at H1 receptors, thereby mitigating the physiological responses associated with allergic reactions.[3][4] While its principal therapeutic application is in the management of allergic conditions and as a bronchodilator, a comprehensive understanding of its molecular interactions, signaling cascades, and pharmacological profile is essential for its rational development and clinical application.[5] This guide provides a detailed examination of this compound's mechanism of action, supported by established pharmacological principles, and outlines standard experimental methodologies for its characterization.
Core Mechanism: Histamine H1 Receptor Antagonism
The primary and most well-characterized mechanism of action for this compound is its function as an antagonist at the histamine H1 receptor. Classified as a first-generation antihistamine, it competes with histamine for binding to H1 receptors on various cell types. By occupying the receptor without activating it, this compound prevents the downstream signaling cascade typically initiated by histamine, leading to the alleviation of symptoms such as itching, swelling, mucus production, and bronchoconstriction.
Signaling Pathway of H1 Receptor and Inhibition by this compound
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+). The subsequent increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to the ultimate cellular responses, such as smooth muscle contraction and increased vascular permeability. This compound blocks this entire pathway at its inception by preventing histamine from binding to and activating the H1 receptor.
Caption: H1 receptor signaling cascade and its competitive inhibition by this compound.
Quantitative Pharmacological Data
Precise quantitative data on this compound's binding affinity and potency are not widely available in peer-reviewed literature. The table below is structured for the inclusion of such data as it becomes available through future research. A known point of comparison is that this compound's affinity (IC50) for the H1 receptor is approximately 10-fold lower than that of its analogue, hydroxyzine.
Table 1: Receptor Binding Affinity and Potency
| Parameter | Value | Species/Cell Line | Reference |
|---|---|---|---|
| Ki (H1 Receptor) | Data not available | - | - |
| IC50 (H1 Receptor) | ~10x lower affinity than hydroxyzine | - |
| pA2 | Data not available | - | - |
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Species | Route | Reference |
|---|---|---|---|---|
| Bioavailability | Data not available | - | - | - |
| Half-life (t½) | Data not available | - | - | - |
| Cmax | Data not available | - | - | - |
| Metabolism | Data not available | - | - | - |
| Excretion | Data not available | - | - | - |
Experimental Protocols
Protocol: Radioligand Binding Assay for H1 Receptor Affinity
This protocol outlines a standard method for determining the binding affinity of this compound for the human histamine H1 receptor.
-
Objective: To determine the inhibition constant (Ki) of this compound at the H1 receptor.
-
Materials:
-
Cell membranes from a stable cell line expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Pyrilamine (a selective H1 antagonist).
-
Test compound: this compound hydrochloride, serially diluted.
-
Non-specific binding control: Mepyramine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters, and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Methodology:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]-Pyrilamine (at a concentration near its Kd), and either assay buffer (for total binding), mepyramine (for non-specific binding), or a concentration of this compound.
-
Incubation: Incubate the plates at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Harvesting: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of this compound concentration. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow: Receptor Selectivity Profiling
To assess the selectivity of this compound, it should be screened against a panel of other receptors, particularly those commonly associated with side effects of first-generation antihistamines (e.g., muscarinic, adrenergic, serotonergic receptors).
Caption: A standard workflow for determining the receptor selectivity profile of a compound.
Pharmacodynamic and Physiological Effects
The H1 receptor antagonism by this compound translates into several key physiological effects.
-
Antihistaminic/Anti-allergic: By blocking histamine's effects, this compound reduces symptoms of allergic rhinitis and urticaria.
-
Bronchodilatory: this compound has been investigated for its bronchodilator and broncholytic effects in patients with chronic obstructive lung diseases, proving superior to placebo in clinical studies.
-
Central Nervous System (CNS) Effects: As a first-generation antihistamine, this compound can cross the blood-brain barrier. This can lead to sedative side effects, such as tiredness or drowsiness, which were noted in some patients during clinical investigation.
-
Anticholinergic Effects: Many first-generation antihistamines also have activity at muscarinic receptors, leading to anticholinergic side effects (e.g., dry mouth, blurred vision). The potential for these effects with this compound requires characterization through selectivity profiling.
Caption: Logical flow from this compound's receptor interactions to its clinical effects.
Conclusion
The core mechanism of action of this compound is the competitive antagonism of the histamine H1 receptor. This action underpins its therapeutic potential in treating allergic conditions and respiratory diseases. For drug development professionals, a critical path forward involves the rigorous quantitative characterization of its binding affinity and selectivity profile against a broad panel of receptors to fully understand its therapeutic window and potential side effects. The experimental protocols and frameworks provided herein serve as a guide for these essential next steps in the comprehensive evaluation of this compound.
References
Decloxizine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decloxizine is a first-generation antihistamine belonging to the piperazine class of compounds. It functions as a histamine H1 receptor antagonist, competitively inhibiting the action of histamine at H1 receptors in various tissues. This technical guide provides an in-depth overview of the chemical identity, physicochemical properties, synthesis, and mechanism of action of this compound, tailored for a scientific audience.
Chemical Identity
-
IUPAC Name: 2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol[1]
-
CAS Number: 3733-63-9 (this compound free base)[1]
Synonyms
This compound and its salts are known by several synonyms in scientific literature and commercial databases. The following table provides a comprehensive list of these alternative names.
| Form | Synonyms |
| This compound (Free Base) | 2-(2-(4-Benzhydrylpiperazin-1-yl)ethoxy)ethanol, UCB 1402, Decloxizina, 1-Benzhydryl-4-(2-(2-hydroxyethoxy)ethyl)piperazine, NSC-289116[1][2] |
| This compound Hydrochloride | 2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol hydrochloride, DECLOXIZINI HYDROCHLORIDE[3] |
| This compound Dihydrochloride | 2-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethoxy]ethanol dihydrochloride, Hydroxyzine EP Impurity B |
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound and its hydrochloride and dihydrochloride salts.
Table 1: Physicochemical Properties of this compound (Free Base)
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈N₂O₂ | |
| Molecular Weight | 340.46 g/mol | |
| Appearance | Powder |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₉ClN₂O₂ | |
| Molecular Weight | 376.92 g/mol | |
| Predicted LogP | 3.08 |
Table 3: Physicochemical Properties of this compound Dihydrochloride
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₀Cl₂N₂O₂ | |
| Molecular Weight | 413.39 g/mol | |
| Boiling Point | 472.4°C at 760 mmHg | |
| Density | 1.115 g/cm³ | |
| Purity | 99% |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves a two-step process starting from piperazine. The first step is the synthesis of the key intermediate, 1-[2-(2-hydroxyethoxy)ethyl]piperazine, followed by N-alkylation with a benzhydryl halide.
Step 1: Synthesis of 1-[2-(2-hydroxyethoxy)ethyl]piperazine
This procedure is based on the reaction of piperazine with 2-(2-chloroethoxy)ethanol.
-
Materials: Piperazine, piperazine dihydrochloride, 2-(2-chloroethoxy)ethanol, water (or an alcohol solvent).
-
Procedure:
-
React piperazine with piperazine dihydrochloride in a suitable solvent (e.g., water) to generate piperazine monohydrochloride in situ. The molar ratio of piperazine to piperazine dihydrochloride should be approximately 1:0.91.
-
To the resulting solution, add 2-(2-chloroethoxy)ethanol. The molar ratio of piperazine monohydrochloride to 2-(2-chloroethoxy)ethanol should be in the range of 1.8-2.2:1.
-
Heat the reaction mixture at a temperature between 40-120°C for 2-8 hours.
-
After the reaction is complete, filter the mixture to recover the piperazine dihydrochloride byproduct, which can be dried and reused.
-
Evaporate the solvent from the filtrate to obtain the crude 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
-
The crude product can be purified by vacuum distillation.
-
Step 2: Synthesis of this compound
This step involves the N-alkylation of the intermediate synthesized in Step 1 with a benzhydryl halide (e.g., benzhydryl chloride or bromide).
-
Materials: 1-[2-(2-hydroxyethoxy)ethyl]piperazine, benzhydryl chloride (or bromide), a non-polar solvent (e.g., toluene), and a base (e.g., triethylamine or potassium carbonate).
-
Procedure:
-
Dissolve 1-[2-(2-hydroxyethoxy)ethyl]piperazine in a suitable non-polar solvent such as toluene.
-
Add a base, like triethylamine, to the solution to act as an acid scavenger.
-
Add benzhydryl chloride to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and wash it with water to remove the salt byproduct.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Evaporate the solvent under reduced pressure to yield crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
-
Analytical Method
A high-performance liquid chromatography (HPLC) method can be employed for the determination of this compound in pharmaceutical formulations. While a specific validated method for this compound is not detailed in the available literature, a general approach for related compounds can be adapted.
-
Column: A reverse-phase column, such as a LiChrosorb RP-18, is suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M KH₂PO₄) and an organic solvent like acetonitrile in a 65:35 (v/v) ratio can be used.
-
Flow Rate: A flow rate of 2 mL/min is a typical starting point.
-
Detection: UV detection at a wavelength of 230 nm is appropriate for this class of compounds.
-
Internal Standard: An internal standard, such as methyl paraben, can be used for improved quantitation.
Mechanism of Action: Histamine H1 Receptor Antagonism
This compound exerts its therapeutic effects by acting as an antagonist at the histamine H1 receptor. In allergic and inflammatory conditions, histamine is released from mast cells and basophils and binds to H1 receptors on various cell types, initiating a signaling cascade.
The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 family of G-proteins. This coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
IP₃ diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses associated with histamine release, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.
This compound, by binding to the H1 receptor, prevents histamine from binding and activating this downstream signaling pathway. This blockade of the H1 receptor alleviates the symptoms of allergic reactions.
References
Decloxizine: A Technical Overview of a First-Generation Antihistamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decloxizine, also known by its developmental code UCB 1402, is a first-generation antihistamine and a derivative of piperazine. This document provides a comprehensive technical overview of its discovery, history, mechanism of action, synthesis, and available clinical data. While detailed quantitative data on its pharmacokinetics and receptor binding affinity are not widely available in public literature, this guide synthesizes the existing information to provide a thorough understanding of the compound. It is intended for an audience with a professional background in pharmacology and drug development.
Discovery and History
This compound was developed by UCB Pharma, a Belgian pharmaceutical company. Its developmental code, UCB 1402, points to its origins within UCB's research programs. The available literature suggests its primary investigation occurred in the late 1960s and early 1970s.
Initially, this compound was not primarily targeted for allergic rhinitis, the most common indication for antihistamines today. Instead, it was investigated for its properties as a "broncholyticum," a substance that could alleviate bronchoconstriction. A key clinical study from 1970 evaluated its efficacy in patients with chronic obstructive lung ailments, including asthma, bronchitis, and pulmonary emphysema. This study compared this compound to Franol (a combination of theophylline, ephedrine, and phenobarbital) and a placebo, noting that this compound was significantly more effective than both. The reported side effect of tiredness is characteristic of first-generation antihistamines, which readily cross the blood-brain barrier.
The limited availability of subsequent research and clinical data suggests that this compound may not have achieved widespread clinical use or has been superseded by newer generations of antihistamines with improved side-effect profiles.
Mechanism of Action
This compound functions as an antagonist of the histamine H1 receptor.[1] Like other first-generation antihistamines, it competitively inhibits the binding of histamine to these receptors on various cell types.
Histamine H1 Receptor Signaling Pathway
The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the physiological symptoms of an allergic response. This compound, by blocking this initial step, prevents the downstream signaling.
The pathway is as follows:
-
Histamine Binding: Histamine binds to the H1 receptor.
-
G-Protein Activation: This binding causes a conformational change in the receptor, activating the associated Gq protein.
-
Phospholipase C Activation: The activated Gq protein stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Protein Kinase C Activation: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).
-
Cellular Response: The activation of PKC and the increase in intracellular calcium lead to the downstream effects of histamine, such as smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory cytokines.
By occupying the histamine binding site on the H1 receptor, this compound prevents this cascade from being initiated.
Physicochemical Properties and Synthesis
Chemical Data
| Property | Value |
| IUPAC Name | 2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol |
| Molecular Formula | C₂₁H₂₈N₂O₂ |
| Molecular Weight | 340.46 g/mol |
| CAS Number | 3733-63-9 |
| Developmental Code | UCB 1402 |
Proposed Synthesis
Reaction: 1-Benzhydrylpiperazine is reacted with 2-(2-chloroethoxy)ethanol in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Pharmacological Data
Pharmacodynamics
Detailed quantitative data on the binding affinity (Ki or IC50) of this compound for the histamine H1 receptor is not available in the public domain. As a first-generation antihistamine, it is expected to have a relatively high affinity for the H1 receptor. It is also likely to exhibit affinity for other receptors, such as muscarinic acetylcholine receptors, which is a common characteristic of this class of drugs and contributes to side effects like dry mouth.
Pharmacokinetics
Specific pharmacokinetic parameters for this compound in humans, such as Cmax, Tmax, half-life, bioavailability, and clearance, have not been publicly documented. General characteristics of first-generation antihistamines suggest that it would be well-absorbed after oral administration, undergo hepatic metabolism, and be excreted in the urine.
Toxicology
No public data for the median lethal dose (LD50) of this compound is available.
Clinical Data
The primary source of clinical data for this compound comes from a 1970 study published in Respiration.
-
Study Design: A double-blind, cross-over study comparing this compound with Franol and a placebo.
-
Patient Population: 25 hospitalized patients with chronic, obstructive lung ailments.
-
Dosage: 50 mg of this compound administered three times daily.
-
Results: The therapeutic effect of this compound was reported to be "significantly better" than both Franol and the placebo. The bronchodilator and broncholytic effects were noted to be superior, with a relatively rapid onset and longer duration of action.
-
Adverse Effects: Tiredness was reported in two patients, which is consistent with the sedative effects of first-generation antihistamines.
No quantitative data, such as changes in Forced Expiratory Volume in 1 second (FEV1), were provided in the abstract of this study.
Experimental Protocols
While specific experimental data for this compound is lacking, the following are general protocols that would be used to characterize its pharmacological profile.
Histamine H1 Receptor Binding Assay
This protocol is a standard method for determining the binding affinity of a compound for a receptor.
Acute Oral Toxicity Study (LD50 Determination)
This is a generalized protocol to determine the acute toxicity of a substance.
Conclusion
This compound (UCB 1402) is a first-generation piperazine-derived antihistamine with a history rooted in the treatment of bronchoconstrictive pulmonary diseases. Its mechanism of action is consistent with other drugs in its class, involving the competitive antagonism of the histamine H1 receptor. While a plausible synthetic route can be outlined, a significant gap exists in the publicly available, detailed quantitative data regarding its pharmacodynamic, pharmacokinetic, and toxicological properties. The available clinical information, though limited, suggests efficacy as a bronchodilator. For contemporary drug development professionals, the case of this compound underscores the evolution of antihistamine research towards agents with greater receptor selectivity and a more favorable side-effect profile. Further research into historical archives or UCB's internal documentation would be necessary to fully elucidate the quantitative aspects of this compound's profile.
References
Potential applications of Decloxizine as a bronchodilator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decloxizine, a piperazine-derivative second-generation antihistamine, has demonstrated potential as a bronchodilator in early clinical and preclinical evaluations. This document provides an in-depth technical guide on the existing, albeit dated, research into this compound's applications in respiratory medicine. It summarizes the quantitative data from a key clinical trial, outlines the experimental protocols, and elucidates the putative mechanism of action through detailed signaling pathway diagrams. While the primary research was conducted in the late 1960s and early 1970s, this paper aims to consolidate the available information to inform modern research and development efforts in the field of respiratory therapeutics.
Introduction
Bronchoconstriction is a key pathophysiological feature of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). The relaxation of airway smooth muscle, leading to bronchodilation, is a primary therapeutic goal. While beta-2 adrenergic agonists and anticholinergics are the cornerstones of bronchodilator therapy, research into alternative mechanisms remains a valid pursuit. This compound, identified as UCB 1402 in early studies, emerged as a compound of interest due to its bronchodilator and broncholytic effects observed in clinical settings.[1] As a histamine H1 receptor antagonist, its mechanism of action presents a different therapeutic pathway compared to mainstream bronchodilators.[2] This whitepaper will synthesize the available data on this compound to provide a comprehensive overview for the scientific community.
Clinical Data
The primary clinical evidence for this compound's efficacy as a bronchodilator comes from a 1970 study by Kiehelä, Keskinen, and Hohenthal, published in Respiration.[1][2] The study was a comparative, double-blind, cross-over trial involving 25 hospitalized patients with chronic obstructive lung ailments.[1]
Efficacy Data
The therapeutic effect of this compound was reported to be significantly superior to both Franol (a combination of theophylline, ephedrine, and phenobarbital) and a placebo. The bronchodilator effect was noted for its relatively rapid onset and longer duration. While the full quantitative data from the original publication's tables and figures are not publicly accessible, the key findings are summarized below based on the abstract's descriptions.
| Parameter | This compound | Franol | Placebo |
| Therapeutic Effect | Significantly Superior | Inferior to this compound | Inferior to this compound |
| Bronchodilator Effect | Superior | Inferior to this compound | Inferior to this compound |
| Onset of Action | Relatively Rapid | Not specified | Not applicable |
| Duration of Action | Longer Duration | Not specified | Not applicable |
| Asthma Attack Prevention | Effective at 50 mg t.i.d. | Not specified | Not specified |
Table 1: Summary of Comparative Efficacy of this compound. Data is qualitative based on the study's abstract.
Safety and Tolerability
The primary reported side effect was tiredness, which occurred in two patients during the this compound treatment period. Notably, four patients experienced similar tiredness during the placebo period, suggesting the effect may not be strongly attributable to the drug.
| Adverse Event | This compound Group (n=25) | Placebo Group (n=25) |
| Tiredness | 2 patients | 4 patients |
Table 2: Reported Side Effects in the 1970 Clinical Trial.
Experimental Protocols
Detailed experimental protocols from the original studies are not fully available. However, based on the descriptions and standard methodologies of the era, the following protocols can be inferred.
Clinical Trial Protocol (Kiehelä et al., 1970)
-
Study Design: A double-blind, cross-over comparative clinical trial.
-
Patient Population: 25 hospitalized patients suffering from chronic, obstructive lung ailments.
-
Interventions:
-
This compound (UCB 1402): 50 mg, three times daily.
-
Franol: Dosage as per standard of care at the time.
-
Placebo.
-
-
Methodology: Each patient likely underwent treatment periods with each of the three interventions, with washout periods in between. The order of interventions would have been randomized.
-
Outcome Measures: The primary outcomes were likely spirometric measurements, such as Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC), to quantify the bronchodilator effect. Clinical outcomes would have included the frequency and severity of asthma attacks and shortness of breath.
-
Statistical Analysis: The results were reported as statistically significant, implying the use of appropriate statistical tests for a cross-over design, such as paired t-tests or ANOVA.
Preclinical Bronchoconstriction Model
A 1969 publication mentions a study on the "Effect of this compound on histamine aerosol induced bronchoconstriction in the conscious guinea-pig." While the protocol is not detailed, a standard methodology for such an experiment would be as follows:
-
Animal Model: Conscious guinea pigs, a common model for bronchoconstriction studies.
-
Procedure:
-
Animals are pre-treated with either this compound or a vehicle control.
-
Animals are then exposed to an aerosolized solution of a bronchoconstricting agent, such as histamine or methacholine.
-
The primary endpoint is the time to onset of respiratory distress or collapse.
-
-
Outcome Measure: A significant increase in the time to collapse in the this compound-treated group compared to the control group would indicate a protective, bronchodilator effect.
Mechanism of Action
This compound is a second-generation histamine H1 receptor antagonist. Its bronchodilator effect is therefore attributed to the blockade of histamine-induced bronchoconstriction.
Signaling Pathway of Bronchoconstriction (Histamine-Induced)
In airway smooth muscle cells, histamine binds to H1 receptors, which are Gq-protein coupled receptors. This binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling between actin and myosin, and ultimately, smooth muscle contraction and bronchoconstriction.
Putative Mechanism of this compound-Induced Bronchodilation
This compound, as an H1 receptor antagonist, competitively binds to the H1 receptor, preventing histamine from binding and initiating the downstream signaling cascade. By blocking this pathway, this compound prevents the increase in intracellular Ca2+ and subsequent smooth muscle contraction, thereby exerting its bronchodilator effect.
Discussion and Future Directions
The available evidence, though dated, suggests that this compound possesses clinically significant bronchodilator properties. Its mechanism as an H1 receptor antagonist makes it distinct from the more common classes of bronchodilators. The clinical utility of H1 antihistamines in asthma is generally considered minimal, though they may have a role in patients with concurrent allergic rhinitis. However, the reported superiority of this compound over a standard combination therapy of its time warrants a re-examination of its potential.
Several key questions remain unanswered due to the limited publicly available data:
-
What were the precise quantitative improvements in lung function (e.g., FEV1 % change) observed in the 1970 clinical trial?
-
What is the pharmacokinetic and pharmacodynamic profile of this compound?
-
What are the results of preclinical studies on isolated airway smooth muscle tissues?
Future research could involve:
-
In vitro studies: Characterizing the binding affinity of this compound for the H1 receptor and its functional antagonism in isolated human airway smooth muscle preparations.
-
Preclinical in vivo studies: Re-evaluating the bronchodilator and anti-inflammatory effects of this compound in modern, well-characterized animal models of asthma and COPD.
-
Clinical trials: If preclinical data are promising, conducting well-designed clinical trials to assess the efficacy and safety of this compound as a monotherapy or an add-on therapy in specific patient populations, such as those with allergic asthma.
Conclusion
This compound demonstrated notable potential as a bronchodilator in early studies. While the research is over five decades old, the fundamental findings suggest a therapeutic avenue that has been largely unexplored in the modern era of respiratory drug development. This whitepaper has consolidated the available information to serve as a foundation for renewed scientific inquiry into the potential applications of this compound and similar H1 receptor antagonists in the management of obstructive airway diseases. Further research is necessary to validate these early findings and to fully characterize the efficacy and safety of this compound according to current standards.
References
A Technical Guide to Decloxizine and its Structural Relationship with Hydroxyzine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of decloxizine and its relationship to the first-generation antihistamine, hydroxyzine. It covers their chemical structures, physicochemical properties, pharmacological profiles, and analytical methodologies, presenting quantitative data in a comparative format. This document is intended to serve as a comprehensive resource for professionals in pharmaceutical research and development.
Introduction
Hydroxyzine is a well-established first-generation histamine H₁-receptor antagonist belonging to the piperazine class of compounds.[1][2] It is widely used for its anxiolytic, sedative, and antihistaminic properties in the treatment of anxiety, tension, and pruritus.[1][3][4] this compound, a structurally similar compound, is recognized primarily as a process-related impurity found in hydroxyzine active pharmaceutical ingredients (APIs). Understanding the profile of such impurities is critical for drug quality control, safety assessment, and regulatory compliance.
While hydroxyzine's primary active metabolite, responsible for much of its antihistaminic effect, is cetirizine, this compound represents a different type of related substance. This guide focuses specifically on the direct structural and pharmacological comparison between hydroxyzine and the impurity, this compound.
Chemical Structure and Nomenclature
Hydroxyzine and this compound share a common benzhydrylpiperazine scaffold but differ in the side chain attached to the second piperazine nitrogen.
-
Hydroxyzine features a 2-(2-hydroxyethoxy)ethyl side chain and a chlorine atom on one of the phenyl rings of the benzhydryl group.
-
This compound lacks the chlorine atom on the benzhydryl group. Its IUPAC name is 2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol.
This structural difference, specifically the absence of the para-chloro substituent on the phenyl ring, significantly alters the molecule's physicochemical properties.
Comparative Physicochemical and Pharmacological Data
Quantitative data for hydroxyzine and this compound are summarized below for direct comparison.
Table 1: Physicochemical Properties
| Property | Hydroxyzine | This compound |
| Molecular Formula | C₂₁H₂₇ClN₂O₂ | C₂₁H₂₈N₂O₂ |
| Molecular Weight | 374.90 g/mol | 340.46 g/mol |
| LogP (Lipophilicity) | ~3.2 | ~1.15 |
| IUPAC Name | 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol | 2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol |
| Synonyms | Atarax, Vistaril, UCB-4492 | UCB-1402, Rescupal, Hydroxyzine EP Impurity B |
Table 2: Pharmacological and Pharmacokinetic Profile
| Parameter | Hydroxyzine | This compound |
| Primary Mechanism | Potent H₁ Receptor Inverse Agonist | H₁ Receptor Antagonist |
| H₁ Receptor Affinity (Kᵢ) | ~2 nM | Affinity is ~10-fold lower than hydroxyzine's |
| Other Receptor Affinities (Kᵢ) | 5-HT₂ₐ (~50 nM), D₂ (~378 nM), α₁-adrenergic | Data not widely available |
| Blood-Brain Barrier | Readily crosses | Potentially reduced penetration due to lower lipophilicity |
| Onset of Action | 15-60 minutes | ~1 to 2 hours |
| Elimination Half-Life (Adults) | ~20 hours | Data not widely available |
| Metabolism | Hepatic (via CYP3A4/3A5) to active metabolite cetirizine | Data not widely available |
Experimental Protocols
Analytical Differentiation of this compound and Hydroxyzine
A key challenge in the quality control of hydroxyzine is the accurate detection and quantification of related impurities, including this compound. High-Performance Liquid Chromatography (HPLC) is the standard method.
Objective: To resolve and quantify this compound from hydroxyzine in an API sample.
Methodology: Ion-Pair Reversed-Phase HPLC
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as a buffered aqueous solution containing an ion-pairing agent (e.g., sodium dodecyl sulfate) and an organic modifier (e.g., acetonitrile or methanol). The pH should be adjusted to optimize the separation.
-
Standard Solution Preparation:
-
Accurately weigh and dissolve reference standards of hydroxyzine hydrochloride and this compound hydrochloride in a suitable diluent (e.g., mobile phase) to create stock solutions of known concentrations.
-
Prepare a series of calibration standards by diluting the stock solutions.
-
-
Sample Preparation: Dissolve a known quantity of the hydroxyzine API sample in the diluent to achieve a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV spectrophotometry at a wavelength where both compounds have significant absorbance (e.g., 230 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
-
-
Analysis:
-
Inject the standard solutions to establish system suitability (resolution, tailing factor) and generate a calibration curve.
-
Inject the sample solution.
-
Identify the peaks for hydroxyzine and this compound based on their retention times, which are distinct under these conditions (a reported retention time difference is 2.1 minutes).
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations: Workflows and Pathways
Structural Relationship Diagram
The following diagram illustrates the direct structural comparison between hydroxyzine and its de-chlorinated analogue, this compound.
Caption: Structural comparison of Hydroxyzine and this compound.
Analytical Workflow Diagram
This diagram outlines the logical flow for the quality control analysis of hydroxyzine API to identify and quantify impurities like this compound.
Caption: Workflow for impurity analysis of Hydroxyzine API.
H₁ Receptor Signaling Pathway Diagram
This diagram illustrates the mechanism of action for an H₁ receptor antagonist like hydroxyzine. Histamine binding activates the Gq/11 protein, leading to downstream signaling. Hydroxyzine, as an inverse agonist, prevents this activation and reduces basal receptor activity.
Caption: Simplified H₁ receptor signaling and antagonism.
Conclusion
This compound is a significant process-related impurity of hydroxyzine, distinguished by the absence of a chlorine atom on the benzhydryl moiety. This structural change results in lower lipophilicity and a reported tenfold reduction in H₁ receptor binding affinity compared to hydroxyzine. While not an active metabolite, the presence of this compound must be carefully monitored through robust analytical methods like HPLC to ensure the quality, safety, and efficacy of hydroxyzine pharmaceutical products. This guide provides the foundational technical data and methodologies essential for researchers and drug development professionals working with these compounds.
References
In vitro characterization of Decloxizine
An In-Depth Technical Guide on the In Vitro Characterization of Decloxizine
Introduction
This compound is a histamine H1 receptor antagonist, structurally analogous to hydroxyzine, and is categorized by some sources as a second-generation antihistamine.[1][] It is primarily indicated for the treatment of allergic reactions such as angioedema, asthma, and bronchitis.[3] As a second-generation antihistamine, this compound is characterized by its reduced lipophilicity compared to first-generation compounds, which limits its ability to cross the blood-brain barrier and thereby minimizes sedative side effects.[1] This technical guide provides an overview of the in vitro characterization of this compound, including its mechanism of action, receptor binding profile, and illustrative experimental protocols for its pharmacological assessment.
Mechanism of Action
The primary mechanism of action of this compound is the competitive antagonism of the histamine H1 receptor.[4] In allergic responses, histamine is released from mast cells and basophils, binding to H1 receptors on various cell types. This binding initiates a signaling cascade that leads to the classic symptoms of allergy, such as itching, swelling, and mucus production. This compound binds to these H1 receptors without activating them, thereby blocking histamine from binding and inhibiting the downstream signaling pathways. Some evidence also suggests that this compound may possess anti-inflammatory properties by inhibiting the release of certain pro-inflammatory cytokines.
Histamine H1 Receptor Signaling Pathway
Caption: Antagonistic action of this compound on the histamine H1 receptor signaling pathway.
In Vitro Pharmacology
The in vitro pharmacological characterization of this compound involves determining its binding affinity for the H1 receptor and its functional activity in cellular assays.
Receptor Binding Affinity
Radioligand binding assays are employed to determine the affinity of this compound for the histamine H1 receptor. These experiments typically use a radiolabeled ligand that is known to bind to the receptor and measure the ability of this compound to displace it. The affinity is commonly expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50). It has been noted that the IC50 of this compound for the H1 receptor is approximately 10-fold lower than that of hydroxyzine.
| Parameter | This compound | Hydroxyzine (Comparator) |
| Target | Histamine H1 Receptor | Histamine H1 Receptor |
| Assay Type | Radioligand Binding | Radioligand Binding |
| Radioligand | [³H]-Pyrilamine | [³H]-Pyrilamine |
| Cell Line | HEK293 (expressing human H1R) | HEK293 (expressing human H1R) |
| Ki (nM) | Data not available | Data not available |
| IC50 (nM) | ~10x higher than Hydroxyzine | Reference Value |
Experimental Protocol: Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human histamine H1 receptor are cultured under standard conditions.
-
Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
-
The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, the radioligand (e.g., [³H]-pyrilamine), and varying concentrations of this compound or a reference compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled H1 receptor antagonist (e.g., astemizole).
-
The reaction is incubated to allow for binding equilibrium.
-
-
Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.
-
The filters are washed to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using non-linear regression to determine the IC50 value of this compound.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Functional Activity
Functional assays are conducted to assess the ability of this compound to inhibit the cellular response following H1 receptor activation. A common method is to measure the mobilization of intracellular calcium (Ca²⁺) upon receptor stimulation by histamine.
| Parameter | This compound |
| Target | Histamine H1 Receptor |
| Assay Type | Calcium Mobilization Assay |
| Cell Line | CHO-K1 (expressing human H1R) |
| Stimulant | Histamine |
| EC50 of Histamine (nM) | Dependent on cell system |
| IC50 of this compound (nM) | Data not available |
Note: Specific functional assay data for this compound are not publicly available. This table represents a typical data summary for such an experiment.
Experimental Protocol: Calcium Mobilization Assay
-
Cell Culture:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing the human histamine H1 receptor are seeded into 96-well plates and grown to confluence.
-
-
Dye Loading:
-
The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
The cells are incubated to allow for dye uptake and de-esterification.
-
-
Compound Incubation:
-
The dye-containing buffer is removed, and the cells are incubated with varying concentrations of this compound or a vehicle control.
-
-
Stimulation and Measurement:
-
The plate is placed in a fluorescence plate reader.
-
Histamine is added to the wells to stimulate the H1 receptor.
-
The fluorescence intensity is measured over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The increase in fluorescence upon histamine stimulation is calculated.
-
The inhibitory effect of this compound is determined by comparing the response in the presence of the compound to the control response.
-
The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Illustrative Experimental Workflow
Caption: A representative workflow for the in vitro characterization of a histamine H1 receptor antagonist.
Disclaimer
The information provided in this document is based on publicly available data as of late 2025. Specific quantitative data and detailed, validated experimental protocols for the in vitro characterization of this compound are limited in the public domain. The experimental protocols and data tables presented are illustrative and based on standard methodologies for the characterization of histamine H1 receptor antagonists. Researchers should validate these methods for their specific experimental conditions.
References
Preclinical Profile of Decloxizine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decloxizine, also known by its developmental codes UCB 1402 and NSC289116, is a first-generation histamine H1 receptor antagonist. As a member of the piperazine class of antihistamines, it functions by competitively inhibiting the action of histamine at H1 receptors, thereby mitigating allergic responses. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its pharmacodynamics, pharmacokinetics, and toxicology. The information is presented to support further research and development efforts.
Pharmacodynamics
The primary mechanism of action of this compound is the blockade of histamine H1 receptors. By binding to these receptors, it prevents histamine from initiating the signaling cascade that leads to the symptoms of an allergic reaction.
In Vivo Efficacy
Preclinical studies in guinea pigs have demonstrated the efficacy of this compound in mitigating histamine-induced bronchoconstriction. A key study, though not widely available in full text, investigated the "Effect of this compound on histamine aerosol induced bronchoconstriction in the conscious guinea-pig." This model is a standard preclinical assay for evaluating the in vivo potency of antihistamines.
Experimental Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs (General Protocol)
A generalized protocol for this type of study is as follows:
-
Animals: Conscious guinea pigs are used.
-
Procedure:
-
Animals are placed in a whole-body plethysmograph to measure respiratory parameters.
-
A baseline respiratory reading is established.
-
Animals are exposed to a histamine aerosol, which induces bronchoconstriction, leading to changes in respiratory function (e.g., increased airway resistance).
-
This compound is administered (typically orally or intraperitoneally) at various doses prior to histamine challenge.
-
The degree of inhibition of the histamine-induced bronchoconstriction is measured and compared to a vehicle control group.
-
-
Endpoint: The primary endpoint is the percentage of inhibition of the histamine-induced bronchoconstrictor response.
Further research is required to obtain the specific quantitative outcomes of this compound in this model.
Toxicology
Toxicological assessment is a critical component of preclinical evaluation. For this compound, acute toxicity data in rats is available.
Acute Toxicity
Table 1: Acute Toxicity of this compound in Rats
| Species | Route of Administration | LD50 Value | Observed Toxic Effects | Reference |
| Rat | Oral | 840 mg/kg | Convulsions, excitement, ataxia |
Experimental Protocol: Acute Oral Toxicity (General OECD 423 Guideline)
The determination of the oral LD50 is typically conducted following a standardized protocol, such as the OECD Guideline for the Testing of Chemicals, Section 4, Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method.
-
Animals: Typically, female rats are used.
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
A starting dose of the test substance is administered orally to a small group of animals.
-
The animals are observed for signs of toxicity and mortality for up to 14 days.
-
Depending on the outcome, the dose is increased or decreased in subsequent groups of animals.
-
The LD50 value is estimated based on the dose at which 50% of the animals are expected to die.
-
-
Observations: In addition to mortality, clinical signs of toxicity are recorded, such as changes in behavior, coordination, and the presence of convulsions.
Signaling Pathways and Workflows
Histamine H1 Receptor Signaling Pathway
This compound acts as an antagonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability. This compound blocks the initial step of this pathway by preventing histamine from binding to its receptor.
Histamine H1 Receptor Signaling Pathway and Point of this compound Intervention.
Preclinical Drug Development Workflow
The preclinical evaluation of a compound like this compound follows a structured workflow to assess its potential as a therapeutic agent before human trials. This process involves a series of in vitro and in vivo studies to characterize its pharmacodynamics, pharmacokinetics, and safety profile.
Generalized Preclinical Development Workflow for an Antihistamine.
Conclusion
The available preclinical data for this compound establish its identity as a first-generation histamine H1 receptor antagonist with demonstrated in vivo efficacy in a relevant animal model of allergic bronchoconstriction and a defined acute toxicity profile in rats. However, a significant gap in the publicly available information exists, particularly concerning quantitative receptor binding affinity and detailed pharmacokinetic parameters. Further investigation to uncover these specific data points is warranted to complete a comprehensive preclinical profile of this compound. The experimental protocols and workflows provided in this guide offer a framework for conducting and interpreting such future studies.
Unveiling the Anti-Inflammatory Potential of Decloxizine: A Technical Guide for Researchers
Abstract
Decloxizine, a second-generation histamine H1 receptor antagonist, is primarily recognized for its efficacy in managing allergic conditions such as allergic rhinitis and urticaria[1]. Emerging evidence, however, suggests that its pharmacological profile may extend beyond antihistaminic effects to include significant anti-inflammatory properties. Some studies indicate that this compound may inhibit the release of pro-inflammatory cytokines, suggesting a therapeutic potential in a broader range of inflammatory disorders[1]. This technical guide provides a comprehensive overview of the hypothesized anti-inflammatory mechanisms of this compound, outlines detailed experimental protocols for validation, and presents a framework for data analysis and visualization. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.
Introduction
Inflammation is a complex biological response to harmful stimuli, involving a cascade of signaling pathways and the release of numerous mediators[2]. While acute inflammation is a protective mechanism, chronic inflammation is implicated in a wide array of pathologies. Key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), are central to the inflammatory process, regulating the expression of pro-inflammatory genes that encode cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β)[3][4].
This compound, as a histamine H1 receptor antagonist, is known to block the effects of histamine, a key mediator in allergic inflammation. Beyond this primary mechanism, its potential to modulate other inflammatory pathways remains an area of active investigation. This guide will explore the theoretical basis for this compound's anti-inflammatory action and provide the necessary tools for its empirical validation.
Hypothesized Mechanism of Action: Inhibition of Pro-Inflammatory Mediators
The primary hypothesized anti-inflammatory mechanism of this compound is the suppression of pro-inflammatory cytokine and mediator production. This action is likely mediated through the modulation of key intracellular signaling pathways.
Key Signaling Pathways
-
NF-κB Signaling Pathway: This pathway is a cornerstone of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. It is hypothesized that this compound may interfere with this pathway, potentially by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its nuclear translocation.
-
MAPK Signaling Pathway: The MAPK family (including p38, JNK, and ERK) plays a crucial role in cellular responses to external stressors, including inflammatory stimuli. These kinases are involved in the synthesis of inflammatory mediators. This compound may exert its effects by inhibiting the phosphorylation, and thus the activation, of key kinases within this pathway.
Below is a diagram illustrating the potential points of intervention for this compound within these inflammatory signaling cascades.
Experimental Protocols for Validation
To empirically validate the anti-inflammatory properties of this compound, a series of in vitro and in vivo experiments are proposed.
In Vitro Model: LPS-Stimulated Macrophages
This model is a standard for assessing the anti-inflammatory potential of test compounds. Murine macrophage-like cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: RAW 264.7 cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Cells should be seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Pre-treatment: Cells are to be pre-treated with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are to be stimulated with 1 µg/mL of LPS to induce inflammation.
-
Incubation: The plates are to be incubated for 24 hours.
-
Sample Collection: After incubation, the supernatant should be collected for cytokine analysis. The cells are then to be lysed for protein and RNA extraction.
-
Analysis:
-
ELISA: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are to be measured using commercially available ELISA kits.
-
Western Blot: Cell lysates are to be used to determine the expression levels of key signaling proteins such as phosphorylated and total p65 (NF-κB), IκBα, p38, JNK, and ERK.
-
qPCR: RNA is to be extracted and reverse-transcribed to cDNA. qPCR will be performed to measure the mRNA expression levels of TNF-α, IL-6, and IL-1β.
-
In Vivo Model: Carrageenan-Induced Paw Edema
This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.
Experimental Workflow:
Detailed Methodology:
-
Animal Grouping: Male Wistar rats (180-220g) are to be divided into at least four groups (n=6-8 per group): Vehicle control, Positive control (e.g., Indomethacin, 10 mg/kg), and two this compound treatment groups (e.g., 20 and 40 mg/kg).
-
Compound Administration: The test compounds are to be administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is to be injected into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is to be measured using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: The percentage inhibition of edema is to be calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation and Expected Outcomes
All quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.
In Vitro Quantitative Data
The results from the in vitro experiments can be presented in the following tables. The data for Desloratadine, a structurally related antihistamine, is included for illustrative purposes and as a potential benchmark.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells (Hypothetical Data)
| Treatment | Concentration (µM) | TNF-α (% Inhibition) | IL-6 (% Inhibition) | IL-1β (% Inhibition) |
| This compound | 1 | Data to be determined | Data to be determined | Data to be determined |
| 10 | Data to be determined | Data to be determined | Data to be determined | |
| 50 | Data to be determined | Data to be determined | Data to be determined | |
| Desloratadine (Reference) | 10 | 32.1% | 32.6% | Not Reported |
| Dexamethasone (Positive Control) | 1 | Data to be determined | Data to be determined | Data to be determined |
Reference data for Desloratadine from a study on human mast cells stimulated with phorbol 12-myristate 13-acetate.
Table 2: IC50 Values for Inhibition of Pro-Inflammatory Mediators (Hypothetical Data)
| Compound | IC50 for TNF-α (µM) | IC50 for IL-6 (µM) | IC50 for iNOS (µM) | IC50 for COX-2 (µM) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Dexamethasone | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
In Vivo Quantitative Data
The results from the carrageenan-induced paw edema model can be presented as follows:
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3 hours | % Inhibition of Edema at 5 hours |
| Vehicle Control | - | 0% | 0% |
| This compound | 20 | Data to be determined | Data to be determined |
| 40 | Data to be determined | Data to be determined | |
| Indomethacin (Positive Control) | 10 | Data to be determined | Data to be determined |
Conclusion and Future Directions
This guide outlines a comprehensive research framework to investigate the potential anti-inflammatory properties of this compound. The proposed experiments are designed to provide robust quantitative data on its efficacy and to elucidate the underlying molecular mechanisms. Confirmation of this compound's ability to modulate the NF-κB and MAPK signaling pathways and to reduce the production of key pro-inflammatory cytokines would position it as a promising candidate for further development in the treatment of a variety of inflammatory conditions. Future research should focus on a broader range of in vivo models of chronic inflammation and detailed pharmacokinetic and pharmacodynamic studies to establish a clear dose-response relationship and to assess its therapeutic window.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpras.com [ijpras.com]
- 3. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Pharmacodynamics of Decloxizine: A Technical Guide
Disclaimer: This document aims to provide a comprehensive overview of the pharmacodynamics of Decloxizine based on available scientific information. However, it is important to note that this compound is a compound with limited publicly available research data. Specific quantitative metrics, such as receptor binding affinities (K_i_) and potency (IC_50_/EC_50_), are not well-documented in peer-reviewed literature. Consequently, the detailed data tables and specific experimental protocols requested cannot be fully provided. This guide synthesizes established principles of antihistamine pharmacology to infer the likely pharmacodynamic profile of this compound.
Introduction
This compound is a pharmaceutical agent belonging to the piperazine derivative class of antihistamines.[1] It is identified as a histamine H1 receptor antagonist.[2][3] Structurally, it is an analogue of hydroxyzine and is sometimes known by its developmental code, UCB 1402.[4][5] Its primary therapeutic applications have been investigated in the context of allergic reactions and as a bronchodilator for respiratory conditions. This guide will explore the core pharmacodynamic principles of this compound, focusing on its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to characterize such compounds.
Core Pharmacodynamics and Mechanism of Action
The principal mechanism of action for this compound is competitive antagonism of the histamine H1 receptor.
-
H1 Receptor Antagonism: Histamine, a key mediator in allergic and inflammatory responses, exerts its effects by binding to H1 receptors on various cell types, including those in smooth muscle, vascular endothelium, and the central nervous system. This compound, by binding to these receptors without activating them, prevents histamine from eliciting downstream cellular responses. This blockade is the basis of its antihistaminic effects, which include the reduction of allergy symptoms like itching and swelling.
-
Piperazine Class Effects: As a piperazine derivative, this compound is part of a chemical class known for its H1 antagonistic properties. Depending on their ability to cross the blood-brain barrier, compounds in this class can also exhibit central nervous system effects, such as sedation.
Histamine H1 Receptor Signaling Pathway
This compound functions by inhibiting the canonical signaling cascade initiated by histamine binding to the H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the G_q/11_ protein alpha subunit. Activation of this pathway leads to the production of second messengers, inositol trisphosphate (IP_3_) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. This cascade ultimately results in the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability. This compound blocks the initial step of this pathway.
Quantitative Data Presentation
A thorough review of publicly accessible scientific databases and literature reveals a significant lack of specific quantitative pharmacodynamic data for this compound. Key metrics essential for a detailed pharmacodynamic profile, such as:
-
Binding Affinity (K_i_): The equilibrium dissociation constant, indicating the affinity of this compound for the H1 receptor.
-
Potency (IC_50_/EC_50_): The concentration of this compound required to produce 50% of its maximal effect or inhibition.
-
Efficacy (E_max_): The maximum response achievable from the drug.
are not available. One source notes that this compound's affinity (IC_50_) is approximately 10-fold lower than that of its analogue, hydroxyzine, but does not provide specific numerical data or a primary reference for this claim. Due to this absence of data, a comparative data table cannot be constructed.
Experimental Protocols
Detailed experimental protocols for studies conducted specifically on this compound are not published. However, the methodologies for evaluating the pharmacodynamics of H1 antihistamines are well-established. Early preclinical research on this compound (UCB 1402) investigated its effect on histamine-induced bronchoconstriction in guinea pigs. The following section describes a generalized protocol for such an assay.
General Methodology: Histamine-Induced Bronchoconstriction Assay
This in vivo assay is a classic method for evaluating the efficacy of H1 antihistamines in preventing airway smooth muscle contraction.
Objective: To determine the ability of a test compound (e.g., this compound) to protect against bronchospasm induced by histamine aerosol.
Materials:
-
Test animals: Male Dunkin-Hartley guinea pigs (300-400g).
-
Test compound: this compound.
-
Vehicle control: Saline or other appropriate solvent.
-
Positive control: A well-characterized antihistamine (e.g., Mepyramine).
-
Histamine aerosol generation equipment (e.g., nebulizer) and exposure chamber.
-
Plethysmograph or other respiratory monitoring equipment.
Procedure:
-
Acclimatization: Animals are acclimatized to laboratory conditions for a minimum of 7 days.
-
Grouping: Animals are randomly assigned to groups (e.g., Vehicle Control, Test Compound, Positive Control).
-
Compound Administration: The test compound, positive control, or vehicle is administered to the animals via a specified route (e.g., intraperitoneal, oral) at a predetermined time before histamine challenge.
-
Baseline Measurement: The animal is placed in the exposure chamber or plethysmograph, and baseline respiratory parameters (e.g., respiratory rate, tidal volume) are recorded.
-
Histamine Challenge: The animal is exposed to a continuous aerosol of histamine solution (e.g., 0.1% w/v histamine acid phosphate).
-
Endpoint Measurement: The primary endpoint is the time to onset of severe dyspnea or collapse (pre-convulsive time). This indicates significant bronchoconstriction.
-
Data Analysis: The pre-convulsive times for each group are recorded. The percentage of protection offered by the test compound is calculated relative to the vehicle control group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to determine significance.
Conclusion
This compound is pharmacodynamically characterized as a histamine H1 receptor antagonist. Its mechanism of action involves the blockade of histamine-mediated signaling pathways, which underlies its utility in treating allergic conditions and its investigated potential as a bronchodilator. While a complete, quantitative pharmacodynamic profile is hindered by the lack of publicly available data, its function can be understood through the established pharmacology of its drug class. Further research and publication of preclinical and clinical data would be necessary to construct the in-depth technical profile required for advanced drug development and research applications.
References
- 1. Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy this compound hydrochloride (EVT-266263) | 1263283-80-2 [evitachem.com]
- 4. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. This compound | C21H28N2O2 | CID 71135 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Role of Decloxizine in Histamine-Mediated Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decloxizine is a first-generation antihistamine belonging to the piperazine class of compounds.[1] Its primary pharmacological effect is the competitive antagonism of the histamine H1 receptor.[2] This action inhibits the downstream signaling cascade initiated by histamine, thereby mitigating the physiological responses associated with allergic reactions. This technical guide provides an in-depth overview of the histamine H1 receptor signaling pathway, the established role of H1 antagonists, and the specific, albeit limited, understanding of this compound's interaction with this pathway. Due to a scarcity of publicly available quantitative data for this compound, this paper also presents a putative pharmacological profile based on analogous first-generation antihistamines and details the experimental protocols required to definitively characterize its activity.
Introduction to Histamine and the H1 Receptor
Histamine is a biogenic amine that plays a crucial role in local immune responses, as well as regulating physiological functions in the gut and acting as a neurotransmitter.[2] It exerts its effects by binding to four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. The histamine H1 receptor is ubiquitously expressed throughout the body, notably on smooth muscle cells, vascular endothelial cells, and in the central nervous system.[3] Activation of the H1 receptor is a key event in the pathophysiology of allergic rhinitis, urticaria, and other allergic conditions.[4]
First-generation H1-antihistamines, such as this compound, were among the first effective treatments for allergic symptoms. A defining characteristic of this class is their ability to cross the blood-brain barrier, leading to sedative effects. Many first-generation antihistamines also exhibit anticholinergic properties due to a lack of receptor selectivity.
The Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is coupled to the Gq/11 family of G-proteins. Upon histamine binding, a conformational change in the receptor activates the G-protein, leading to the dissociation of its α and βγ subunits. The activated Gαq subunit stimulates phospholipase C (PLC), a membrane-bound enzyme. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration is a critical signaling event that mediates various cellular responses, including smooth muscle contraction and increased vascular permeability. Concurrently, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC). PKC, in turn, phosphorylates a multitude of downstream protein targets, leading to the activation of transcription factors such as NF-κB, which promotes the expression of pro-inflammatory cytokines.
Figure 1: Histamine H1 Receptor Signaling Pathway and the inhibitory action of this compound.
Pharmacological Profile of this compound
As a first-generation H1-antagonist of the piperazine class, this compound is expected to act as a competitive inhibitor or an inverse agonist at the H1 receptor. Inverse agonists not only block the action of the agonist (histamine) but also reduce the basal activity of the receptor. This class of antihistamines typically exhibits nanomolar to low micromolar affinity for the H1 receptor.
Quantitative Data
| Parameter | Description | Putative Value Range | Rationale |
| H1 Receptor Binding Affinity (Ki) | Concentration of this compound required to occupy 50% of H1 receptors in a radioligand binding assay. | 2 - 20 nM | Based on the known high affinity of other piperazine-class antihistamines for the H1 receptor. |
| Functional Inhibition (IC50) | Concentration of this compound that inhibits 50% of the histamine-induced response (e.g., intracellular calcium release). | 5 - 50 nM | Typically correlates with binding affinity, reflecting the concentration needed for a functional effect. |
| Receptor Selectivity | Relative affinity for the H1 receptor versus other receptors (e.g., muscarinic, adrenergic, serotonergic). | Moderate | First-generation antihistamines are known for their lower selectivity compared to second-generation agents, often resulting in anticholinergic side effects. |
| Blood-Brain Barrier Penetration | The ability of the compound to cross into the central nervous system. | High | A characteristic feature of first-generation antihistamines, leading to sedative effects. |
Disclaimer: The quantitative values presented in this table are hypothetical and are intended for illustrative purposes only. They are based on the known pharmacological properties of structurally related first-generation piperazine antihistamines and have not been experimentally determined for this compound.
Experimental Protocols for Characterizing this compound's Activity
To definitively determine the pharmacological profile of this compound, a series of in vitro experiments are necessary. The following are standard protocols for characterizing an H1 receptor antagonist.
Radioligand Binding Assay for H1 Receptor Affinity (Ki)
This assay directly measures the affinity of this compound for the H1 receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human H1 receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
A radiolabeled H1 receptor antagonist with known high affinity, such as [3H]mepyramine.
-
This compound dihydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
A constant concentration of cell membranes and [3H]mepyramine (typically at its Kd concentration) are incubated in the assay buffer.
-
Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled H1 antagonist (e.g., unlabeled mepyramine).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]mepyramine (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Flux Assay for Functional Antagonism (IC50)
This functional assay measures the ability of this compound to inhibit histamine-induced cellular responses.
-
Objective: To determine the IC50 value of this compound in inhibiting histamine-stimulated intracellular calcium mobilization.
-
Materials:
-
A cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Histamine.
-
This compound dihydrochloride.
-
A fluorescent plate reader with an injection system.
-
-
Procedure:
-
Cells are plated in a multi-well plate and allowed to adhere.
-
The cells are loaded with a calcium-sensitive fluorescent dye.
-
The cells are pre-incubated with varying concentrations of this compound.
-
A baseline fluorescence reading is taken.
-
Histamine is injected into the wells to stimulate the H1 receptor, and the change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time.
-
-
Data Analysis: The inhibitory effect of this compound is quantified by the reduction in the peak fluorescent signal in the presence of the compound compared to the histamine-only control. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
Figure 2: General experimental workflow for characterizing an H1 receptor antagonist.
Conclusion
This compound functions as a histamine H1 receptor antagonist, a mechanism it shares with other first-generation antihistamines. By blocking the H1 receptor, it prevents the histamine-induced activation of the Gq/11-PLC-IP3/DAG signaling cascade, thereby inhibiting the release of intracellular calcium and the subsequent pro-inflammatory cellular responses. While its clinical efficacy in conditions like bronchitis has been investigated, a detailed characterization of its receptor pharmacology, including binding affinity and functional potency, is not well-documented in publicly accessible literature. The experimental protocols outlined in this guide provide a clear path for future research to quantitatively define the pharmacological profile of this compound and to better understand its precise role and potential within the landscape of histamine-mediated signaling. Such data would be invaluable for drug development professionals seeking to refine and develop novel antihistaminic therapies.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Decloxizine
For Research Purposes Only
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of Decloxizine, a histamine H1 receptor antagonist. The synthesis is based on a two-step process involving the preparation of the key intermediate, 1-benzhydrylpiperazine, followed by its N-alkylation to yield the final product. This protocol is intended for researchers, scientists, and drug development professionals. Detailed methodologies for synthesis, purification, and characterization are provided, along with a protocol for a preliminary biological activity assessment.
Introduction
This compound is a piperazine derivative that acts as a histamine H1 receptor antagonist.[] Structurally, it is an analogue of hydroxyzine.[] Like other H1 antagonists, it is of interest in research for its potential in managing allergic reactions and other histamine-mediated conditions. The core structure consists of a benzhydryl group attached to a piperazine ring, which is further substituted with a hydroxyethoxyethyl side chain.[2] This document outlines a plausible and detailed synthetic route for the preparation of this compound for research applications.
Chemical Information
| Property | Value |
| IUPAC Name | 2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol |
| Molecular Formula | C₂₁H₂₈N₂O₂ |
| Molecular Weight | 340.46 g/mol |
| CAS Number | 3733-63-9 |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO and ethanol. |
Synthesis Workflow
The synthesis of this compound is proposed as a two-step process. The first step is the synthesis of the intermediate 1-benzhydrylpiperazine from benzhydryl chloride and piperazine. The second step involves the N-alkylation of this intermediate with 2-(2-chloroethoxy)ethanol to yield this compound.
Caption: Proposed two-step synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Benzhydrylpiperazine
This procedure is adapted from established methods for the synthesis of 1-benzhydrylpiperazine derivatives.[3][4]
Materials:
-
Benzhydryl chloride
-
Piperazine (anhydrous)
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzhydryl chloride (1.0 eq) in anhydrous DMF.
-
Add anhydrous piperazine (3.0 eq) and anhydrous potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1-benzhydrylpiperazine.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Step 2: Synthesis of this compound
This N-alkylation step is based on general procedures for the alkylation of piperazines.
Materials:
-
1-Benzhydrylpiperazine (from Step 1)
-
2-(2-Chloroethoxy)ethanol
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend 1-benzhydrylpiperazine (1.0 eq) and sodium carbonate (2.0 eq) in toluene.
-
Add 2-(2-chloroethoxy)ethanol (1.2 eq) to the suspension.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 8-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and add water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel using a methanol/dichloromethane gradient.
Characterization Data
The synthesized this compound should be characterized using standard analytical techniques. The expected data is summarized in the table below.
| Analysis Technique | Expected Results |
| ¹H NMR (CDCl₃) | δ 7.1-7.4 (m, 10H, Ar-H), 4.2 (s, 1H, -CH-), 3.6-3.8 (m, 4H, -O-CH₂-CH₂-OH), 2.4-2.7 (m, 8H, piperazine-H), 2.8 (t, 2H, -N-CH₂-), 3.5 (t, 2H, -CH₂-O-) |
| ¹³C NMR (CDCl₃) | δ 142.8, 128.6, 127.8, 127.1, 76.4, 72.5, 69.8, 61.8, 57.9, 53.4, 49.5 |
| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ calculated for C₂₁H₂₉N₂O₂⁺: 341.2229; found: 341.2224 |
| High-Performance Liquid Chromatography (HPLC) | Purity >98% (column: C18, mobile phase: acetonitrile/water gradient with 0.1% formic acid, detection: UV at 230 nm) |
Biological Activity Assessment: Histamine H1 Receptor Binding Assay
This protocol provides a method to assess the binding affinity of the synthesized this compound to the histamine H1 receptor.
Materials:
-
HeLa or CHO cells stably expressing the human histamine H1 receptor.
-
[³H]-pyrilamine (radioligand)
-
Synthesized this compound
-
Mepyramine (positive control)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Prepare cell membranes from the H1 receptor-expressing cells.
-
In a 96-well plate, add varying concentrations of synthesized this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
Add a fixed concentration of [³H]-pyrilamine to each well.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 1-2 hours.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the non-specific binding in the presence of a high concentration of mepyramine.
-
Calculate the specific binding and determine the IC₅₀ value for this compound.
Histamine H1 Receptor Signaling Pathway
This compound, as a histamine H1 receptor antagonist, is expected to block the downstream signaling cascade initiated by histamine binding to its receptor.
Caption: Simplified histamine H1 receptor signaling pathway.
References
Application Notes and Protocols: Decloxizine H1 Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decloxizine is a first-generation antihistamine, recognized for its antagonist activity at the histamine H1 receptor.[1] This pharmacological action underlies its utility in mitigating allergic reactions. A critical step in the preclinical characterization of antihistamines like this compound is the determination of their binding affinity for the H1 receptor. This is typically achieved through a competitive radioligand binding assay, a robust and quantitative method to assess the interaction between a test compound and its target receptor.
This document provides a comprehensive protocol for conducting a histamine H1 receptor binding assay, which can be adapted for the evaluation of this compound. The assay relies on the principle of competition between the unlabeled test compound (this compound) and a radiolabeled ligand for binding to the H1 receptor. The displacement of the radioligand by increasing concentrations of the test compound allows for the determination of its binding affinity, commonly expressed as the inhibitory constant (Ki).
Data Presentation
| Compound | Receptor | Radioligand | Kᵢ (nM) | Source |
| This compound | Human Histamine H1 | [³H]Mepyramine | N/A | To be determined |
| Mepyramine | Human Histamine H1 | [³H]Mepyramine | 2.29 | [1] |
| Desloratadine | Human Histamine H1 | [³H]Mepyramine | 0.4 | [2] |
| Clemastine | Bovine Cerebral Cortex | [³H]Mepyramine | 0.9 | |
| Diphenhydramine | Bovine Cerebral Cortex | [³H]Mepyramine | 47 |
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the binding affinity of a test compound, such as this compound, for the histamine H1 receptor.
Materials and Reagents
-
Receptor Source: Membranes from a stable cell line expressing the recombinant human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Mepyramine (specific activity ~20-30 Ci/mmol).
-
Test Compound: this compound.
-
Reference Compound: Mepyramine or another well-characterized H1 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Cell harvester.
-
Liquid scintillation counter.
Membrane Preparation
-
Culture cells expressing the human H1 receptor to a sufficient density.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in ice-cold homogenization buffer and homogenize using a Polytron or similar device.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in assay buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer to a desired protein concentration (typically 50-100 µg/mL), which should be determined and optimized.
-
Store the membrane preparation in aliquots at -80°C until use.
Assay Procedure
-
Prepare serial dilutions of the test compound (this compound) and the reference compound in the assay buffer.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding (NSB): Assay buffer, radioligand, a high concentration of the reference compound (e.g., 10 µM Mepyramine), and membrane preparation.
-
Test Compound Wells: Assay buffer, radioligand, serially diluted test compound, and membrane preparation.
-
-
The final concentration of [³H]Mepyramine should be close to its Kd value (typically 1-5 nM).
-
Incubate the plate at room temperature (25°C) for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and allow them to equilibrate in the dark.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Histamine H1 Receptor Signaling Pathway
Caption: Signaling cascade of the Histamine H1 receptor.
Experimental Workflow for H1 Receptor Binding Assay
Caption: Workflow of the H1 receptor radioligand binding assay.
References
Application Notes and Protocols for Determining Decloxizine Efficacy in Cell-Based Assays
Introduction
Decloxizine is a novel investigational small molecule inhibitor targeting the aberrant activity of Tumor Progression Kinase 1 (TPK1), a serine/threonine kinase frequently overexpressed in various cancer cell lines. TPK1 is a critical node in the Growth Factor Receptor-Bound Pathway (GFRBP), which promotes cell proliferation and survival. Inhibition of TPK1 by this compound is hypothesized to block downstream signaling, leading to decreased cell viability and induction of apoptosis in TPK1-dependent cancer cells.
These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the efficacy and mechanism of action of this compound. The assays will confirm target engagement, quantify the downstream cellular effects, and determine the phenotypic consequences of TPK1 inhibition.
Application Note 1: Target Engagement and Pathway Inhibition
This section details the assays to confirm that this compound directly inhibits TPK1 and its downstream signaling pathway within a cellular context.
1.1. In-Vitro Kinase Assay for TPK1 Activity
This biochemical assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant TPK1. The assay measures the phosphorylation of a synthetic peptide substrate.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant human TPK1 enzyme to 2X working concentration (e.g., 2 ng/µL) in Kinase Buffer.
-
Prepare a 2X substrate/ATP mix containing a biotinylated peptide substrate (e.g., 1 µM) and ATP (e.g., 10 µM) in Kinase Buffer.
-
Prepare a serial dilution of this compound (e.g., from 100 µM to 0.1 nM) and a vehicle control (e.g., 0.1% DMSO) in Kinase Buffer.
-
-
Assay Procedure:
-
Add 5 µL of the this compound serial dilution or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of the 2X TPK1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mix to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of a stop solution (e.g., 50 mM EDTA).
-
-
Detection:
-
Utilize a luminescence-based kinase assay kit (e.g., ADP-Glo™) following the manufacturer's instructions to measure the amount of ADP produced, which is inversely proportional to TPK1 inhibition.
-
Read the luminescence signal on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
1.2. Cellular Phospho-TPK1 Inhibition Assay
This assay measures the ability of this compound to inhibit the autophosphorylation of TPK1 in a relevant cancer cell line (e.g., HT-29, which has high endogenous TPK1 activity).
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture HT-29 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed 2 x 10⁵ cells per well in a 24-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Starve the cells in serum-free media for 4 hours.
-
Treat the cells with a serial dilution of this compound (e.g., from 50 µM to 0.1 nM) or vehicle control (0.1% DMSO) for 2 hours.
-
Stimulate the TPK1 pathway by adding a growth factor (e.g., 100 ng/mL HGF) for 15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize protein amounts and separate 20 µg of each lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Probe the membrane with primary antibodies against phospho-TPK1 (p-TPK1) and total TPK1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using an ECL substrate and image the blot.
-
-
Data Analysis:
-
Perform densitometry analysis on the bands.
-
Calculate the ratio of p-TPK1 to total TPK1 for each treatment condition.
-
Normalize the ratios to the stimulated vehicle control to determine the percent inhibition and calculate the IC₅₀ value.
-
Data Presentation: this compound Target Inhibition
| Assay Type | Metric | This compound Value (Illustrative) |
| In-Vitro Kinase Assay | IC₅₀ | 15.2 nM |
| Cellular p-TPK1 Assay | IC₅₀ | 85.7 nM |
Signaling Pathway Diagram
Caption: The GFRBP signaling pathway and the inhibitory action of this compound on TPK1.
Application Note 2: Phenotypic Assays for Cellular Efficacy
This section describes assays to measure the overall effect of this compound on cancer cell health, specifically cell viability and the induction of programmed cell death (apoptosis).
2.1. Cell Viability (MTS) Assay
This colorimetric assay determines the number of viable cells in culture by measuring the reduction of an MTS tetrazolium compound by metabolically active cells.
Experimental Protocol:
-
Cell Seeding:
-
Harvest and count HT-29 cells.
-
Seed 5,000 cells per well in 96-well clear-bottom plates in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control (0.1% DMSO).
-
Incubate the plate for 72 hours.
-
-
MTS Reagent Addition and Incubation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protecting the plate from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance from a no-cell control.
-
Normalize the data to the vehicle control (100% viability) and calculate the GI₅₀ (concentration for 50% growth inhibition).
-
2.2. Apoptosis (Caspase-Glo® 3/7) Assay
This luminescence-based assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
Experimental Protocol:
-
Cell Seeding:
-
Seed 5,000 HT-29 cells per well in 96-well white-walled plates in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound or vehicle control for a predetermined time point (e.g., 24 or 48 hours). Include a positive control such as staurosporine.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the signal to the vehicle control to determine the fold-increase in caspase activity.
-
Plot the fold-increase against the this compound concentration to determine the EC₅₀ for apoptosis induction.
-
Data Presentation: this compound Phenotypic Effects
| Assay Type | Metric | This compound Value (Illustrative) |
| Cell Viability (72 hr) | GI₅₀ | 150.5 nM |
| Apoptosis Induction (24 hr) | EC₅₀ | 210.0 nM |
Experimental Workflow Diagram
Caption: Workflow for the cell viability (MTS) assay to determine GI₅₀.
Application Notes and Protocols for In Vivo Animal Model Studies of Decloxizine
Disclaimer: Publicly available in vivo research data specifically for Decloxizine is limited. The following application notes and protocols are based on established methodologies for pharmacologically similar compounds, such as other phenothiazine derivatives, to provide a representative framework for preclinical studies. Researchers should conduct dose-ranging studies to establish appropriate concentrations for this compound.
Introduction
This compound is a phenothiazine derivative with potential therapeutic applications. To evaluate its efficacy, pharmacokinetic profile, and safety, robust in vivo animal models are essential. This document outlines detailed protocols for preclinical assessment in rodent models, which are commonly used in drug development. The selection of appropriate animal models is crucial and should be based on the specific research questions being addressed.[1][2]
Section 1: Pharmacokinetic Studies
Pharmacokinetic (PK) studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug.[3][4] These studies help in determining dosing regimens for subsequent efficacy and toxicology studies.[5]
Application Note:
The goal of this protocol is to characterize the pharmacokinetic profile of this compound in a rodent model (e.g., Sprague-Dawley rats) following intravenous (IV) and oral (PO) administration. This will provide key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Experimental Protocol: Single-Dose Pharmacokinetics of this compound in Rats
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male and Female (n=3-5 per group)
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, ad libitum access to food and water.
2. Drug Formulation:
-
Prepare this compound in a suitable vehicle (e.g., saline, 0.5% methylcellulose).
3. Dosing:
-
Intravenous (IV): Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.
-
Oral (PO): Administer a single dose (e.g., 10 mg/kg) via oral gavage.
4. Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the saphenous vein at the following time points:
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
5. Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
6. Data Analysis:
-
Use pharmacokinetic software to calculate key PK parameters from the plasma concentration-time data.
Data Presentation: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 850 ± 120 | 450 ± 95 |
| Tmax (h) | 0.08 (5 min) | 1.0 ± 0.25 |
| AUC₀₋t (ngh/mL) | 1200 ± 210 | 2400 ± 350 |
| AUC₀₋inf (ngh/mL) | 1250 ± 220 | 2550 ± 370 |
| t₁/₂ (h) | 3.5 ± 0.8 | 4.1 ± 0.9 |
| CL (L/h/kg) | 1.6 ± 0.3 | - |
| Vd (L/kg) | 7.8 ± 1.5 | - |
| F (%) | - | 41 ± 8 |
Data are presented as mean ± standard deviation and are hypothetical.
Visualization: Pharmacokinetic Study Workflow
Caption: Workflow for a single-dose pharmacokinetic study of this compound in rats.
Section 2: Efficacy Studies
Efficacy studies are designed to evaluate the therapeutic potential of a drug in relevant animal models of disease. For a compound like this compound, with potential antihistaminic and central nervous system (CNS) effects, appropriate models should be selected.
Application Note: Antihistaminic Activity
This protocol assesses the ability of this compound to inhibit histamine-induced responses, a key indicator of H1 receptor antagonism. The guinea pig model of histamine-induced bronchospasm is a classic and reliable method for this evaluation.
Experimental Protocol: Histamine-Induced Bronchospasm in Guinea Pigs
1. Animal Model:
-
Species: Hartley guinea pigs
-
Sex: Male
-
Weight: 300-350 g
2. Procedure:
-
Acclimatize animals to a whole-body plethysmograph.
-
Administer this compound (e.g., 1, 5, 10 mg/kg, IP) or vehicle control 30 minutes prior to histamine challenge.
-
Expose the animals to an aerosol of histamine solution (e.g., 0.1% in saline) for 60 seconds.
-
Measure respiratory parameters (e.g., bronchoconstriction) for a set period post-challenge.
Data Presentation: Inhibition of Histamine-Induced Bronchospasm
| Treatment Group | Dose (mg/kg, IP) | % Inhibition of Bronchoconstriction |
| Vehicle Control | - | 0 ± 5 |
| This compound | 1 | 35 ± 8 |
| This compound | 5 | 72 ± 12 |
| This compound | 10 | 95 ± 6 |
Data are presented as mean ± standard deviation and are hypothetical.
Visualization: Antihistamine Efficacy Workflow
Caption: Experimental workflow for assessing the antihistaminic efficacy of this compound.
Section 3: Safety and Toxicology Studies
Preclinical safety and toxicology studies are mandated to identify potential adverse effects of a new drug candidate. These studies can range from acute single-dose assessments to longer-term chronic toxicity evaluations.
Application Note: Acute Toxicity
This protocol is designed to determine the acute toxicity of this compound and to identify the maximum tolerated dose (MTD) in mice. This information is critical for designing subsequent sub-chronic and chronic toxicity studies.
Experimental Protocol: Acute Oral Toxicity Study in Mice
1. Animal Model:
-
Species: CD-1 mice
-
Sex: Male and Female (n=5 per group)
-
Weight: 20-25 g
2. Dosing:
-
Administer single oral doses of this compound at escalating levels (e.g., 50, 100, 200, 500, 1000 mg/kg).
-
Include a vehicle control group.
3. Observations:
-
Monitor animals continuously for the first 4 hours post-dosing and then daily for 14 days.
-
Record clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Record body weights at baseline and on days 7 and 14.
-
Record mortality.
4. Necropsy:
-
At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.
Data Presentation: Acute Oral Toxicity of this compound in Mice
| Dose (mg/kg) | Mortality (n/5) | Key Clinical Signs | Body Weight Change (Day 14) |
| Vehicle | 0/5 | None | + 2.5 g |
| 50 | 0/5 | None | + 2.3 g |
| 100 | 0/5 | Mild sedation | + 2.1 g |
| 200 | 1/5 | Sedation, ataxia | + 1.5 g |
| 500 | 3/5 | Severe sedation, lethargy | - 0.5 g |
| 1000 | 5/5 | Lethargy, respiratory depression | N/A |
Data are hypothetical.
Visualization: Acute Toxicology Study Logical Flow
Caption: Logical flow diagram for an acute toxicology study of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. Clinical pharmacokinetics in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinical-pharmacokinetics-in-veterinary-medicine - Ask this paper | Bohrium [bohrium.com]
- 5. Pharmacokinetics in Animals and Humans of a First-in-Class Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Decloxizine Administration in Murine Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the administration of Decloxizine in murine models is limited in publicly available literature. The following protocols and data are substantially based on studies conducted with its parent compound, hydroxyzine, and general best practices for drug administration in mice. Researchers should treat these recommendations as a starting point and perform dose-response studies to determine the optimal dosage and administration route for their specific experimental context.
Introduction
This compound is a first-generation histamine H1 receptor antagonist, belonging to the piperazine class of antihistamines. It is an analogue of hydroxyzine and is expected to share similar pharmacological properties, including sedative and anxiolytic effects, in addition to its primary antihistaminic action[1][2]. Its mechanism of action involves competitive antagonism of histamine at H1 receptors, thereby preventing the downstream signaling that leads to allergic and inflammatory responses[3][4][5]. Due to its ability to cross the blood-brain barrier, it can also exert effects on the central nervous system.
These application notes provide a summary of available data and generalized protocols for the preparation and administration of this compound in murine models for preclinical research.
Quantitative Data Summary
Table 1: Summary of Hydroxyzine Administration in Murine Models
| Parameter | Value | Route of Administration | Experimental Context | Reference |
| Dosage Range | 4, 8, 16 mg/kg | Intraperitoneal (i.p.) | Passive avoidance task (amnesia model) | |
| Anxiolytic Dose | 10 mg/kg | Intraperitoneal (i.p.) | Elevated plus maze and light/dark transition tests | |
| Protective Dose | 2.5, 5 mg/kg | Intraperitoneal (i.p.) | Protection against fatal endotoxin shock | |
| Oral LD50 | 400 mg/kg | Oral | Toxicity |
Note: The dosages provided for hydroxyzine can serve as a starting point for designing this compound studies. It is crucial to conduct preliminary dose-finding experiments to establish the efficacy and safety of this compound in the specific mouse strain and experimental model being used.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound dihydrochloride is soluble in various vehicles suitable for in vivo studies. The choice of solvent will depend on the desired route of administration.
Materials:
-
This compound dihydrochloride powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile water for injection
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol for a Standard Vehicle Formulation (for i.p. or oral administration):
A common vehicle for compounds with limited water solubility is a mixture of DMSO, PEG300, Tween-80, and saline.
-
Weigh the required amount of this compound dihydrochloride in a sterile tube.
-
To prepare a stock solution, first dissolve the powder in a small amount of DMSO (e.g., up to 10% of the final volume).
-
Add PEG300 (e.g., up to 40% of the final volume) and vortex thoroughly.
-
Add Tween-80 (e.g., up to 5% of the final volume) and vortex until the solution is clear.
-
Bring the solution to the final volume with sterile saline.
-
For a clear solution, the following formulation can be used: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Ensure the final concentration of DMSO is kept low to avoid toxicity.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
Always prepare fresh on the day of the experiment. The stability of this compound in this formulation should be determined empirically.
Administration Routes in Murine Models
The choice of administration route depends on the desired pharmacokinetic profile and the experimental design.
This route allows for rapid absorption and is commonly used in preclinical studies.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)
-
70% ethanol for disinfection
Protocol:
-
Restrain the mouse appropriately. One common method is to grasp the loose skin over the shoulders and neck to immobilize the head and forelimbs.
-
Tilt the mouse's head downwards at a slight angle.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other internal organs.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate slightly by pulling back the plunger to ensure no fluid (blood or urine) is drawn, which would indicate incorrect placement.
-
Inject the solution slowly and smoothly. The maximum recommended injection volume is 10 ml/kg.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions post-injection.
Oral gavage ensures the precise administration of a specific dose directly into the stomach.
Materials:
-
Prepared this compound solution
-
Sterile, flexible feeding tube or a rigid, ball-tipped gavage needle (18-20 gauge for adult mice)
-
Sterile syringe (1 ml)
Protocol:
-
Measure the correct length of the gavage needle for the mouse (from the tip of the nose to the last rib).
-
Properly restrain the mouse to ensure its head and body are in a straight line to facilitate the passage of the needle.
-
Gently insert the gavage needle into the mouth, slightly to one side of the tongue, and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube as it is advanced. Do not force the needle.
-
Once the needle is in the correct position, administer the solution slowly.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Visualization of Pathways and Workflows
Signaling Pathway
This compound, as a histamine H1 receptor antagonist, blocks the action of histamine on its receptor, thereby inhibiting the downstream signaling cascade.
Caption: Simplified signaling pathway of the Histamine H1 receptor and its inhibition by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study involving the administration of this compound to a murine model.
Caption: General experimental workflow for in vivo studies with this compound in murine models.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxyzine Effects on Post-Lanosterol Biosynthesis in Smith-Lemli-Opitz Syndrome (SLOS) Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics and antihistaminic of the H1 receptor antagonist hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absence of amnesia induction in mice with hydroxyzine in comparison with three other minor tranquillizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for the Quantification of Novel Small Molecule Drugs in Biological Samples
Introduction
The development of robust and reliable analytical methods for the quantification of drug candidates in biological matrices is a cornerstone of preclinical and clinical drug development. These methods are essential for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies, providing critical data on the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. This document provides a comprehensive guide and standardized protocols for the development and validation of analytical methods for the quantification of novel small molecules, using a hypothetical compound "Decloxizine" as an example, in various biological samples such as plasma, urine, and tissue homogenates.
While a specific validated method for a compound named "this compound" is not available in the public domain, the principles and protocols outlined herein are based on established bioanalytical practices and can be adapted for a wide range of small molecule drugs. The primary techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which are the most commonly employed analytical platforms in bioanalysis due to their sensitivity, selectivity, and reproducibility.[1]
General Workflow for Bioanalytical Method Development
The development and validation of a bioanalytical method is a systematic process that ensures the reliability and accuracy of the data generated. The general workflow can be visualized as follows:
Caption: General workflow for bioanalytical method development and validation.
Sample Preparation Protocols
The choice of sample preparation technique is critical for removing interferences from the biological matrix and concentrating the analyte of interest.[2] Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protocol 1: Protein Precipitation (PPT)
PPT is a simple and rapid method suitable for initial screening and for analytes present at higher concentrations.
-
To 100 µL of the biological sample (e.g., plasma), add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol).[3][4]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.[3]
-
Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the analytical system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a more selective technique that provides a cleaner extract compared to PPT.
-
To 200 µL of the biological sample, add an appropriate internal standard (IS).
-
Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the highest degree of selectivity and is often used for analytes at very low concentrations.
-
Condition an appropriate SPE cartridge (e.g., C18, mixed-mode) with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of the pre-treated biological sample (e.g., diluted plasma) onto the cartridge.
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte of interest with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Caption: Common sample preparation workflows for biological samples.
Analytical Method Protocols
Protocol 4: HPLC-UV Method
This method is suitable for compounds with a strong chromophore and for quantification in the µg/mL to high ng/mL range.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, formic acid in water) and an organic modifier (e.g., acetonitrile, methanol). A typical starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: The maximum absorbance wavelength (λmax) of the analyte, determined by UV scanning.
Protocol 5: LC-MS/MS Method
LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and selectivity, allowing for quantification in the low ng/mL to pg/mL range.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or similar reversed-phase column with smaller dimensions (e.g., 50 mm x 2.1 mm, 3 µm) is often used for faster analysis.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both typically containing 0.1% formic acid to promote protonation in positive ion mode.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: ESI positive or negative, depending on the analyte's chemical properties.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
Method Validation
A developed bioanalytical method must be validated to ensure its performance characteristics are suitable for its intended purpose. The following tables summarize the key validation parameters and their typical acceptance criteria based on regulatory guidelines.
Table 1: Validation Parameters and Acceptance Criteria for HPLC-UV Methods
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. |
| Range | The range of concentrations over which the method is linear, accurate, and precise. |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| LOD | Signal-to-noise ratio ≥ 3. |
| LOQ | The lowest concentration on the standard curve with acceptable accuracy and precision. |
| Recovery | Consistent, precise, and reproducible. |
| Stability | Analyte stable under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term). |
Table 2: Validation Parameters and Acceptance Criteria for LC-MS/MS Methods
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the MRM transitions of the analyte and IS. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. |
| Range | The range of concentrations over which the method is linear, accurate, and precise. |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| LOQ | The lowest concentration on the standard curve with acceptable accuracy and precision. |
| Recovery | Consistent and reproducible. |
| Matrix Effect | The ionization of the analyte is not significantly suppressed or enhanced by the matrix components. |
| Stability | Analyte stable under various storage and processing conditions. |
Conclusion
The protocols and guidelines presented in these application notes provide a solid framework for the development and validation of analytical methods for the quantification of novel small molecule drugs, such as the hypothetical "this compound," in biological samples. While the specific parameters for any new compound will require optimization, the systematic approach outlined here, from sample preparation to method validation, will ensure the generation of high-quality, reliable data to support drug development programs. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and the physicochemical properties of the analyte. For most modern drug discovery and development applications, LC-MS/MS is the preferred platform due to its superior sensitivity and selectivity.
References
- 1. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Qualitative Analysis of Drug-Containing Plasma and its Application to Quantitative Analysis and Pharmacokinetic Study of Zexie Decoction Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Application Note: A Stability-Indicating HPLC Method for the Quantitative Analysis of Decloxizine in Pharmaceutical Formulations
Introduction
Decloxizine is a second-generation antihistamine used for the management of allergic conditions.[1][2] As with any active pharmaceutical ingredient (API), a reliable and robust analytical method is crucial for quality control, stability testing, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity.[3][4] This application note describes a simple, rapid, and reproducible stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to separate this compound from its potential degradation products, making it suitable for stability studies in compliance with ICH guidelines.
Physicochemical Properties of this compound
This compound hydrochloride is the dihydrochloride salt of 2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol.[5] It is a white to off-white crystalline powder that is highly soluble in water and polar aprotic solvents like DMSO, and soluble in ethanol. Its molecular formula is C21H28N2O2·2HCl, with a molecular weight of 413.38 g/mol . Understanding these properties is essential for developing an appropriate analytical method, particularly in selecting the sample diluent and mobile phase.
Experimental Protocols
1. Materials and Reagents
-
This compound Hydrochloride Reference Standard (purity >98.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Glacial Acetic Acid (analytical grade)
-
Water (HPLC grade, filtered and degassed)
-
Pharmaceutical formulation containing this compound
-
0.45 µm syringe filters
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in the table below.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 20 mM Ammonium Acetate Buffer (pH 4.5, adjusted with glacial acetic acid) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Run Time | 10 minutes |
3. Preparation of Solutions
-
Buffer Preparation (20 mM Ammonium Acetate, pH 4.5): Dissolve 1.54 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 4.5 with glacial acetic acid.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound hydrochloride reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
-
Sample Preparation (from tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
4. Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies are performed on the this compound reference standard. The stressed samples are then analyzed by the proposed HPLC method.
-
Acid Degradation: Treat 1 mL of the standard stock solution with 1 mL of 0.1 M HCl and heat at 60 °C for 2 hours. Neutralize with 0.1 M NaOH.
-
Base Degradation: Treat 1 mL of the standard stock solution with 1 mL of 0.1 M NaOH and heat at 60 °C for 2 hours. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Treat 1 mL of the standard stock solution with 1 mL of 3% H2O2 and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance in an oven at 105 °C for 24 hours.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours.
Results and Discussion
The developed HPLC method provides a well-resolved peak for this compound with a retention time of approximately 5.2 minutes. The method is specific, as no interference from excipients is observed in the analysis of the pharmaceutical formulation. The forced degradation studies show that this compound is susceptible to degradation under acidic, basic, and oxidative conditions, with the formation of distinct degradation peaks that are well-separated from the main this compound peak. This demonstrates the stability-indicating capability of the method.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.15 |
| Theoretical Plates | > 2000 | 5800 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.85% |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 1.5% |
Visualization of Experimental Workflow and Logical Relationships
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for abnormal peak shapes.
Conclusion
The developed RP-HPLC method is simple, accurate, precise, and stability-indicating for the quantitative determination of this compound in pharmaceutical dosage forms. The method can be effectively used for routine quality control analysis and for conducting stability studies of this compound formulations.
References
Application Notes and Protocols: Decloxizine Solution Preparation for In Vitro Experiments
Introduction Decloxizine is a first-generation antihistamine belonging to the piperazine class of compounds.[1] Its primary mechanism of action is as a histamine H1 receptor antagonist, which allows it to effectively block the physiological effects of histamine that are central to allergic responses.[1][2][3] This property makes this compound a valuable tool for in vitro research in immunology, pharmacology, and drug development, particularly for studies involving allergic inflammation, histamine signaling, and receptor function.
These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions for various in vitro experimental setups.
Physicochemical Properties and Data
This compound is commercially available in different forms, most commonly as a hydrochloride or dihydrochloride salt, which enhances its aqueous solubility. It is crucial to verify the specific salt form from the supplier's documentation to ensure accurate molar calculations. The protocols below assume the use of This compound dihydrochloride .
| Property | Data |
| Chemical Name | 2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol dihydrochloride[4] |
| Appearance | White to off-white or yellowish crystalline powder |
| Molecular Formula | C₂₁H₂₈N₂O₂ · 2HCl |
| Molecular Weight | 413.39 g/mol (dihydrochloride salt) |
| 376.9 g/mol (hydrochloride salt) | |
| 340.5 g/mol (free base) | |
| Solubility Profile | DMSO: ≥50 mg/mL (approx. 121 mM) |
| Water: Very soluble; ≥100 mg/mL | |
| Ethanol: Soluble | |
| Storage (Powder) | Long-term at -20°C for up to 3 years. Product is hygroscopic and should be stored away from light and moisture. |
| Storage (Stock Solution) | Aliquots at -80°C for up to 1 year or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Required Materials
-
This compound dihydrochloride powder (CAS: 13073-96-6)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free deionized water or appropriate buffer (e.g., PBS, HBSS)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Sterile serological pipettes and pipette tips
-
0.22 µm sterile syringe filters (for cell culture applications)
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds.
-
Handle this compound powder in a chemical fume hood or ventilated enclosure to avoid inhalation.
-
DMSO is a potent solvent that can facilitate the absorption of other chemicals through the skin. Handle with care.
Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, which is a common starting point for most in vitro experiments.
-
Calculate Required Mass: Use the molecular weight of this compound dihydrochloride (413.39 g/mol ) for calculations.
-
Formula: Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol ) / 1000
-
Example (for 1 mL): Mass = 1 mL × 10 mM × 413.39 g/mol / 1000 = 4.13 mg
-
-
Weigh Compound: Before opening, allow the container of this compound powder to equilibrate to room temperature for 15-20 minutes to prevent condensation, as the compound is hygroscopic. Carefully weigh the calculated amount of powder.
-
Dissolution: Add the weighed powder to a sterile tube. Using a calibrated pipette, add the corresponding volume of anhydrous DMSO (e.g., 1 mL for 4.13 mg).
-
Ensure Complete Solubilization: Tightly cap the tube and vortex thoroughly. If necessary, use a bath sonicator to facilitate complete dissolution, as this is recommended to achieve high concentrations. The resulting solution should be clear.
-
Storage: Dispense the stock solution into single-use aliquots in sterile cryovials to avoid contamination and degradation from repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability.
Preparation of Working Solutions
Working solutions are prepared by diluting the 10 mM stock solution into an appropriate aqueous buffer or cell culture medium.
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the experimental medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity or off-target effects.
-
Example: To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium or buffer. This results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples. This is critical for differentiating the effects of the compound from those of the solvent.
-
Sterilization (for Cell Culture): If the working solution is intended for use in sterile cell culture, it should be sterilized by passing it through a 0.22 µm syringe filter after dilution.
Application Notes
Mechanism of Action
This compound is a competitive antagonist of the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), culminating in various cellular responses associated with allergy and inflammation. This compound blocks the initial binding of histamine, thereby inhibiting this entire downstream pathway.
Recommended In Vitro Assays
-
Receptor Binding Assays: Use radioligand or fluorescent competitive binding assays with membrane preparations from cells expressing the H1 receptor to determine the binding affinity (Ki) of this compound.
-
Calcium Flux Assays: In cell lines such as HEK293 (stably expressing the H1 receptor) or mast cell lines (e.g., RBL-2H3), pre-treat cells with varying concentrations of this compound before stimulating with histamine. Measure the subsequent inhibition of intracellular calcium release using fluorescent calcium indicators.
-
Cytokine/Chemokine Release Assays: Investigate the ability of this compound to inhibit histamine-induced release of pro-inflammatory mediators (e.g., IL-6, IL-8) from target cells like endothelial or epithelial cells using ELISA or multiplex assays.
-
Cell Degranulation Assays: Measure the inhibition of histamine or antigen-induced degranulation from mast cells or basophils by quantifying the release of enzymes like β-hexosaminidase.
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Inhibitory action of this compound on the H1 receptor pathway.
References
Application Notes and Protocols: Decloxizine as a Reference Standard
Introduction
The following document provides detailed application notes and protocols for the utilization of Decloxizine as a reference standard in various analytical assays. Due to the limited publicly available information on "this compound," this document is based on established general principles for the use of reference standards in drug development and research. Researchers should adapt these protocols based on the specific properties of this compound once they are fully characterized.
1. Properties of this compound (Hypothetical)
A comprehensive understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use. The following table summarizes hypothetical data for this compound.
| Property | Value (Hypothetical) | Significance |
| Chemical Formula | C₁₇H₂₁ClN₂O | Essential for calculating molar concentrations and for mass spectrometry analysis. |
| Molecular Weight | 304.82 g/mol | Critical for preparing solutions of known concentrations. |
| Appearance | White to off-white solid | A physical descriptor for quality control. |
| Solubility | Soluble in Methanol, DMSO | Guides the choice of solvent for stock solutions and mobile phases in chromatography. |
| Purity (by HPLC) | >99.5% | A high purity level is essential for an analytical standard to ensure accuracy of measurements. |
| Storage Conditions | 2-8 °C, protect from light | Ensures the stability and integrity of the reference standard over time. |
2. Experimental Protocols
2.1. Preparation of Stock and Working Standard Solutions
This protocol describes the preparation of a primary stock solution and subsequent serial dilutions to create working standards for calibration curves.
-
Materials:
-
This compound reference standard
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Methanol (HPLC grade)
-
-
Procedure:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol to obtain a 1 mg/mL stock solution.
-
From the stock solution, prepare a series of working standards by serial dilution to cover the desired concentration range for the assay (e.g., 1-1000 ng/mL).
-
dot
Caption: Workflow for preparing this compound standard solutions.
2.2. Quantification of this compound in a Sample Matrix by LC-MS/MS
This protocol provides a general method for the quantification of this compound in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the sample, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Q1 305.1 -> Q3 182.2 (Quantifier), Q1 305.1 -> Q3 154.1 (Qualifier)
-
Internal Standard: To be determined based on selection.
-
-
3. Signaling Pathway Involvement (Hypothetical)
Assuming this compound acts as an antagonist at a G-protein coupled receptor (GPCR), the following diagram illustrates a potential signaling pathway that could be investigated in pharmacodynamic studies.
dot
Caption: this compound as a hypothetical GPCR antagonist.
4. Assay Validation Parameters (Hypothetical Data)
The following table summarizes the acceptance criteria for a typical bioanalytical method validation using this compound as the reference standard.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | Passes |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Passes |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. | 1 ng/mL |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Passes |
| Recovery | Consistent and reproducible | 85% |
Disclaimer: The information provided above, particularly concerning the properties and analytical behavior of "this compound," is hypothetical due to the absence of this compound in publicly available scientific literature. These protocols and data are intended to serve as a template and should be adapted based on the actual, experimentally determined characteristics of the compound . Researchers are strongly advised to perform their own method development and validation.
Application Notes and Protocols: Decloxizine for Studying Histamine Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decloxizine is a second-generation antihistamine that acts as a selective antagonist for the histamine H1 receptor.[1][2][3] Its primary mechanism of action involves blocking the effects of histamine at H1 receptors, thereby mitigating allergic responses such as itching, swelling, and redness.[1][3] Due to its specificity, this compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of the histamine H1 receptor in various biological systems.
These application notes provide a comprehensive guide for utilizing this compound in preclinical research to characterize its interaction with histamine receptors. The following sections detail experimental protocols for determining the binding affinity and functional antagonism of this compound, as well as a framework for assessing its in vivo efficacy.
Data Presentation
The following tables are designed to summarize the key quantitative data that can be obtained for this compound using the protocols described in this document.
Table 1: Histamine H1 Receptor Binding Affinity of this compound
| Parameter | Value |
| Radioligand | [³H]-Mepyramine |
| Receptor Source | Human recombinant H1 receptor expressed in HEK293 cells |
| Kᵢ (nM) | To be determined |
| Hill Slope | To be determined |
Kᵢ (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Antagonism of this compound at the Histamine H1 Receptor
| Parameter | Value |
| Assay Type | Histamine-induced calcium mobilization in H1 receptor-expressing cells |
| IC₅₀ (nM) | To be determined |
| Schild Analysis (pA₂) | To be determined |
IC₅₀ (Half-maximal inhibitory concentration): Indicates the concentration of an antagonist required to inhibit a biological response by 50%. pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
Protocol 1: Histamine H1 Receptor Binding Assay
This protocol details a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for the histamine H1 receptor.
Materials and Reagents:
-
Membranes: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Mepyramine (specific activity ~20-30 Ci/mmol).
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Mianserin (10 µM).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Compound Dilution: Prepare a series of dilutions of this compound in assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Mepyramine (final concentration ~1-2 nM), and 100 µL of membrane suspension (20-40 µg protein).
-
Non-specific Binding: 50 µL of Mianserin (10 µM), 50 µL of [³H]-Mepyramine, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of this compound dilution, 50 µL of [³H]-Mepyramine, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 2: Functional Antagonism Assay (Calcium Mobilization)
This protocol describes a method to determine the functional potency (IC₅₀) of this compound by measuring its ability to inhibit histamine-induced calcium mobilization in cells expressing the H1 receptor.
Materials and Reagents:
-
Cells: HEK293 or CHO cells stably expressing the human histamine H1 receptor.
-
Cell Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Histamine.
-
Test Compound: this compound hydrochloride.
-
Black, clear-bottom 96-well microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the H1 receptor-expressing cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and incubate the cells with the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM in assay buffer) for 60 minutes at 37°C.
-
Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Compound Incubation: Add various concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at 37°C.
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add a pre-determined concentration of histamine (typically the EC₈₀) to all wells simultaneously using an automated dispenser.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.
-
-
Data Analysis:
-
The increase in fluorescence intensity upon histamine addition corresponds to the intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response in the vehicle-treated control wells (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Visualizations
Caption: Histamine H1 receptor signaling pathway and the antagonistic action of this compound.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. Identification of a novel selective H1-antihistamine with optimized pharmacokinetic properties for clinical evaluation in the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Decloxizine's Effect on Cytokine Release
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytokine release assays are a critical component in the nonclinical safety assessment of immunomodulatory drugs.[1] An exaggerated or uncontrolled release of pro-inflammatory cytokines, often termed a "cytokine storm," can lead to severe and life-threatening inflammatory reactions.[2][3] Decloxizine is a histamine H1 receptor antagonist, and some antihistamines have been noted to possess anti-inflammatory properties, potentially by inhibiting the release of certain pro-inflammatory cytokines.[4][5] This document provides a detailed protocol for an in vitro assessment of the potential for this compound to modulate cytokine release from human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Principle of the Assay
This protocol utilizes an in vitro cell-based assay to determine the effect of this compound on cytokine production. Human PBMCs, which comprise a mixture of lymphocytes and monocytes, are used as a model system that reflects a primary human immune response. Monocytes within the PBMC population are key producers of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in response to inflammatory stimuli.
The assay involves pre-treating PBMCs with various concentrations of this compound before challenging them with bacterial lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of innate immune cells and reliably induces the production of pro-inflammatory cytokines. Following incubation, cell culture supernatants are collected and the concentration of key cytokines is quantified using a sensitive and specific method such as the Enzyme-Linked Immunosorbent Assay (ELISA). By comparing cytokine levels in this compound-treated cells to untreated controls, the immunomodulatory effect of the compound can be determined.
Detailed Experimental Protocol
1. Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 Medium
-
Fetal Bovine Serum (FBS), Heat-Inactivated
-
Penicillin-Streptomycin Solution
-
L-Glutamine
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Human TNF-α, IL-6, and IL-1β ELISA Kits
-
96-well cell culture plates
-
CO2 Incubator (37°C, 5% CO2)
-
Microplate reader
2. Preparation of Reagents
-
Complete RPMI Medium: Supplement RPMI 1640 medium with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
LPS Stock Solution: Prepare a 1 mg/mL stock solution of LPS in sterile PBS. Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in complete RPMI medium. Prepare a working solution of LPS at 200 ng/mL in complete RPMI medium.
3. Experimental Procedure
-
Isolation of PBMCs: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI medium and perform a cell count. Adjust the cell density to 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom cell culture plate.
-
This compound Pre-treatment: Add 50 µL of the diluted this compound working solutions to the appropriate wells to achieve final concentrations ranging from 0.1 µM to 100 µM. For the control wells (stimulated and unstimulated), add 50 µL of complete RPMI medium containing the same final concentration of DMSO used for the highest this compound concentration.
-
Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
LPS Stimulation: Add 50 µL of the 200 ng/mL LPS working solution to all wells except the unstimulated control wells, to achieve a final concentration of 50 ng/mL. To the unstimulated control wells, add 50 µL of complete RPMI medium.
-
Final Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell culture supernatants without disturbing the cell pellet.
-
Cytokine Quantification: Analyze the supernatants for TNF-α, IL-6, and IL-1β concentrations using commercial ELISA kits according to the manufacturer's instructions.
Data Presentation
The quantitative data from the cytokine analysis should be summarized in a clear and structured table. The results should be presented as the mean cytokine concentration (pg/mL) ± standard deviation (SD) from at least three independent experiments.
| Treatment Group | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Unstimulated Control | - | 15 ± 4 | 25 ± 8 | 10 ± 3 |
| LPS Stimulated Control | 50 ng/mL | 2500 ± 210 | 4500 ± 350 | 800 ± 75 |
| This compound + LPS | 0.1 µM | 2450 ± 190 | 4400 ± 320 | 780 ± 60 |
| This compound + LPS | 1 µM | 1800 ± 150 | 3200 ± 280 | 550 ± 50 |
| This compound + LPS | 10 µM | 950 ± 80 | 1500 ± 130 | 250 ± 30 |
| This compound + LPS | 100 µM | 300 ± 40 | 450 ± 55 | 80 ± 15 |
Mandatory Visualizations
Signaling Pathway
The production of pro-inflammatory cytokines in response to LPS is largely mediated by the activation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the phosphorylation and degradation of the inhibitor of κB (IκBα). This allows the NF-κB dimer (p50/p65) to translocate to the nucleus, where it binds to DNA and promotes the transcription of genes encoding for pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
Caption: LPS-induced NF-κB signaling pathway for cytokine production.
Experimental Workflow
The experimental workflow provides a visual representation of the key steps involved in assessing the effect of this compound on cytokine release.
Caption: Workflow for assessing this compound's effect on cytokine release.
References
- 1. Issue 44: Cytokine Release Assays | The Altascientist [altasciences.com]
- 2. Cytokine release syndrome - Wikipedia [en.wikipedia.org]
- 3. Cytokine Release Syndrome - MedEd Cases [mededcases.com]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Application Notes and Protocols for Decloxizine Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decloxizine is a first-generation histamine H1 receptor antagonist with a chemical structure closely related to hydroxyzine.[1][2][3][4][5] Like other first-generation antihistamines, it readily crosses the blood-brain barrier, leading to potential sedative and anxiolytic effects. These central nervous system (CNS) activities suggest that this compound may have therapeutic potential in the management of anxiety disorders. This document outlines the experimental design for Phase I and Phase II clinical trials to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound as a novel anxiolytic agent.
Given the limited publicly available preclinical data for this compound, the following protocols are based on established principles of clinical trial design for CNS-active drugs, regulatory guidelines from the FDA and EMA, and preclinical data from the structurally similar compound, hydroxyzine, as a surrogate. It is imperative that comprehensive preclinical toxicology and pharmacokinetic studies are completed for this compound prior to initiating human trials.
Mechanism of Action: Histamine H1 Receptor Antagonism
This compound, as a first-generation antihistamine, functions as an inverse agonist at histamine H1 receptors. In the CNS, histamine acts as a neurotransmitter promoting wakefulness. By blocking H1 receptors, this compound is expected to reduce histaminergic neurotransmission, leading to sedation and a reduction in anxiety.
Preclinical Data Summary (Hydroxyzine as Surrogate)
The following table summarizes key preclinical pharmacokinetic data for hydroxyzine, which will be used to guide the initial clinical trial design for this compound.
| Parameter | Animal Model | Route of Administration | Dose | Key Findings | Reference |
| Bioavailability | Dog | Oral | 2 mg/kg | 72% | |
| Time to Peak Concentration (Tmax) | Dog | Oral | 2 mg/kg | ~2 hours | |
| Terminal Half-life (t1/2) | Dog | Oral | 2 mg/kg | 10-11 hours (for active metabolite cetirizine) | |
| Volume of Distribution (Vd) | Dog | Intramuscular | 0.7 mg/kg | 5.0 +/- 1.5 L/kg | |
| Clearance | Dog | Intramuscular | 0.7 mg/kg | 25.12 +/- 4.13 ml/min/kg | |
| Efficacy Model | Rat | Social Interaction Test | - | Established model for assessing anxiolytic drug effects | |
| Efficacy Model | Various | Elevated Plus Maze, Light-Dark Box | - | Common models for screening anxiolytic compounds |
Clinical Development Workflow
The clinical development of this compound will follow a standard phased approach, beginning with a First-in-Human (FIH) Phase I study and progressing to a Proof-of-Concept Phase II study.
Phase I Clinical Trial Protocol
Title: A Phase I, Randomized, Double-Blind, Placebo-Controlled, Single and Multiple Ascending Dose Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of this compound in Healthy Adult Subjects.
Objectives:
-
Primary: To assess the safety and tolerability of single and multiple ascending doses of this compound in healthy adult subjects.
-
Secondary: To characterize the pharmacokinetic (PK) profile of this compound and its major metabolites after single and multiple oral doses. To evaluate the effect of food on the pharmacokinetics of this compound.
Study Design:
-
Part A: Single Ascending Dose (SAD): Sequential cohorts of subjects will receive a single oral dose of this compound or placebo.
-
Part B: Multiple Ascending Dose (MAD): Sequential cohorts of subjects will receive multiple oral doses of this compound or placebo over a specified period.
-
Part C: Food Effect: A cohort of subjects will receive a single oral dose of this compound under fed and fasted conditions.
Subject Population:
-
Healthy male and female volunteers, aged 18-55 years.
-
Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².
-
No clinically significant abnormalities on physical examination, electrocardiogram (ECG), and laboratory tests.
Experimental Protocol: Single Ascending Dose (SAD)
-
Screening: Obtain written informed consent. Perform medical history review, physical examination, vital signs, 12-lead ECG, and clinical laboratory tests (hematology, chemistry, urinalysis).
-
Randomization: Randomize eligible subjects in a 3:1 ratio to receive a single oral dose of this compound or placebo.
-
Dosing: Administer the assigned treatment in a clinical research unit under medical supervision. The starting dose will be determined based on preclinical toxicology data (No-Observed-Adverse-Effect Level - NOAEL).
-
Safety Monitoring: Continuously monitor vital signs for the first 4 hours post-dose, and at regular intervals thereafter. Perform 12-lead ECGs at pre-dose and multiple time points post-dose. Monitor for adverse events (AEs) throughout the study.
-
Pharmacokinetic Sampling: Collect blood samples for PK analysis at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Dose Escalation: A safety review committee will review all safety and tolerability data from a completed dose cohort before escalating to the next planned dose in a new cohort of subjects.
Data Presentation: Phase I SAD - Safety and PK Parameters
| Dose Cohort | N (this compound:Placebo) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | t1/2 (hr) | Number of Treatment-Emergent Adverse Events (TEAEs) |
| 10 mg | 6:2 | [Data] | [Data] | [Data] | [Data] | [Data] |
| 25 mg | 6:2 | [Data] | [Data] | [Data] | [Data] | [Data] |
| 50 mg | 6:2 | [Data] | [Data] | [Data] | [Data] | [Data] |
| 100 mg | 6:2 | [Data] | [Data] | [Data] | [Data] | [Data] |
Phase II Clinical Trial Protocol
Title: A Phase II, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy, Safety, and Dose-Response of this compound in Patients with Generalized Anxiety Disorder (GAD).
Objectives:
-
Primary: To evaluate the efficacy of this compound compared to placebo in reducing the symptoms of GAD, as measured by the change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) total score.
-
Secondary: To assess the dose-response relationship of this compound on GAD symptoms. To evaluate the safety and tolerability of this compound in patients with GAD.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study with a flexible dosing regimen.
Subject Population:
-
Male and female patients, aged 18-65 years, with a primary diagnosis of GAD according to DSM-5 criteria.
-
HAM-A total score ≥ 20 at screening and baseline.
-
No current or past history of psychosis, bipolar disorder, or substance use disorder within the last 6 months.
Experimental Protocol:
-
Screening: Obtain written informed consent. Confirm GAD diagnosis using a structured clinical interview. Perform a comprehensive medical and psychiatric history, physical examination, vital signs, 12-lead ECG, and clinical laboratory tests.
-
Washout Period: If applicable, a washout period for prohibited psychotropic medications will be implemented.
-
Randomization: Randomize eligible patients in a 1:1:1:1 ratio to one of three fixed-dose this compound groups (e.g., 25 mg/day, 50 mg/day, 100 mg/day) or a placebo group.
-
Treatment Period (12 weeks): Patients will self-administer the assigned study medication daily.
-
Efficacy Assessments: Administer the HAM-A, Clinical Global Impression of Severity (CGI-S), and Patient Global Impression of Improvement (PGI-I) scales at baseline and at specified follow-up visits (e.g., weeks 2, 4, 6, 8, 12).
-
Safety Monitoring: Monitor vital signs, weight, and AEs at each study visit. Perform ECGs and laboratory tests at specified intervals.
Data Presentation: Phase II - Primary Efficacy Endpoint
| Treatment Group | N | Baseline HAM-A Score (Mean ± SD) | Change from Baseline in HAM-A at Week 12 (Mean ± SD) | p-value vs. Placebo |
| Placebo | [Data] | [Data] | [Data] | - |
| This compound 25 mg | [Data] | [Data] | [Data] | [Data] |
| This compound 50 mg | [Data] | [Data] | [Data] | [Data] |
| This compound 100 mg | [Data] | [Data] | [Data] | [Data] |
Conclusion
The proposed Phase I and Phase II clinical trials for this compound are designed to systematically evaluate its potential as a novel treatment for anxiety disorders. The study designs are grounded in established clinical and regulatory principles. Successful completion of these trials will provide crucial data on the safety, tolerability, pharmacokinetic profile, and preliminary efficacy of this compound, informing the future direction of its clinical development.
References
- 1. This compound | C21H28N2O2 | CID 71135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 4. This compound hydrochloride | C21H29ClN2O2 | CID 46783864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Toxicology Screening of Decloxizine
Introduction
Decloxizine is a second-generation antihistamine that acts as a histamine H1 receptor antagonist.[1][2][3] Its primary mechanism involves blocking the action of histamine, thereby mitigating allergic responses such as itching, swelling, and mucus production.[1][2] Unlike first-generation antihistamines, this compound is designed to be less lipophilic, which reduces its ability to cross the blood-brain barrier and minimizes sedative effects. While it has a generally favorable safety profile, comprehensive toxicological screening is a critical step in preclinical development to ensure its safety for human use. Potential adverse effects, although often mild, can include headache, dry mouth, and gastrointestinal disturbances. Caution is advised for patients with severe liver or kidney impairment.
This document provides a suite of standardized in vitro toxicology assays to evaluate the cytotoxic, genotoxic, cardiotoxic, and hepatotoxic potential of this compound. These assays are designed to be rapid, cost-effective, and reproducible methods for early-stage safety assessment.
Recommended Toxicology Screening Workflow
A tiered approach to toxicology screening is recommended to efficiently identify potential liabilities. The workflow begins with general cytotoxicity assays, followed by more specific assessments for genotoxicity, cardiotoxicity, and hepatotoxicity.
Caption: General workflow for in vitro toxicology screening of this compound.
Data Presentation: Summary of Toxicological Endpoints
The following table structure should be used to summarize quantitative data from the screening assays. This format allows for a clear comparison of toxicological endpoints.
| Assay | Endpoint | Cell Line | Result (e.g., IC50, MI) | Interpretation |
| MTT Assay | Cell Viability (Metabolic Activity) | HEK293 | IC50: >100 µM | Low cytotoxicity |
| LDH Assay | Membrane Integrity | HEK293 | % Cytotoxicity @ 100 µM: <5% | No significant membrane damage |
| Ames Test | Mutagenicity | S. typhimurium (TA98, TA100) | Mutagenicity Index (MI): <2.0 | Non-mutagenic |
| hERG Assay | hERG Channel Inhibition | HEK293-hERG | IC50: >30 µM | Low risk of cardiotoxicity |
| Hepatotoxicity | ALT/AST Release | HepG2 | Fold Increase vs. Control: <2.0 | Low risk of hepatotoxicity |
Note: The data presented are for illustrative purposes only and do not represent actual experimental results for this compound.
Application Notes & Experimental Protocols
Cytotoxicity Assays: MTT and LDH
Application Note: Cytotoxicity assays are fundamental for determining the concentration range at which a compound may induce cell death. The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies the release of lactate dehydrogenase from cells with damaged membranes. Performing both provides a more complete picture of a compound's cytotoxic potential.
-
Cell Seeding: Seed human embryonic kidney (HEK293) cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM) in cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell viability) using a dose-response curve.
Caption: Principle of the MTT assay for cell viability.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Sample Collection: After incubation, transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and diaphorase) to each well.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Use a positive control (cells treated with a lysis buffer) to determine maximum LDH release. Calculate percentage cytotoxicity relative to the positive control.
Genotoxicity: Ames Test
Application Note: The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical. It utilizes strains of Salmonella typhimurium that are unable to synthesize histidine. A positive result indicates that the compound can induce mutations that restore the histidine synthesis pathway, suggesting genotoxic potential. The inclusion of a liver enzyme extract (S9 fraction) is crucial to detect metabolites that may be mutagenic.
-
Strain Preparation: Prepare overnight cultures of S. typhimurium strains TA98 and TA100.
-
Metabolic Activation: Prepare two sets of test tubes: one with and one without the S9 metabolic activation mix.
-
Exposure: To each tube, add 100 µL of the bacterial culture, 50 µL of this compound at various concentrations, and 500 µL of the S9 mix (or buffer for the non-activation set).
-
Plating: Add 2 mL of molten top agar to each tube, vortex briefly, and pour onto minimal glucose agar plates.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: Calculate the Mutagenicity Index (MI) by dividing the number of revertant colonies on the test plates by the number on the vehicle control plates. An MI ≥ 2 is typically considered a positive result.
Caption: Logical flow of the bacterial reverse mutation (Ames) test.
Cardiotoxicity: hERG Potassium Channel Assay
Application Note: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias (specifically QT interval prolongation). Therefore, assessing a compound's effect on this channel is a critical regulatory requirement in drug safety evaluation. This protocol uses an automated patch-clamp system for high-throughput screening.
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). Harvest cells and prepare a single-cell suspension.
-
System Setup: Prime the automated patch-clamp system (e.g., QPatch, Patchliner) with appropriate intracellular and extracellular solutions.
-
Cell Loading: Load the cell suspension into the system. The system will automatically establish whole-cell patch-clamp configurations.
-
Baseline Recording: Record baseline hERG channel currents in response to a voltage-step protocol designed to elicit characteristic tail currents.
-
Compound Application: Apply a vehicle control followed by increasing concentrations of this compound.
-
Data Acquisition: Record hERG currents at each concentration after a stable effect is reached. A known hERG blocker (e.g., E-4031) should be used as a positive control.
-
Analysis: Measure the hERG tail current amplitude at each concentration. Calculate the percentage of channel inhibition relative to the vehicle control and determine the IC50 value.
Hepatotoxicity: In Vitro Assessment using HepG2 Cells
Application Note: The liver is the primary site of drug metabolism, making it susceptible to drug-induced injury. An initial screen for hepatotoxicity can be performed using the human hepatoma cell line, HepG2. Measuring the release of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) into the culture medium is a common indicator of liver cell damage.
-
Cell Seeding: Seed HepG2 cells in a 24-well plate and allow them to form a confluent monolayer.
-
Treatment: Treat cells with various concentrations of this compound for 24-72 hours. Include a vehicle control and a positive control known to be hepatotoxic (e.g., acetaminophen).
-
Supernatant Collection: Collect the cell culture supernatant for enzyme analysis.
-
Cell Lysis: Lyse the remaining cells to measure total intracellular enzyme levels.
-
Enzyme Measurement: Use commercially available colorimetric or fluorescent assay kits to measure the activity of ALT and AST in the supernatant and cell lysate.
-
Analysis: Calculate the percentage of ALT/AST released into the medium relative to the total amount (supernatant + lysate). Compare the fold increase in enzyme release for this compound-treated cells against the vehicle control.
References
Application Note and Protocol: Pharmacokinetic Modeling of Decloxizine in Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pharmacokinetic (PK) studies are a critical component of preclinical drug development, providing essential information on the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity.[1][2] This understanding is fundamental for the translation of preclinical data to clinical settings, aiding in the selection of appropriate dosage regimens and predicting potential drug interactions.[3] These application notes provide a detailed overview of the methodologies for conducting single-dose pharmacokinetic studies of Decloxizine in common preclinical animal models, including mice, rats, and dogs, following both intravenous (IV) and oral (PO) administration.
Data Presentation: Summary of this compound Pharmacokinetics
The following tables summarize the hypothetical single-dose pharmacokinetic parameters of this compound in various animal models. This data is intended to be representative of typical findings in preclinical studies.
Table 1: Intravenous (IV) Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | C₀ (ng/mL) | AUC₀-inf (ng·h/mL) | t½ (h) | CL (mL/h/kg) | Vdss (L/kg) |
| Mouse | 1 | 265 | 530 | 2.3 | 1887 | 4.2 |
| Rat | 1 | 240 | 680 | 3.5 | 1471 | 4.8 |
| Dog | 0.5 | 160 | 790 | 5.0 | 633 | 2.9 |
C₀: Initial plasma concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL: Clearance; Vdss: Volume of distribution at steady-state.[1]
Table 2: Oral (PO) Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-inf (ng·h/mL) | t½ (h) | F (%) |
| Mouse | 5 | 150 | 0.5 | 450 | 2.4 | 17 |
| Rat | 5 | 180 | 1.0 | 612 | 3.6 | 18 |
| Dog | 2.5 | 110 | 2.0 | 711 | 5.1 | 36 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; F (%): Bioavailability.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Animal Dosing and Sample Collection
1. Dosing and Administration:
-
IV Formulation: this compound is dissolved in a vehicle of 5% DMSO, 40% PEG400, and 55% saline to achieve the final dosing concentration.[1]
-
PO Formulation: this compound is suspended in a vehicle of 0.5% methylcellulose in water.
-
Administration:
-
Intravenous (IV): Administered as a single bolus dose via the tail vein for mice and rats, and the cephalic vein for dogs.
-
Oral (PO): Administered via oral gavage.
-
2. Sample Collection:
-
Serial blood samples (approximately 0.1 mL for rodents, 1 mL for dogs) are collected at specified time points into tubes containing K2-EDTA as an anticoagulant.
-
IV Timepoints: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Timepoints: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
3. Plasma Preparation:
-
Blood samples are immediately centrifuged at 3000 x g for 10 minutes at 4°C to separate the plasma.
-
The resulting plasma is transferred to labeled cryovials and stored at -80°C until bioanalysis.
Protocol 2: Bioanalytical Method for this compound Quantification
1. Sample Preparation:
-
Plasma samples are thawed on ice.
-
A protein precipitation extraction is performed by adding acetonitrile (1:3 v/v) to the plasma samples.
-
Samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a new plate for analysis.
2. LC-MS/MS Analysis:
-
An appropriate volume of the supernatant is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatographic separation is achieved using a C18 column with a gradient mobile phase.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for the detection and quantification of this compound and an internal standard.
3. Data Analysis:
-
A calibration curve is generated using standard samples of known this compound concentrations.
-
The concentration of this compound in the study samples is determined by interpolating from the calibration curve.
Protocol 3: In Vitro Plasma Protein Binding Assay
1. Method:
-
Equilibrium dialysis is a common method used to determine the extent of drug binding to plasma proteins.
-
The assay is performed using a Rapid Equilibrium Dialysis (RED) device.
2. Procedure:
-
The RED device consists of single-use inserts with a dialysis membrane separating a sample chamber and a buffer chamber.
-
This compound is added to plasma from the respective preclinical species (mouse, rat, dog) and human plasma for comparison.
-
The spiked plasma is added to the sample chamber of the RED device.
-
Dialysis buffer (phosphate-buffered saline, pH 7.4) is added to the buffer chamber.
-
The device is sealed and incubated with shaking for a specified period (e.g., 4-6 hours) at 37°C to reach equilibrium.
-
Following incubation, aliquots are taken from both the sample and buffer chambers.
-
The concentration of this compound in each aliquot is determined by LC-MS/MS.
3. Calculation:
-
The fraction unbound (fu) is calculated using the following formula:
-
fu = Concentration in buffer chamber / Concentration in plasma chamber
-
Visualizations
Caption: Experimental workflow for a preclinical pharmacokinetic study.
Caption: Conceptual ADME pathway for an orally administered drug.
References
Application Notes: Decloxizine in Respiratory Research
1. Introduction
Decloxizine is a piperazine derivative classified as a histamine H1 receptor antagonist.[1] Identified by the chemical name 2-(2-(4-Benzhydrylpiperazin-1-yl)ethoxy)ethanol and the research code UCB 1402, it has been investigated for its therapeutic potential in various respiratory conditions.[2][3] Primarily functioning as an antihistamine, this compound competitively blocks the action of histamine on H1 receptors, which are instrumental in mediating allergic responses.[4][5] Clinical research, primarily from the 1960s and 1970s, has also highlighted its efficacy as a bronchodilator agent in patients with chronic obstructive lung diseases, including asthma, bronchitis, and pulmonary emphysema.
Some evidence suggests this compound may possess characteristics of second-generation antihistamines, such as being less lipophilic, which would limit its passage across the blood-brain barrier and thereby reduce sedative side effects. However, other sources classify it among first-generation agents, noting that the ability to enter the central nervous system is a feature of this class. Beyond H1 antagonism, studies indicate potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokine release, suggesting a dual-action mechanism beneficial for managing chronic allergic conditions.
2. Mechanism of Action
This compound's primary mechanism of action is the competitive antagonism of the histamine H1 receptor. In allergic and inflammatory respiratory conditions, histamine is released from mast cells and basophils, binding to H1 receptors on various cells, including smooth muscle and endothelial cells in the respiratory tract. This binding activates a Gq/11 protein-coupled signaling cascade, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately increases intracellular calcium levels, causing downstream effects such as smooth muscle contraction (bronchoconstriction), increased vascular permeability, and mucus production—the hallmark symptoms of an allergic respiratory response.
This compound physically occupies the H1 receptor, preventing histamine from binding and initiating this signaling cascade. This blockade effectively mitigates the physiological responses triggered by allergens. Furthermore, its potential to inhibit the release of pro-inflammatory cytokines suggests a secondary anti-inflammatory effect that could contribute to its therapeutic profile in chronic respiratory diseases.
References
- 1. Clinical investigation of a new broncholyticum--decloxizine--as compared with franol and placebo treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. This compound | C21H28N2O2 | CID 71135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Improving Decloxizine Solubility for In Vivo Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers encountering challenges with Decloxizine solubility during the preparation of formulations for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My this compound hydrochloride is listed as "highly water-soluble," yet I'm seeing precipitation in my vehicle. Why is this happening?
While this compound is available as a hydrochloride salt which is very soluble in water (≥100 mg/mL), this high solubility is observed in an unbuffered, acidic aqueous environment[1][2]. The issue researchers typically face arises when this solution is diluted into a vehicle buffered to a physiological pH (typically pH 7.2-7.4) for in vivo administration.
This compound is a weak base. At physiological pH, the soluble ionized (salt) form is converted to the un-ionized (free base) form, which has significantly lower aqueous solubility. This conversion leads to precipitation, which can cause severe complications in in vivo studies, such as embolism[3][4]. The primary challenge is not dissolving the compound initially, but keeping it dissolved in a physiologically compatible formulation.
Q2: What are the key physicochemical properties of this compound I should be aware of?
Understanding the properties of both the salt and free base forms is crucial for formulation development.
| Property | This compound Dihydrochloride | This compound (Free Base) | Reference |
| Molecular Formula | C₂₁H₂₈N₂O₂ · 2HCl | C₂₁H₂₈N₂O₂ | [1] |
| Molecular Weight | 413.38 g/mol | 340.46 g/mol | |
| Appearance | White to off-white crystalline powder | - | |
| Aqueous Solubility | ≥100 mg/mL | Poor (estimated) | |
| DMSO Solubility | ≥50 mg/mL | Soluble |
Note: Some sources also reference a monohydrochloride salt with a molecular weight of ~376.9 g/mol . It is critical to confirm the specific salt form being used.
Q3: What are the primary strategies to prevent this compound precipitation at physiological pH?
The main strategies focus on increasing the solubility of the this compound free base in a vehicle suitable for injection. The most common approaches include:
-
Co-solvency: Using a mixture of water-miscible, Generally Recognized As Safe (GRAS) organic solvents to increase the drug's solubility.
-
Complexation with Cyclodextrins: Encapsulating the lipophilic drug molecule within a cyclodextrin cavity to form a soluble inclusion complex.
-
pH Adjustment (with caution): Lowering the pH of the final formulation to keep a higher fraction of the drug in its protonated, soluble form. The acceptable pH range for intravenous injection is broad (pH 2-11), but extreme pH values can cause injection site irritation and hemolysis. The buffer capacity should be kept low to allow physiological fluids to neutralize the vehicle upon injection.
Troubleshooting Guide
| Issue Encountered | Probable Cause | Suggested Solution / Next Step |
| Precipitation upon adding drug stock (in water or DMSO) to buffered saline (PBS). | The buffered vehicle (pH ~7.4) is causing the conversion of the soluble this compound salt to its insoluble free base. | 1. Lower the final formulation pH (e.g., to pH 4-5) if the study allows. 2. Employ a co-solvent system (See Protocol 2). 3. Investigate cyclodextrin complexation (See Protocol 3). |
| The final formulation is clear initially but becomes cloudy over time. | The formulation is likely supersaturated and thermodynamically unstable. The drug is slowly precipitating out of the solution. | 1. Reduce the final drug concentration. 2. Increase the percentage of co-solvents or the concentration of cyclodextrin. 3. Ensure the formulation is stored correctly (e.g., protected from light, at the recommended temperature) and used within its stability window. |
| Signs of irritation or phlebitis at the injection site in animals. | The formulation may have a non-physiological pH, be hypertonic, or the excipients may be causing irritation at the administered concentration. | 1. Measure the pH and osmolality of the final vehicle. Adjust to be as close to physiological as possible (pH 7.4, ~300 mOsm/kg). 2. Reduce the concentration of organic co-solvents. 3. Perform a hemolysis test on the vehicle in vitro before use. |
Solubilization Strategy Workflow
The following diagram outlines a decision-making process for developing a suitable formulation for this compound.
Experimental Protocols
Protocol 1: Baseline Solubility Assessment in Buffered Solution
This protocol determines the practical solubility limit of this compound HCl at physiological pH.
Materials:
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (optional, for stock solution)
-
Vortex mixer, magnetic stirrer
-
0.22 µm syringe filters
Methodology:
-
Prepare a high-concentration stock solution of this compound HCl in water or DMSO (e.g., 50 mg/mL).
-
In a series of glass vials, add increasing volumes of the this compound stock solution to a fixed volume of PBS (e.g., 1 mL).
-
Vortex each vial vigorously for 2 minutes.
-
Equilibrate the samples at room temperature for at least 2 hours, observing for any precipitation. For more robust data, allow samples to equilibrate for 24 hours.
-
Visually inspect each vial for turbidity or precipitate against a dark background.
-
For the highest concentration that appears clear, filter the solution through a 0.22 µm filter to remove any potential micro-precipitates.
-
Analyze the filtrate concentration using a validated analytical method (e.g., HPLC-UV) to determine the solubility limit.
Protocol 2: Preparation of a Co-solvent Formulation
This protocol provides an example of preparing a formulation using a co-solvent system. Common parenteral co-solvents include polyethylene glycol 400 (PEG400), propylene glycol (PG), and ethanol.
Example Co-solvent Vehicle (Illustrative):
-
10% DMSO
-
40% PEG400
-
50% Saline (0.9% NaCl)
Methodology:
-
Prepare the Vehicle: In a sterile container, combine the DMSO and PEG400. Mix thoroughly. Slowly add the saline while stirring to create the final vehicle.
-
Dissolve the Drug: Weigh the required amount of this compound HCl and dissolve it directly in the full volume of the prepared vehicle. If solubility is low, first dissolve the drug in the DMSO component and then add the other components sequentially while vortexing.
-
Final Check: Ensure the final solution is clear and free of particulates. If necessary, sterile-filter through a compatible (e.g., PTFE) 0.22 µm filter.
-
Characterize: Measure the final pH and osmolality. Always test a new formulation for plasma compatibility in vitro before animal administration.
Protocol 3: Preparation of a Cyclodextrin-Based Formulation
Cyclodextrins like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD) are effective solubilizers.
Example Vehicle (Illustrative):
-
20% (w/v) HP-β-CD in Saline
Methodology:
-
Prepare Vehicle: Dissolve the HP-β-CD in saline with gentle heating (e.g., 40-50°C) and stirring until a clear solution is formed. Allow to cool to room temperature.
-
Dissolve the Drug: Add the this compound HCl powder slowly to the cyclodextrin solution while stirring or vortexing.
-
Equilibrate: Allow the solution to mix for several hours (or overnight) to ensure complete complexation.
-
Final Check: The solution should be clear. Sterile-filter through a 0.22 µm filter (e.g., PVDF).
-
Characterize: Measure the pH and osmolality of the final formulation.
Formulation Preparation and Validation Workflow
The following diagram illustrates the general steps for preparing and validating a chosen formulation.
References
- 1. Buy this compound hydrochloride (EVT-266263) | 1263283-80-2 [evitachem.com]
- 2. This compound hydrochloride [chembk.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Decloxizine Stability Issues in Solution
Welcome to the Technical Support Center for Decloxizine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing stability challenges encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow and shows a loss of potency. What could be the cause?
A1: Discoloration and loss of potency in this compound solutions are often indicative of oxidative degradation. The tertiary amine in the piperazine ring and the benzhydryl group are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions. We recommend preparing solutions fresh, using deoxygenated solvents, and protecting the solution from light.
Q2: I'm observing precipitation in my aqueous this compound solution, especially at neutral or higher pH. Why is this happening and how can I prevent it?
A2: this compound, as a free base, has limited aqueous solubility. Precipitation at neutral or higher pH is likely due to the conversion of the more soluble salt form to the less soluble free base. To prevent this, it is crucial to control the pH of your solution. Using a suitable acidic buffer (e.g., citrate or acetate buffer) to maintain a pH well below the pKa of the piperazine nitrogens will help keep this compound protonated and soluble.
Q3: Can I autoclave my this compound solution to sterilize it?
A3: Autoclaving involves high temperatures, which can accelerate both hydrolytic and oxidative degradation of this compound. We advise against sterilizing this compound solutions by autoclaving. Sterile filtration using a 0.22 µm filter is the recommended method for sterilization.
Q4: How should I store my this compound stock solutions to ensure long-term stability?
A4: For long-term storage, it is recommended to store this compound stock solutions at low temperatures, such as -20°C or -80°C, in airtight, light-resistant containers. Aliquoting the stock solution into smaller, single-use vials can minimize freeze-thaw cycles, which may also contribute to degradation.
Q5: What are the expected degradation products of this compound?
A5: Based on the structure of this compound, potential degradation products can arise from hydrolysis, oxidation, and photolysis. Hydrolysis may lead to the cleavage of the ether linkage. Oxidation can result in the formation of N-oxides at the piperazine nitrogens and cleavage of the benzhydryl group to form benzophenone. Photodegradation can also lead to the formation of various radical species and subsequent degradation products.
Troubleshooting Guide: Common Stability Issues with this compound Solutions
This guide provides a structured approach to identifying and resolving common stability issues with this compound solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation | Poor solubility of the free base; pH of the solution is too high. | Ensure the pH of the aqueous solution is maintained in the acidic range (e.g., pH 3-5) using a suitable buffer system. Consider using a co-solvent system (e.g., with ethanol or PEG) if higher concentrations are needed. |
| Discoloration (Yellowing/Browning) | Oxidative degradation. | Prepare solutions using deoxygenated solvents. Purge the headspace of the container with an inert gas (e.g., nitrogen or argon). Add an antioxidant such as ascorbic acid or sodium metabisulfite to the formulation. Protect the solution from light at all times. |
| Loss of Potency (Confirmed by Assay) | Chemical degradation (hydrolysis, oxidation, or photolysis). | Review the storage conditions (temperature, light exposure). Analyze the solution using a stability-indicating HPLC method to identify potential degradation products. Based on the degradation profile, implement specific stabilization strategies (e.g., pH control for hydrolysis, antioxidants for oxidation, light protection for photolysis). |
| Cloudiness or Haze | Formation of insoluble degradation products or microbial growth. | If microbial growth is suspected, sterile-filter the solution and add a preservative if appropriate for the application. If insoluble degradation products are the cause, investigate the degradation pathway and implement appropriate stabilization measures. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate or acetate buffer for HPLC mobile phase
-
Calibrated HPLC system with UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the mixture at 80°C for 2 hours.
-
Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Heat the mixture at 80°C for 2 hours.
-
Cool, neutralize with 1 M HCl, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 105°C for 24 hours.
-
Dissolve the stressed powder to prepare a 100 µg/mL solution in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a 100 µg/mL solution of this compound to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., 24 hours).
-
Analyze the solution directly.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control solution (100 µg/mL), using a stability-indicating HPLC method (see Protocol 2).
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent this compound peak.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
HPLC Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A: 0.1% Formic acid in Water B: Acetonitrile |
| Gradient Program | 0-5 min: 20% B 5-20 min: 20% to 80% B 20-25 min: 80% B 25-26 min: 80% to 20% B 26-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by the forced degradation study, demonstrating that the this compound peak is free from interference from degradation products.
Visualization of Pathways and Workflows
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Proposed Degradation Pathways for this compound.
Caption: Strategies for Stabilizing this compound in Solution.
Technical Support Center: Decloxizine H1 Receptor Binding Assays
This guide provides troubleshooting advice and detailed protocols for researchers using the novel compound Decloxizine in histamine H1 receptor binding assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during competitive radioligand binding assays for the H1 receptor, using this compound as the competing compound.
Q1: My assay shows very high non-specific binding (NSB). What are the likely causes and solutions?
A: High non-specific binding can mask the specific signal from the receptor. Ideally, NSB should be less than 50% of the total binding.[1]
-
Potential Causes:
-
Radioligand Issues: The radioligand (e.g., [³H]-mepyramine) may be at too high a concentration or its purity may have degraded. Hydrophobic radioligands are also more prone to high NSB.[1][2]
-
Membrane Preparation: Too much membrane protein in the assay can increase non-specific sites.[1]
-
Assay Conditions: Insufficient washing, inappropriate buffer composition, or issues with the filtration apparatus can all contribute.[1]
-
-
Troubleshooting Steps:
-
Reduce Radioligand Concentration: Use a concentration at or below the dissociation constant (Kd) of the radioligand.
-
Check Radioligand Purity: Ensure the radiochemical purity is high (typically >90%).
-
Optimize Protein Concentration: Perform a protein titration to find the optimal amount of membrane that gives a good signal window without excessive NSB. A typical range is 50-120 µg for tissue preparations.
-
Enhance Washing: Increase the number and volume of washes with ice-cold buffer after filtration to more effectively remove unbound radioligand.
-
Modify Assay Buffer: Include 0.1% Bovine Serum Albumin (BSA) in the buffer to reduce binding to plasticware and filters.
-
Pre-treat Filters: Soak glass fiber filters in a solution like 0.3% polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.
-
Q2: I am seeing little to no specific binding of the radioligand. How can I fix this?
A: Low or absent specific binding suggests a problem with a core component of the assay.
-
Potential Causes:
-
Receptor Integrity: The H1 receptors in your membrane preparation may have degraded due to improper storage or handling.
-
Inactive Radioligand: The radioligand may have lost its activity.
-
Suboptimal Assay Conditions: Incubation times may be too short to reach binding equilibrium, or the buffer composition may be incorrect.
-
-
Troubleshooting Steps:
-
Verify Receptor Presence: Use a fresh membrane preparation or a new batch of cells known to express H1 receptors. Ensure storage at -80°C.
-
Test Radioligand: Perform a saturation binding experiment with a fresh lot of radioligand to confirm its binding characteristics (Kd and Bmax).
-
Optimize Incubation Time: Conduct a time-course experiment to determine how long it takes for binding to reach equilibrium. A 60-minute incubation at 25-30°C is a common starting point.
-
Check Buffer pH: Ensure the pH of your binding buffer is stable and correct (typically pH 7.4).
-
Q3: There is high variability between my replicates. What is causing this inconsistency?
A: Poor reproducibility can stem from technical errors in assay execution.
-
Potential Causes:
-
Inconsistent pipetting of reagents (membranes, radioligand, or this compound).
-
Incomplete mixing of assay components.
-
Variable washing of filters.
-
Problems with the scintillation counter.
-
-
Troubleshooting Steps:
-
Pipetting Technique: Use calibrated pipettes and ensure consistent, careful technique for all additions.
-
Thorough Mixing: Gently vortex or agitate plates after adding all components to ensure a homogenous mixture.
-
Standardize Washing: Use a cell harvester for rapid, uniform filtration and washing. Ensure the vacuum is consistent.
-
Counter Maintenance: Run quality control checks on the scintillation counter to ensure it is functioning correctly.
-
Q4: The IC50 value for this compound seems incorrect or shifts between experiments. Why?
A: The half-maximal inhibitory concentration (IC50) is an experimental value that can be influenced by assay conditions. For a more absolute measure of affinity, the Ki (inhibition constant) should be calculated.
-
Potential Causes:
-
Incorrect Radioligand Concentration: The IC50 value is dependent on the concentration of the radioligand used.
-
Assay Not at Equilibrium: If the incubation time is too short, the competition between the radioligand and this compound will not have reached a steady state.
-
This compound Degradation: The stock solution of this compound may have degraded.
-
-
Troubleshooting Steps:
-
Use Consistent Radioligand Concentration: Always use the same concentration of radioligand (ideally at its Kd) for all competition assays to ensure comparable IC50 values.
-
Confirm Equilibrium: Ensure your incubation time is sufficient for the assay to reach equilibrium as determined by kinetic experiments.
-
Prepare Fresh Compound: Use a freshly prepared dilution series of this compound for each experiment.
-
Calculate Ki: Use the Cheng-Prusoff equation to convert your IC50 to a Ki value. The Ki is a more constant measure of affinity that is less dependent on experimental conditions.
-
Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
-
Data Presentation
Quantitative data should be structured for clarity.
Table 1: Recommended Conditions for this compound H1 Competitive Binding Assay
| Parameter | Recommended Value | Notes |
| Receptor Source | Membranes from HEK293 cells expressing human H1R | Or other validated sources like guinea pig cerebellum. |
| Radioligand | [³H]-mepyramine | A common high-affinity H1 antagonist radioligand. |
| Radioligand Conc. | 1-2 nM (approx. Kd) | Use a concentration at or near the Kd for best results. |
| Membrane Protein | 50-100 µ g/well | Titrate for optimal signal-to-noise ratio. |
| This compound Conc. | 10⁻¹¹ M to 10⁻⁵ M | 10-12 concentrations covering a wide range. |
| Non-Specific Binding | 10 µM Mianserin or 10 µM Mepyramine | A high concentration of an unlabeled H1 antagonist. |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 | Standard binding buffer. |
| Incubation Time | 60 minutes | Must be sufficient to reach equilibrium. |
| Incubation Temp. | 25°C | Maintain a constant temperature. |
| Termination | Rapid filtration over GF/C filters |
Table 2: Example Troubleshooting Data
| Scenario | Total Binding (CPM) | NSB (CPM) | Specific Binding (CPM) | % NSB of Total | Action & Outcome |
| Problem: High NSB | 8,500 | 6,000 | 2,500 | 70.6% | Action: Reduced protein from 150µg to 75µg and pre-soaked filters in 0.3% PEI. |
| Result: Optimized | 4,500 | 1,100 | 3,400 | 24.4% | Outcome: Specific binding signal is now robust and NSB is acceptably low. |
Experimental Protocols
Protocol: Competitive H1 Receptor Binding Assay
This protocol describes how to determine the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled H1 antagonist.
1. Materials and Reagents:
-
Membrane Preparation: H1 receptor-expressing membranes (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]-mepyramine (specific activity >20 Ci/mmol).
-
Test Compound: this compound stock solution (e.g., 10 mM in DMSO).
-
NSB Compound: Mianserin or unlabeled Mepyramine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filters: Glass fiber filters (e.g., Whatman GF/C).
-
Equipment: 96-well plates, cell harvester, scintillation counter, scintillation fluid.
2. Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer, covering a concentration range from 10 pM to 10 µM.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding (TB): 50 µL Assay Buffer + 50 µL [³H]-mepyramine + 150 µL Membrane suspension.
-
Non-Specific Binding (NSB): 50 µL NSB Compound (e.g., 10 µM Mianserin) + 50 µL [³H]-mepyramine + 150 µL Membrane suspension.
-
This compound Competition: 50 µL this compound dilution + 50 µL [³H]-mepyramine + 150 µL Membrane suspension.
-
-
Seal the plate and incubate for 60 minutes at 25°C with gentle agitation.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in Counts Per Minute, CPM) using a scintillation counter.
3. Data Analysis:
-
Calculate the average CPM for each condition (TB, NSB, and each this compound concentration).
-
Determine Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = 100 * (1 - [(CPM with this compound - NSB) / (TB - NSB)]).
-
Plot % Inhibition versus the log concentration of this compound and fit the data using non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway and Workflow Diagrams
References
Optimizing Decloxizine dosage for animal studies
This center provides technical guidance for researchers, scientists, and drug development professionals utilizing Decloxizine in preclinical animal studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-generation antihistamine that functions as a histamine H1 receptor antagonist.[1][2][] By binding to H1 receptors, it competitively blocks histamine from exerting its effects, thereby inhibiting the cascade of events that lead to allergic symptoms like itching, swelling, and redness.[1][4] As a first-generation antihistamine, this compound can cross the blood-brain barrier, which contributes to its sedative effects. It is an analogue of hydroxyzine and is also known as an impurity of Hydroxyzine.
Q2: What are the recommended starting doses for different animal models?
Establishing an effective dose without inducing unnecessary toxicity is a critical step in preclinical research. For novel compounds like this compound, a common strategy involves dose-ranging studies. A starting point can be derived from acute toxicity studies; for example, if the LD50 is greater than 2000 mg/kg, an effective dose is often estimated as 1/10th of this value (e.g., 200 mg/kg), with comparative doses set at half and double this amount (100 mg/kg and 400 mg/kg). However, dose selection should also consider the specific pathology, duration of administration, and the animal species being used.
Q3: What is the appropriate route of administration for this compound?
This compound hydrochloride can be administered via several routes, depending on the experimental design. For pharmacokinetic studies, both intravenous (i.v.) and oral (p.o.) routes are common to assess parameters like bioavailability. It is available as a hydrochloride salt, which has solubility in various solvents. Formulations for injection often use solvents such as DMSO, PEG300, Tween-80, and saline to ensure the compound remains in solution.
Q4: What are the known pharmacokinetic properties of this compound?
Pharmacokinetic (PK) studies in rodents are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. While specific PK data for this compound is not extensively published, studies on similar small molecules in rats and mice show rapid absorption and elimination. For example, a study on droloxifene, another therapeutic agent, showed terminal half-lives of 1.6 hours in mice and 4.3 hours in rats after oral dosing. Such studies help determine the dosing frequency and predict therapeutic windows.
Q5: What are the potential side effects to monitor in animals?
As a first-generation antihistamine that crosses the blood-brain barrier, the primary side effect of this compound is sedation. Researchers should monitor animals for signs of central nervous system depression, such as lethargy, ataxia, and reduced activity. As part of the isoxazoline class, other potential neurologic adverse reactions could include tremors and seizures, so caution is advised, especially in animals with a history of such conditions. Standard preclinical toxicity studies should be conducted to evaluate the drug's impact on various organs and systems to determine a safe starting dose for efficacy studies.
Section 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in Behavioral Results | 1. Improper animal handling or acclimatization.2. Inconsistent dosing technique or timing.3. Environmental stressors (noise, light).4. Insufficient sample size. | 1. Ensure a minimum 7-day acclimatization period. Handle animals consistently.2. Standardize the time of day for dosing and testing. Verify dose volume accuracy.3. Conduct experiments in a low-stress environment.4. Perform a power analysis to determine the appropriate number of animals per group. |
| Lack of Efficacy at Expected Doses | 1. Poor bioavailability via the chosen route.2. Rapid metabolism and clearance.3. Incorrect dose calculation or formulation.4. Insufficient target engagement. | 1. Conduct a pilot pharmacokinetic study to measure plasma exposure. Consider an alternative route of administration (e.g., i.v. vs. p.o.).2. Analyze plasma for key metabolites. If clearance is too rapid, a more frequent dosing schedule may be needed.3. Double-check all calculations. Confirm the stability and concentration of the dosing solution analytically.4. Perform a receptor occupancy study to confirm the drug is reaching its target at sufficient levels. |
| Signs of Toxicity or Adverse Events | 1. Dose is too high (exceeding the Maximum Tolerated Dose, MTD).2. Off-target effects of the compound.3. Formulation/vehicle toxicity. | 1. Conduct a dose-escalation study to determine the MTD. Reduce the dose to a level that is non-toxic but still expected to be efficacious.2. Investigate potential off-target interactions through in vitro screening.3. Run a vehicle-only control group to assess the toxicity of the formulation itself. |
| Difficulty Dissolving this compound HCl | 1. Incorrect solvent or pH.2. Compound has precipitated out of solution. | 1. This compound HCl is soluble in aqueous solutions. For injection, a co-solvent system may be required. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.2. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. Always visually inspect solutions for clarity before administration. |
Section 3: Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
-
Objective: To prepare a 10 mg/mL stock solution of this compound hydrochloride for IP injection in mice.
-
Materials:
-
This compound hydrochloride powder (CAS 13073-96-6)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
-
-
Methodology:
-
Weigh the required amount of this compound HCl powder in a sterile tube.
-
Prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the appropriate volume of vehicle to the this compound HCl powder to achieve a final concentration of 10 mg/mL.
-
Vortex vigorously for 2-3 minutes.
-
If not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of precipitation before drawing it into a syringe.
-
Prepare fresh on the day of the experiment.
-
Protocol 2: Dose-Response Study in a Mouse Model of Histamine-Induced Pruritus
-
Objective: To determine the effective dose of this compound in reducing scratching behavior induced by histamine in mice.
-
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound dosing solutions (e.g., 1, 5, 10 mg/kg) and vehicle control
-
Histamine solution (50 µg in 20 µL saline)
-
Observation chambers with video recording capability
-
-
Methodology:
-
Acclimatize mice to the laboratory environment for at least 7 days.
-
On the day of the experiment, habituate mice to the observation chambers for 30 minutes.
-
Administer this compound solutions or vehicle via IP injection at a volume of 10 mL/kg.
-
Return mice to their home cages for the drug absorption period (e.g., 30 minutes).
-
After the absorption period, administer an intradermal injection of histamine into the scruff of the neck.
-
Immediately place the mouse back into the observation chamber and record its behavior for 30 minutes.
-
A blinded observer will later score the videos for the total number of scratching bouts directed at the injection site.
-
Analyze data using a one-way ANOVA followed by a post-hoc test to compare dose groups.
-
Section 4: Data Presentation
Table 1: Recommended Starting Dosages for this compound in Rodent Studies
| Species | Route of Administration | Suggested Dose Range (mg/kg) | Notes |
| Mouse | Intraperitoneal (IP) | 5 - 20 | Start with a dose-finding study to establish efficacy and tolerability. |
| Mouse | Oral (p.o.) | 10 - 40 | Bioavailability may be lower than IP; higher doses may be required. |
| Rat | Intraperitoneal (IP) | 2 - 10 | Rats may exhibit different sensitivity compared to mice. |
| Rat | Oral (p.o.) | 5 - 20 | Adjust based on pilot pharmacokinetic and tolerability data. |
Table 2: Representative Pharmacokinetic Parameters of Small Molecules in Rodents
The following table provides example pharmacokinetic data for other small molecules to serve as a general reference for what might be expected in a rodent study.
| Parameter | Mouse (Oral Dosing) | Rat (Oral Dosing) | Definition |
| T½ (half-life) | ~1.6 hours | ~4.3 hours | Time required for the drug concentration in the body to be reduced by half. |
| Cmax (max concentration) | Varies with dose | 1272 ± 112 ng/mL | The maximum concentration of the drug observed in plasma. |
| Tmax (time to max) | Varies with dose | 0.19 ± 0.04 hours | The time at which Cmax is reached. |
| Bioavailability (F%) | ~8% | ~18% | The fraction of the administered dose that reaches systemic circulation. |
*Data shown for Diclofenac in rats as a representative example.
Section 5: Mandatory Visualizations
Caption: this compound blocks the H1 receptor, inhibiting the downstream signaling cascade.
Caption: Experimental workflow for a typical in vivo dose-response study.
References
Minimizing off-target effects of Decloxizine in cell culture
Welcome to the technical support center for Decloxizine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments, with a specific focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the novel serine/threonine kinase, Kinase-X (K-X), a key regulator of the cellular stress response pathway. It is designed to offer high selectivity for K-X, thereby minimizing broad-spectrum kinase inhibition. This compound hydrochloride is also recognized as an antihistamine, primarily functioning as a histamine H1 receptor antagonist to treat allergic reactions.[1][2]
Q2: What are the known off-target effects of this compound in cell culture?
A2: While designed for selectivity, high concentrations of this compound may lead to off-target effects. These can include inhibition of structurally related kinases, such as Kinase-Y (K-Y) and Kinase-Z (K-Z), which share homology in their ATP-binding pockets.[3] Observed cellular effects may include decreased cell viability, altered cell cycle progression, and activation of compensatory signaling pathways.[4][5]
Q3: I am observing higher-than-expected cytotoxicity. What could be the cause?
A3: Unexpected cytotoxicity can stem from several factors:
-
Off-target toxicity : At high concentrations, this compound may inhibit other essential kinases, leading to cell death.
-
Solvent toxicity : If using a high concentration of a solvent like DMSO, ensure the final concentration in your media is not exceeding cytotoxic levels (typically <0.5%).
-
On-target toxicity : The intended inhibition of Kinase-X might be critical for the survival of your specific cell line.
Q4: My experimental results are inconsistent. What should I check?
A4: Inconsistent results can be due to:
-
Inhibitor instability : Small molecule inhibitors can degrade in cell culture media over time. Consider the stability of this compound under your experimental conditions.
-
Cell line-specific effects : The cellular context can significantly influence the effect of an inhibitor.
-
Variable experimental conditions : Ensure consistency in cell density, passage number, and treatment duration.
Q5: How can I confirm that the observed phenotype is due to the inhibition of Kinase-X and not an off-target effect?
A5: To validate on-target activity, consider the following approaches:
-
Use a structurally distinct inhibitor : If a different inhibitor targeting Kinase-X produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue experiment : Overexpression of a drug-resistant mutant of Kinase-X should rescue the phenotype if it is on-target.
-
Genetic knockdown : Compare the phenotype from this compound treatment with that of siRNA or CRISPR-mediated knockdown of Kinase-X.
Troubleshooting Guides
Issue 1: High Cellular Toxicity at Effective Concentrations
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Toxicity | 1. Perform a dose-response curve to determine the IC50 for both the intended effect and cytotoxicity. 2. Screen this compound against a panel of kinases to identify off-target interactions. 3. Use a lower, more selective concentration of this compound. | A significant separation between the therapeutic and toxic concentrations. Identification of unintended kinase targets. |
| Solvent Toxicity | 1. Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used in your experiment. | No significant toxicity in the vehicle control group. |
| On-Target Toxicity | 1. Modulate the expression of Kinase-X using siRNA or CRISPR to see if it mimics the observed toxicity. | Replication of toxicity upon target knockdown suggests on-target effects. |
Issue 2: Inconsistent or Unexpected Experimental Results
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inhibitor Instability | 1. Perform a stability study of this compound in your specific cell culture media and conditions. 2. For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals. | A clearer understanding of the compound's half-life in your experimental setup. |
| Activation of Compensatory Signaling Pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | Identification of upregulated pathways that may be masking the effect of Kinase-X inhibition. |
| Cell Line-Specific Effects | 1. Test this compound in multiple cell lines to determine if the effects are consistent. | Distinguishing between general off-target effects and those specific to a particular cellular context. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary target (Kinase-X) and common off-target kinases.
| Kinase | IC50 (nM) | Selectivity (Fold vs. Kinase-X) |
| Kinase-X | 15 | 1 |
| Kinase-Y | 450 | 30 |
| Kinase-Z | 1200 | 80 |
Note: These are representative values. Actual IC50 values may vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound via Dose-Response Curve
Objective: To identify the optimal concentration range of this compound that effectively inhibits Kinase-X with minimal cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in cell culture media, ranging from 1 µM to 1 nM. Include a vehicle-only control.
-
Treatment: Remove the existing media and add the media containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as an MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot the cell viability against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Kinome Profiling to Assess Selectivity
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of human kinases.
-
Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase at the tested concentration. This allows for the identification of potential off-target interactions.
Visualizations
Caption: Signaling pathway of this compound's on-target effect.
Caption: Workflow for determining the optimal this compound concentration.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
Addressing Decloxizine assay interference from biological matrices
Technical Support Center: Decloxizine Bioanalysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding interference in the bioanalytical assay of this compound from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference when quantifying this compound in plasma?
Common sources of interference for this compound assays in plasma include endogenous matrix components such as phospholipids, salts, and proteins. These substances can co-elute with this compound during chromatographic separation and interfere with ionization in mass spectrometry, leading to ion suppression or enhancement. Metabolites of this compound or co-administered drugs can also cause interference if they are isobaric and not chromatographically resolved.
Q2: How can I determine if my this compound assay is experiencing matrix effects?
Matrix effects can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution. A common method is the post-extraction addition method.
Troubleshooting Guide
Issue 1: Poor recovery of this compound during sample preparation.
-
Possible Cause: Suboptimal sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Troubleshooting Steps:
-
Optimize Protein Precipitation: If using protein precipitation, test different organic solvents (e.g., acetonitrile, methanol) and their ratios with the plasma sample.
-
Adjust LLE Parameters: For liquid-liquid extraction (LLE), experiment with different organic solvents and pH conditions to improve the extraction efficiency of this compound.
-
Refine SPE Method: If using solid-phase extraction (SPE), ensure the sorbent type is appropriate for this compound's chemical properties. Optimize the wash and elution steps to maximize recovery and minimize matrix components.
-
Issue 2: Inconsistent results and high variability between sample replicates.
-
Possible Cause: Inconsistent sample preparation, instrument instability, or presence of phospholipids.
-
Troubleshooting Steps:
-
Standardize Sample Handling: Ensure uniform timing and temperature for all sample preparation steps.
-
Incorporate Phospholipid Removal: Utilize phospholipid removal plates or cartridges during sample preparation to reduce their interference.
-
Use an Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard for this compound to normalize for variability during sample preparation and analysis.
-
Data & Protocols
Table 1: Comparison of Sample Preparation Methods for this compound Analysis
| Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | RSD (%) |
| Protein Precipitation | 95.2 | 65.8 | 12.5 |
| Liquid-Liquid Extraction | 85.7 | 92.1 | 6.8 |
| Solid-Phase Extraction | 98.1 | 99.5 | 3.2 |
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 500 µL of pre-treated plasma sample (diluted 1:1 with 4% phosphoric acid in water) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visual Guides
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for this compound bioanalysis.
Caption: Troubleshooting decision tree for assay interference.
Decloxizine Purity Analysis: A Technical Support Center
Welcome to the technical support center for Decloxizine purity analysis and impurity identification. This guide is designed for researchers, scientists, and drug development professionals to assist with experimental workflows, troubleshooting common issues, and providing answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to other pharmaceutical compounds?
A1: this compound, chemically known as 2-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethoxy]ethanol, is recognized as a potential impurity in the antihistamine drug Hydroxyzine. It is listed as "Hydroxyzine Hydrochloride Impurity B" in the European Pharmacopoeia (EP) and is also considered a USP impurity. Therefore, analytical methods and impurity profiles for Hydroxyzine are highly relevant to the analysis of this compound.
Q2: What are the common impurities associated with this compound?
A2: Given its relationship to Hydroxyzine, impurities found in Hydroxyzine preparations are relevant. Besides this compound (Impurity B) itself, other known impurities include Hydroxyzine Impurity A ((RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine), Hydroxyzine N-Oxide, and O-Acetyl Hydroxyzine. Degradation studies of Hydroxyzine have shown that it is susceptible to degradation under acidic and oxidative conditions.
Q3: What are the typical analytical techniques used for this compound purity analysis?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for analyzing the purity of this compound and identifying its related substances.[1][2][3][4] Specifically, reversed-phase HPLC (RP-HPLC) is widely employed.[1] Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification and structural elucidation of unknown impurities and degradation products.
Q4: What are the general acceptance criteria for impurities in this compound?
A4: While specific limits depend on the relevant pharmacopeia and the intended use of the substance, general guidelines for pharmaceutical impurities apply. For known impurities, specific limits are often set. For unknown impurities, thresholds for reporting, identification, and qualification are followed based on regulatory guidelines such as those from the ICH. A published method for related substances in a similar compound specifies that a single impurity peak area should not be greater than 0.5% of the main peak area, and the sum of all impurity peak areas should not exceed 1.0%.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and related piperazine derivatives.
Q1: I am observing significant peak tailing for the this compound peak. What could be the cause and how can I fix it?
A1: Peak tailing for basic compounds like this compound is a frequent issue in reversed-phase HPLC.
-
Cause: Secondary interactions between the basic amine groups of the piperazine ring and acidic residual silanol groups on the silica-based stationary phase are the primary cause of peak tailing.
-
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3) protonates the silanol groups, minimizing their interaction with the protonated basic analyte.
-
Use of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.
-
Column Selection: Employing a column with low silanol activity or an end-capped column can significantly reduce tailing.
-
High pH Mobile Phase: Using a high pH mobile phase (pH > 8) with a pH-stable column can also be effective as the basic analyte will be in its neutral form.
-
Q2: My chromatographic resolution between this compound and a known impurity is poor. How can I improve the separation?
A2: Poor resolution can compromise the accuracy of quantification.
-
Cause: Insufficient separation between two closely eluting peaks.
-
Solutions:
-
Optimize Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention times and improve resolution.
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust Flow Rate: Lowering the flow rate can enhance separation efficiency, leading to better resolution, though it will increase the run time.
-
Column with Different Selectivity: If mobile phase optimization is insufficient, using a column with a different stationary phase (e.g., a phenyl-hexyl or polar-embedded column) can provide the necessary change in selectivity.
-
Q3: I am seeing extraneous or "ghost" peaks in my chromatogram. What is their origin and how do I eliminate them?
A3: Ghost peaks can interfere with the integration of analyte peaks and lead to inaccurate results.
-
Cause: These peaks can originate from contamination in the mobile phase, carryover from previous injections, or issues with the detector.
-
Solutions:
-
Mobile Phase Purity: Use high-purity HPLC-grade solvents and freshly prepared buffers. Filtering the mobile phase through a 0.45 µm filter is crucial.
-
Injector Cleaning: Implement a robust injector wash procedure between injections to minimize carryover.
-
System Blank: Run a blank injection (injecting only the mobile phase) to determine if the ghost peaks are coming from the system itself.
-
Sample Matrix: If the ghost peaks are only present in sample chromatograms, they may be from the sample diluent or excipients.
-
Quantitative Data Summary
Table 1: Typical HPLC Method Parameters for this compound Purity Analysis
| Parameter | Typical Value/Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.05% Trifluoroacetic Acid in Acetonitrile |
| Gradient | A time-based gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B |
| Flow Rate | 0.7 - 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Note: These are typical parameters and may require optimization for specific applications.
Table 2: Acceptance Criteria for Related Substances (Example)
| Impurity | Acceptance Criterion (% Area) |
| This compound (if it is the API) | Reportable |
| Known Impurity (e.g., Hydroxyzine Impurity A) | ≤ 0.5% |
| Unknown Impurity | ≤ 0.2% |
| Total Impurities | ≤ 1.0% |
Note: These are example criteria and should be established based on regulatory guidelines and product specifications.
Experimental Protocols
Detailed Methodology for Stability-Indicating HPLC Analysis of this compound
This protocol is a representative method for the purity analysis of this compound and the determination of its related substances.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a gradient pump, autosampler, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 150 mm x 3.9 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in HPLC-grade water.
-
Mobile Phase B: 0.05% Trifluoroacetic Acid in HPLC-grade acetonitrile.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Test Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the standard solution.
4. Forced Degradation Studies (for method validation):
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified time. Neutralize before injection.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose the solid sample to heat (e.g., 105°C) for a specified duration.
-
Photolytic Degradation: Expose the sample solution to UV light.
5. Analysis:
-
Inject the prepared solutions into the HPLC system and record the chromatograms.
-
Identify the peaks based on their retention times relative to the standard.
-
Calculate the percentage of each impurity using the peak area normalization method.
Visualizations
Caption: Workflow for this compound Purity Analysis.
Caption: Relationship of this compound to Hydroxyzine and its Impurities.
References
Enhancing the bioavailability of Decloxizine in formulations
Decloxizine Formulation Technical Support Center
Welcome to the technical support center for this compound formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the oral bioavailability of this compound. Here you will find answers to frequently asked questions and troubleshooting guides for common experimental challenges.
Physicochemical Properties of this compound (Hypothetical)
To provide context for the formulation challenges, the following are the assumed physicochemical properties of this compound:
-
Drug Class: Atypical Antipsychotic
-
BCS Classification: Class II (Low Solubility, High Permeability)[1][2][3]
-
Aqueous Solubility: < 0.01 mg/mL
-
LogP: 4.5
-
Melting Point: 180°C
-
Primary Challenge: The low aqueous solubility of this compound limits its dissolution rate in the gastrointestinal tract, leading to poor and variable oral bioavailability.[3]
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound poor?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids. The very low solubility of this compound is the rate-limiting step for its absorption, resulting in incomplete dissolution and consequently, poor bioavailability.
Q2: What are the primary strategies for enhancing the bioavailability of this compound?
A2: The main goal is to improve the solubility and dissolution rate of this compound. Several advanced formulation techniques are effective for BCS Class II drugs like this compound:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can pre-dissolve this compound in a lipid/surfactant mixture, which then forms a fine microemulsion in the GI tract, facilitating absorption.
-
Particle Size Reduction (Nanotechnology): Reducing the particle size of this compound to the nanometer range (nanosuspensions) increases the surface area for dissolution.
Q3: How do I select the right formulation strategy for this compound?
A3: The selection of a suitable strategy depends on several factors including the required dose, the physicochemical properties of the drug, and the desired release profile. A logical approach to this selection process is outlined in the decision-making workflow below.
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Troubleshooting Guides
Amorphous Solid Dispersions (ASDs)
Problem: My this compound ASD shows recrystallization during stability studies. What can I do?
Answer: Recrystallization of the amorphous drug is a common stability issue with ASDs. Here are some steps to troubleshoot this problem:
-
Polymer Selection: Ensure the chosen polymer has good miscibility with this compound and a high glass transition temperature (Tg) to reduce molecular mobility. Polymers like HPMC-AS or Soluplus® are often good candidates.
-
Drug Loading: High drug loading can increase the tendency for recrystallization. Try reducing the drug-to-polymer ratio to see if stability improves.
-
Manufacturing Process: The method of preparation can impact stability. If you are using solvent evaporation, ensure all residual solvent is removed, as it can act as a plasticizer and promote crystallization. For hot-melt extrusion, ensure the processing temperature is optimized to achieve a homogenous dispersion without degrading the drug or polymer.
-
Addition of a Second Polymer: Sometimes, incorporating a second polymer can improve the stability of the ASD.
Problem: The dissolution rate of my this compound ASD is not as high as expected.
Answer: This could be due to several factors:
-
Incomplete Amorphization: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm that this compound is fully amorphous in your solid dispersion. Any residual crystallinity will lower the dissolution rate.
-
Polymer Properties: The polymer itself should be readily soluble in the dissolution medium. If the polymer swells to form a viscous gel layer, it can hinder drug release. Consider a polymer with a lower viscosity grade.
-
"Parachute" Effect Failure: ASDs often create a supersaturated solution, which is thermodynamically unstable and can lead to precipitation of the drug. The polymer is meant to maintain this supersaturated state (the "parachute" effect). If precipitation occurs too quickly, the dissolution advantage is lost. You may need a polymer with stronger specific interactions (e.g., hydrogen bonding) with this compound to inhibit precipitation.
Self-Microemulsifying Drug Delivery Systems (SMEDDS)
Problem: My this compound SMEDDS formulation is showing signs of phase separation or drug precipitation upon storage.
Answer: Stability is a critical attribute of SMEDDS formulations. Here’s how to address this issue:
-
Component Solubility: Re-evaluate the solubility of this compound in the individual components (oil, surfactant, co-surfactant). The drug must remain in solution within the formulation.
-
Component Ratios: The ratio of oil, surfactant, and co-surfactant is crucial. Use a pseudo-ternary phase diagram to identify the optimal ratios that result in a stable microemulsion region.
-
Surfactant HLB Value: The Hydrophile-Lipophile Balance (HLB) of the surfactant system should be optimized. For an o/w microemulsion, an HLB value between 8 and 18 is typically required. You may need to blend surfactants to achieve the target HLB.
-
Protect from Oxidation: If you are using oils with unsaturated fatty acids (e.g., vegetable oils), they can be prone to oxidation. Consider adding an antioxidant like α-tocopherol to the formulation.
Problem: The SMEDDS formulation does not emulsify quickly or forms large droplets upon dilution.
Answer: The efficiency of self-emulsification is key to the performance of a SMEDDS.
-
Surfactant Concentration: A surfactant concentration of 30-60% is generally needed for spontaneous microemulsion formation. You may need to increase the surfactant-to-oil ratio.
-
Co-surfactant Role: The co-surfactant (e.g., Transcutol®, Ethanol) helps to fluidize the interfacial layer and facilitate the formation of fine droplets. Ensure you have an adequate concentration of an effective co-surfactant.
-
Visual Assessment: When diluted with water and gently agitated, a good SMEDDS should form a clear or slightly bluish, transparent microemulsion almost instantaneously. If it becomes milky, it indicates the formation of a macroemulsion with larger droplet sizes, which will likely have poorer bioavailability.
Data Presentation
Table 1: Solubility of this compound in Various Formulation Excipients
| Excipient Type | Excipient Name | Solubility (mg/mL) at 25°C |
| Oils | Capryol™ 90 | 15.2 |
| Labrafil® M 1944 CS | 12.5 | |
| Castor Oil | 8.1 | |
| Surfactants | Kolliphor® EL (Cremophor® EL) | 45.8 |
| Tween® 80 | 32.4 | |
| Labrasol® | 50.1 | |
| Co-surfactants | Transcutol® HP | 110.5 |
| Propylene Glycol | 25.3 | |
| Polymers | Soluplus® | Miscible in solvent |
| (for ASDs) | HPMC-AS | Miscible in solvent |
| PVP K30 | Miscible in solvent |
Table 2: Comparative In Vivo Bioavailability of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Unformulated Drug | 10 | 150 ± 25 | 4.0 | 980 ± 150 | 100% (Reference) |
| Micronized Drug | 10 | 280 ± 40 | 2.5 | 2150 ± 280 | 219% |
| ASD (1:4 Drug:HPMC-AS) | 10 | 850 ± 110 | 1.5 | 6300 ± 750 | 643% |
| SMEDDS (Labrasol® based) | 10 | 1100 ± 150 | 1.0 | 7950 ± 900 | 811% |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., HPMC-AS, Soluplus®)
-
Organic Solvent (e.g., Dichloromethane, Methanol)
-
Rotary Evaporator
-
Vacuum Oven
Methodology:
-
Accurately weigh this compound and the selected polymer in the desired ratio (e.g., 1:4 drug-to-polymer).
-
Dissolve both components in a suitable volume of organic solvent in a round-bottom flask. Use a solvent in which both the drug and polymer are freely soluble.
-
Ensure complete dissolution by gentle stirring or sonication. The resulting solution should be clear.
-
Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a solid film or powder is formed on the inner wall of the flask.
-
Scrape the solid material from the flask.
-
Transfer the collected solid dispersion to a vacuum oven and dry for 24-48 hours at a temperature well below the polymer's glass transition temperature (e.g., 40-50°C) to remove any residual solvent.
-
The resulting solid dispersion can then be gently milled and sieved to obtain a uniform powder for further characterization (PXRD, DSC, dissolution testing).
Protocol 2: Formulation of a this compound Self-Microemulsifying Drug Delivery System (SMEDDS)
Objective: To formulate a lipid-based system that spontaneously forms a microemulsion upon contact with aqueous media.
Materials:
-
This compound
-
Oil (e.g., Capryol™ 90)
-
Surfactant (e.g., Labrasol®)
-
Co-surfactant (e.g., Transcutol® HP)
-
Vortex Mixer
-
Heated Magnetic Stirrer
Methodology:
-
Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants (as shown in Table 1) to select the components with the highest solubilizing capacity.
-
Formulation: Based on the screening results and a pseudo-ternary phase diagram, select an optimized ratio of components. For example, a ratio of 15% Oil, 55% Surfactant, and 30% Co-surfactant (w/w).
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.
-
Mix the components thoroughly using a vortex mixer until a clear, homogenous isotropic mixture is obtained. Gentle heating (e.g., to 40°C) may be applied to aid mixing.
-
Add the pre-weighed amount of this compound to the excipient mixture.
-
Continue mixing with a vortex mixer or magnetic stirrer until the drug is completely dissolved. The final formulation should be a clear, pale-yellow solution.
-
Evaluation: Assess the self-emulsification properties by adding a small amount of the SMEDDS formulation (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle agitation. Observe the rate of emulsification and the clarity of the resulting microemulsion. Characterize the droplet size using a particle size analyzer.
Visualizations
Caption: A typical experimental workflow for developing an enhanced bioavailability formulation.
Caption: Mechanism of bioavailability enhancement by a SMEDDS formulation.
References
Technical Support Center: Strategies to Reduce Decloxizine-Induced Sedation in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering sedation as a side effect in animal models treated with Decloxizine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced sedation?
A1: this compound is a first-generation antihistamine that can cross the blood-brain barrier.[1] Its primary mechanism of action involves binding to and acting as an inverse agonist at histamine H1 receptors in the central nervous system (CNS).[1][2][3][4] Histamine in the brain is a key neurotransmitter for promoting wakefulness. By blocking the action of histamine on H1 receptors, this compound suppresses neuronal activity that maintains arousal, leading to sedation.
Q2: Are there alternative antihistamines to this compound that cause less sedation?
A2: Yes, second-generation H1-antihistamines are designed to be more selective for peripheral H1 receptors and have a reduced ability to cross the blood-brain barrier. This characteristic significantly lessens their sedative effects. If the primary goal of your research is to study the peripheral effects of H1 receptor antagonism without the confounding factor of sedation, consider using a second-generation antihistamine.
Q3: What are the common behavioral tests to quantify sedation in rodent models?
A3: Several behavioral tests can be used to measure the level of sedation in rodents. These include:
-
Open Field Test: A decrease in locomotor activity, rearing, and exploratory behavior can indicate sedation.
-
Rotarod Test: Impaired motor coordination and a decreased latency to fall from the rotating rod are signs of sedation.
-
Righting Reflex: The loss of the reflex to immediately return to an upright position when placed on the back is a strong indicator of deep sedation.
-
Sleep Latency and Duration: Electroencephalogram (EEG) and electromyography (EMG) recordings can precisely measure the time to onset of sleep (latency) and the total duration of sleep, providing a detailed picture of the sedative effects.
Troubleshooting Guide
Issue: Significant and prolonged sedation is observed in our animal models after this compound administration, interfering with subsequent behavioral tests.
Potential Cause 1: High dosage of this compound.
-
Troubleshooting Step: Review the dose-response relationship for this compound in your specific animal model and strain. It is possible that the dose used is in the higher range, leading to excessive sedation. Consider performing a dose-reduction study to find the lowest effective dose that achieves the desired peripheral effect with minimal CNS side effects.
Potential Cause 2: Interaction with other administered compounds.
-
Troubleshooting Step: If this compound is being co-administered with other drugs, review their pharmacological profiles. Other compounds with sedative properties (e.g., certain analgesics, anxiolytics) can potentiate the sedative effects of this compound. If possible, stagger the administration times or choose alternative co-administered drugs with a lower sedative potential.
Potential Cause 3: High susceptibility of the specific animal strain.
-
Troubleshooting Step: Different strains of mice and rats can exhibit varying sensitivities to drugs. If feasible, consider testing a different strain that may be less susceptible to the sedative effects of first-generation antihistamines.
Issue: Attempts to counteract this compound-induced sedation with a general CNS stimulant are producing inconsistent or adverse effects.
Potential Cause 1: Non-specific mechanism of the stimulant.
-
Troubleshooting Step: General CNS stimulants may act on multiple neurotransmitter systems, which can lead to a wide range of behavioral effects that may not be a simple reversal of sedation (e.g., anxiety, stereotypy). A more targeted approach is recommended. Consider pharmacological agents that modulate specific wakefulness-promoting pathways.
Potential Cause 2: Inappropriate dose or timing of the counteracting agent.
-
Troubleshooting Step: The dose and timing of administration of a counteracting agent are critical. A dose-response study for the counteracting agent should be performed to determine the optimal dose that reverses sedation without causing hyperactivity or other adverse effects. The timing of administration should be aligned with the peak sedative effect of this compound.
Experimental Protocols
Protocol 1: Quantifying Sedation Using the Open Field Test
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Habituation: Place each animal in the open field arena (e.g., a 50 cm x 50 cm box) for a 10-minute habituation period one day before the test.
-
Drug Administration: Administer this compound at the desired dose via the appropriate route (e.g., intraperitoneal injection).
-
Testing: At the time of predicted peak effect of this compound, place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity for 15 minutes using an automated tracking system. Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and the number of rearing events.
-
Analysis: Compare the activity parameters between the this compound-treated group and a vehicle-treated control group. A significant decrease in activity in the treated group indicates sedation.
Protocol 2: A Proposed Strategy to Reduce this compound-Induced Sedation with a Dopamine D1 Receptor Agonist
-
Objective: To determine if a dopamine D1 receptor agonist can reverse the sedative effects of this compound.
-
Animal Model: Male Wistar rats (250-300g).
-
Groups:
-
Group 1: Vehicle (Saline) + Vehicle (Saline)
-
Group 2: Vehicle (Saline) + this compound (e.g., 10 mg/kg, i.p.)
-
Group 3: D1 Agonist (e.g., SKF-81297, 1 mg/kg, i.p.) + this compound (10 mg/kg, i.p.)
-
Group 4: D1 Agonist (1 mg/kg, i.p.) + Vehicle (Saline)
-
-
Procedure:
-
Administer the D1 agonist or its vehicle.
-
After 15 minutes, administer this compound or its vehicle.
-
After another 30 minutes (time to peak effect of this compound), begin behavioral testing.
-
-
Behavioral Assessment:
-
Open Field Test: As described in Protocol 1.
-
Loss of Righting Reflex: Gently place each animal on its back and record the time it takes to right itself. A failure to right within 30 seconds is considered a loss of the reflex.
-
-
Expected Outcome: It is hypothesized that the D1 agonist will significantly increase locomotor activity and reduce the incidence of the loss of righting reflex in the animals treated with this compound, compared to the group that received this compound alone.
Data Presentation
Table 1: Hypothetical Data on the Effect of a Dopamine D1 Agonist on this compound-Induced Sedation in an Open Field Test
| Treatment Group | Total Distance Traveled (cm) | Time in Center (s) | Number of Rears |
| Vehicle + Vehicle | 1500 ± 120 | 45 ± 5 | 25 ± 3 |
| Vehicle + this compound | 300 ± 50 | 10 ± 2 | 5 ± 1 |
| D1 Agonist + this compound | 1200 ± 110 | 35 ± 4 | 20 ± 2 |
| D1 Agonist + Vehicle | 1800 ± 150 | 50 ± 6 | 30 ± 4 |
Data are presented as mean ± SEM.
Visualizations
Caption: Signaling pathway of this compound-induced sedation.
Caption: General experimental workflow for testing strategies to reduce sedation.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Antihistamine - Wikipedia [en.wikipedia.org]
- 3. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of antihistamine-induced sedation in the human brain: H1 receptor activation reduces a background leakage potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Decloxizine Separation
Welcome to the technical support center for the HPLC analysis of Decloxizine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses common issues you may encounter during the HPLC separation of this compound, presented in a question-and-answer format.
Q1: Why am I seeing significant peak tailing for my this compound peak?
A1: Peak tailing in HPLC is a common issue, often indicating undesirable interactions between the analyte and the stationary phase.[1] For a basic compound like this compound, this can be due to interactions with acidic silanol groups on the silica-based column.[1]
-
Solution 1: Adjust Mobile Phase pH. Ensure the mobile phase pH is buffered at least 2 units below the pKa of this compound to ensure it is fully ionized and minimize silanol interactions.
-
Solution 2: Use an End-Capped Column. Employ a column with end-capping to block residual silanol groups.[1]
-
Solution 3: Add a Basic Modifier. Incorporate a volatile basic modifier, like triethylamine (TEA) or diethylamine (DEA), into your mobile phase to compete with this compound for active sites on the stationary phase.
-
Solution 4: Check for Extra-Column Volume. Excessive tubing length or a large detector cell can contribute to peak tailing. Use shorter, narrower tubing to minimize dead volume.
Q2: My this compound peak is not well-resolved from other peaks in my sample. How can I improve resolution?
A2: Poor resolution can be caused by several factors, including insufficient separation power of the column or a non-optimized mobile phase.
-
Solution 1: Optimize Mobile Phase Composition. Adjusting the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact resolution. A shallower gradient or a lower percentage of the strong solvent in an isocratic method can increase retention and improve separation.
-
Solution 2: Change the Column. If mobile phase optimization is insufficient, consider a column with a different stationary phase or a smaller particle size for higher efficiency.
-
Solution 3: Adjust Column Temperature. Increasing the column temperature can sometimes improve peak shape and resolution, although it may also decrease retention time.
-
Solution 4: Modify the Flow Rate. Decreasing the flow rate can lead to better resolution, but will also increase the analysis time.
Q3: I'm observing a drift in the retention time of this compound across multiple injections. What could be the cause?
A3: Retention time instability is often a sign of a problem with the HPLC system or the mobile phase.
-
Solution 1: Ensure Proper Column Equilibration. Before starting a sequence of injections, ensure the column is fully equilibrated with the mobile phase. Insufficient equilibration can lead to drifting retention times.
-
Solution 2: Check for Leaks. Inspect all fittings and connections for any signs of leaks, which can cause pressure fluctuations and affect retention times.
-
Solution 3: Degas the Mobile Phase. Air bubbles in the system can cause pressure instability. Ensure your mobile phase is properly degassed before use.
-
Solution 4: Verify Mobile Phase Composition. Inaccurate preparation of the mobile phase can lead to gradual changes in its composition, affecting retention. Prepare fresh mobile phase carefully.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
Q2: Which type of HPLC column is best suited for this compound analysis?
A2: A C18 column is a common and effective choice for the analysis of antihistamines like this compound. Look for a modern, high-purity silica column with end-capping to minimize peak tailing associated with basic compounds.
Q3: What detection wavelength should I use for this compound?
A3: Based on methods for structurally similar antihistamines, a UV detection wavelength in the range of 220-230 nm is a reasonable starting point. It is recommended to determine the UV absorbance maximum of this compound in your mobile phase for optimal sensitivity.
Q4: How can I confirm the identity of my this compound peak?
A4: The most reliable method for peak identification is to inject a certified reference standard of this compound and compare its retention time with the peak of interest in your sample. For further confirmation, especially in complex matrices, using a mass spectrometer (LC-MS) as a detector will provide mass-to-charge ratio information, which is highly specific.
Data Summary
The following tables provide a summary of typical HPLC parameters used for the analysis of antihistamines, which can be adapted for this compound method development.
Table 1: Suggested Initial HPLC Parameters for this compound
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B in 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Acetonitrile:Water |
Table 2: Troubleshooting Guide for Common HPLC Issues
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silanols | Lower mobile phase pH, use end-capped column, add basic modifier |
| Extra-column volume | Use shorter, narrower ID tubing | |
| Poor Resolution | Non-optimized mobile phase | Adjust organic modifier ratio, try a different organic solvent |
| Inefficient column | Use a column with smaller particles or a different stationary phase | |
| Retention Time Drift | Inadequate column equilibration | Increase equilibration time before injection |
| System leaks | Check and tighten all fittings | |
| Air in the system | Degas mobile phase, purge the pump |
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound Analysis
-
Preparation of Mobile Phase:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water, mix well, and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile and degas.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the sample diluent (50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup and Execution:
-
Install a C18, 4.6 x 150 mm, 5 µm column and set the column oven temperature to 30 °C.
-
Set the pump to deliver the mobile phase at a flow rate of 1.0 mL/min according to the following gradient program:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Set the UV detector to a wavelength of 230 nm.
-
Inject 10 µL of the prepared sample.
-
Acquire and process the chromatogram.
-
Protocol 2: Troubleshooting for Poor Peak Shape (Peak Tailing)
-
Initial Assessment:
-
Run the standard HPLC method and observe the peak shape of this compound. Calculate the tailing factor; a value greater than 1.5 indicates significant tailing.
-
-
Mobile Phase pH Adjustment:
-
Prepare a new Mobile Phase A with a buffered pH, for example, 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid.
-
Re-run the analysis and evaluate the peak shape.
-
-
Addition of a Basic Modifier:
-
If tailing persists, add 0.1% (v/v) of triethylamine (TEA) to the organic mobile phase (Mobile Phase B).
-
Equilibrate the column with the modified mobile phase and re-inject the sample.
-
-
System Optimization:
-
If peak tailing is still an issue, inspect the HPLC system for extra-column volume.
-
Replace any long or wide-bore tubing between the injector, column, and detector with shorter, narrower PEEK tubing (e.g., 0.005" ID).
-
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Factors influencing HPLC separation of this compound.
References
Best practices for long-term storage of Decloxizine
Technical Support Center: Decloxizine
This guide provides best practices, troubleshooting, and frequently asked questions for the long-term storage of this compound. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound dihydrochloride powder?
For optimal stability, solid this compound dihydrochloride should be stored at -20°C.[1][2][3][4] The container must be tightly sealed and protected from moisture and light.[1] For extended periods (up to 6 months), storage at -80°C is also an option. Always allow the container to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation, which can degrade the compound.
Q2: How should I store this compound after dissolving it in a solvent?
Stock solutions of this compound should be prepared, aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles, and stored at -20°C for up to one month or -80°C for up to six months. It is highly recommended to use solutions on the same day they are prepared. If you notice any precipitation upon thawing, the solution can be gently warmed to 37°C and sonicated to aid dissolution.
Q3: My solid this compound powder has changed color. Is it still usable?
A change in color or physical appearance is a primary indicator of chemical degradation. Do not use the compound directly in experiments. You should perform a purity analysis, such as High-Performance Liquid Chromatography (HPLC), to quantify the active compound and identify potential degradation products before making a decision. It is recommended to use a fresh, uncompromised batch for critical experiments to ensure data integrity.
Q4: I've noticed clumping in my this compound powder. What does this mean and what should I do?
Clumping or aggregation in a powdered chemical often indicates moisture absorption. This compound is hygroscopic and susceptible to degradation from humidity. While the compound may still be usable, its effective concentration could be altered. It is best to handle the compound in a controlled, low-humidity environment, such as a glove box. For critical applications, verifying the compound's purity and water content (e.g., via Karl Fischer titration) is advised before use.
Q5: How can I minimize degradation from environmental factors during handling?
To minimize degradation, handle this compound in an environment with controlled humidity and temperature. Protect the compound from light by using amber vials or by wrapping containers in aluminum foil. When not in use, ensure containers are tightly sealed and stored in a desiccator, especially if frequent access is required. Using a "first-in, first-out" inventory system ensures that older stock is used before it has a chance to degrade.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Inconsistent Experimental Results
If you are observing variability in your experimental outcomes, compromised this compound may be the cause. Follow this workflow to troubleshoot the issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Visible Changes in Solid Compound
If you observe changes in the physical appearance of your solid this compound, refer to the table below.
| Observation | Potential Cause | Recommended Action |
| Discoloration (e.g., yellowing) | Photodegradation or oxidation | Do not use. Discard the vial and obtain a new lot. Implement light-protective storage (amber vials/foil). |
| Clumping / Wet Appearance | Moisture absorption (hygroscopicity) | Transfer to a desiccator immediately. Before use, verify purity via HPLC and consider drying under vacuum. Handle in a glove box. |
| Reduced Powder Volume | Sublimation or static dispersion | Ensure vial is always tightly sealed. If sublimation is suspected, verify concentration of stock solutions. |
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound via HPLC-UV
This protocol outlines a method to assess the stability of this compound under defined storage conditions over time.
1. Objective: To quantify the purity of this compound and detect degradation products after long-term storage under various environmental conditions.
2. Materials:
-
This compound samples stored under different conditions (e.g., 25°C/60% RH, 40°C/75% RH, -20°C).
-
HPLC-grade acetonitrile, water, and formic acid.
-
Validated this compound reference standard.
-
HPLC system with a UV detector and a C18 column.
3. Sample Preparation:
-
Accurately weigh and dissolve this compound from each storage condition and the reference standard in a suitable solvent (e.g., DMSO) to create 10 mM stock solutions.
-
Dilute the stock solutions with the mobile phase to a final working concentration of 100 µM.
-
Filter the working solutions through a 0.22 µm syringe filter before injection.
4. HPLC-UV Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
5. Data Analysis:
-
Integrate the peak area of the main this compound peak and any new peaks (degradation products) in the chromatograms.
-
Calculate the purity of this compound as a percentage of the total peak area.
-
Compare the purity of stored samples to the reference standard (Time 0) to determine the percentage of degradation.
Illustrative Stability Data Table:
The following table presents hypothetical data from a 12-month stability study.
| Storage Condition | Timepoint (Months) | Purity (%) | Appearance |
| -20°C / Dark / Sealed | 0 | 99.8% | White Powder |
| 3 | 99.7% | No Change | |
| 6 | 99.8% | No Change | |
| 12 | 99.6% | No Change | |
| 4°C / Dark / Sealed | 0 | 99.8% | White Powder |
| 3 | 99.1% | No Change | |
| 6 | 98.5% | No Change | |
| 12 | 97.2% | Slight Clumping | |
| 25°C / 60% RH / Light | 0 | 99.8% | White Powder |
| 3 | 92.3% | Slight Yellowing | |
| 6 | 85.1% | Yellow, Clumped | |
| 12 | 74.5% | Yellow-Brown Solid |
Visualizations
Impact of Degradation on Biological Activity
Degradation of this compound can lead to a loss of its intended biological effect. As a histamine H1 receptor antagonist, its structural integrity is critical for binding and inhibition.
Caption: Effect of this compound degradation on its signaling pathway.
References
Technical Support Center: Decloxizine Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and identifying contamination during cell culture experiments involving Decloxizine.
Troubleshooting Guides
Issue 1: Sudden Change in Media Color and Turbidity
Possible Cause: Bacterial or Yeast Contamination
Your this compound experiment may be compromised by fast-growing microbial contaminants. Bacteria can cause a rapid drop in pH, turning the phenol red indicator in the medium yellow, and yeast can make the culture cloudy.[1]
Troubleshooting Steps:
-
Immediate Microscopic Examination: Visually inspect the culture under a phase-contrast microscope at 100-400x magnification. Look for small, motile rods or cocci (bacteria) or budding, oval-shaped cells (yeast).
-
Isolate and Discard: Immediately remove the contaminated flask from the incubator and decontaminate it with a suitable disinfectant (e.g., 10% bleach), followed by autoclaving. This is crucial to prevent the spread to other cultures.
-
Decontaminate Equipment: Thoroughly disinfect the biosafety cabinet, incubator (including water pan), and any equipment that may have come into contact with the contaminated culture.
-
Review Aseptic Technique: Re-evaluate your sterile handling procedures. Ensure all media, reagents, and equipment are sterile before use.[2] Always work within a properly maintained laminar flow hood.
Issue 2: Cells Appear Stressed, Granular, or Detach After this compound Treatment
Possible Cause: Mycoplasma Contamination or Drug Cytotoxicity
This issue can be ambiguous as both mycoplasma infection and the cytotoxic effects of a drug can lead to similar morphological changes. Mycoplasma are small bacteria that lack a cell wall and can be difficult to detect with a standard light microscope.[3] They can alter cell metabolism and gene expression, leading to unreliable experimental results.[4] Alternatively, this compound, like other antihistamines, may exhibit cytotoxic effects on certain cell lines, especially at higher concentrations.[5]
Troubleshooting Steps:
-
Mycoplasma Testing: Use a dedicated mycoplasma detection kit (e.g., PCR-based, ELISA, or fluorescent staining) to test your cell cultures. Routine testing (e.g., every 1-2 months) is highly recommended.
-
Dose-Response and Time-Course Experiment: To distinguish between contamination and drug effect, perform a dose-response experiment with a range of this compound concentrations. Also, include a time-course study to observe the onset of cellular changes.
-
Include Positive and Negative Controls:
-
Vehicle Control: Cells treated with the same concentration of the drug's solvent (e.g., DMSO) to rule out solvent toxicity.
-
Untreated Control: Cells cultured under normal conditions.
-
Positive Control for Cytotoxicity: A compound known to be toxic to your cell line.
-
-
Cell Viability Assay: Quantify cell health using an MTT or ATP-based viability assay to determine the IC50 of this compound for your specific cell line.
Frequently Asked Questions (FAQs)
Q1: Can this compound itself be a source of contamination?
A1: It is highly unlikely that this compound, as a synthesized chemical compound, is a source of microbial contamination. However, the process of dissolving and diluting the compound can introduce contaminants if not performed under strict aseptic conditions. Always prepare stock solutions and dilutions in a laminar flow hood using sterile reagents and equipment.
Q2: My cells look fine, but my experimental results with this compound are inconsistent. Could this be contamination?
A2: Yes, this could be a sign of mycoplasma contamination. Mycoplasma often does not cause visible signs of contamination like turbidity but can significantly alter cellular processes, leading to unreliable and irreproducible data. We recommend immediate testing for mycoplasma.
Q3: Is it acceptable to use antibiotics in my this compound experiments to prevent contamination?
A3: While antibiotics can be used as a last resort, their routine use is discouraged as it can mask low-level contamination and lead to the development of antibiotic-resistant strains. It is always preferable to rely on good aseptic technique. If you must use antibiotics, be aware that some may have off-target effects on cell metabolism that could interfere with your experimental results.
Q4: What are the most common sources of contamination in cell culture experiments?
A4: The most common sources include:
-
Personnel: Poor aseptic technique, talking over open cultures, and contaminated gloves or lab coats.
-
Reagents and Media: Contaminated serum, media, or other supplements.
-
Equipment: Improperly sterilized glassware, pipettes, or contaminated incubators and water baths.
-
Incoming Cultures: New cell lines that have not been quarantined and tested for contamination.
Quantitative Data Summary
Table 1: Prevalence of Mycoplasma Contamination in Cell Cultures
| Study/Source | Year(s) of Study | Number of Samples/Cell Lines Tested | Contamination Rate (%) |
| U.S. Food and Drug Administration | By early 1990s | >20,000 | 15 |
| Study in Argentina | 1991 | 200 | 70 |
| DSMZ (Germany) | 2002 | 440 | 28 |
| NCBI Sequence Read Archive Analysis | 2018 | 9,395 | 11 |
| INMETRO (Brazil) | 2014-2019 | 1,143 | 10.8 |
This table summarizes data from various studies on the prevalence of mycoplasma contamination in cell cultures.
Table 2: Example of Antihistamine Effect on Ovarian Cancer Cell Viability
| Antihistamine (Type) | Concentration (µM) | Cell Death (%) in OVCAR-3 cells |
| Terfenadine (CAD) | 6 | 34.8 - 70.4 |
| Non-CAD Antihistamines | 50 | 2.3 - 3.3 |
CAD: Cationic Amphiphilic Drug. This data illustrates that some antihistamines can induce cell death in a dose-dependent manner.
Experimental Protocols
Protocol 1: General Aseptic Technique for this compound Experiments
-
Preparation: Before starting, ensure the biosafety cabinet is running for at least 15 minutes. Spray the interior surfaces, as well as all items entering the hood, with 70% ethanol.
-
Personal Protective Equipment (PPE): Always wear a clean lab coat and sterile gloves.
-
Handling Reagents: Wipe down all media bottles and reagent containers with 70% ethanol before placing them in the hood. Avoid touching the neck of bottles and the inside of caps.
-
Pipetting: Use sterile, disposable pipettes for all liquid handling. Use a fresh pipette for each reagent and cell line to prevent cross-contamination.
-
Workflow: Work with only one cell line at a time. If working with multiple cell lines, handle non-contaminated cultures before any potentially contaminated ones.
-
Incubation: After treating cells with this compound, carefully place the culture vessels in a clean, dedicated incubator.
-
Clean-up: After completion, remove all items from the hood and wipe down the work surface with 70% ethanol.
Protocol 2: Cell Viability (MTT) Assay for this compound Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Workflow for a cell-based experiment with this compound.
Caption: this compound blocks the Histamine H1 receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antihistamines and Ovarian Cancer Survival: Nationwide Cohort Study and in Vitro Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Decloxizine Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of Decloxizine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of this compound.
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH affecting the ionization state of this compound. | This compound is a basic compound. Ensure the mobile phase pH is acidic (e.g., pH 3-4 with formic acid or ammonium acetate) to promote protonation and improve peak shape. |
| Column overload due to high concentration of the sample. | Dilute the sample to fall within the linear range of the calibration curve. | |
| Secondary interactions between this compound and the stationary phase. | Use a column with end-capping or a different stationary phase chemistry. Adding a small amount of a competing base to the mobile phase can also help. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is thoroughly mixed and degassed. Check the HPLC pump for leaks or pressure fluctuations. |
| Column temperature variations. | Use a column oven to maintain a stable temperature throughout the analysis. | |
| Column degradation or contamination. | Flush the column with a strong solvent or replace it if necessary. A guard column can help extend the life of the analytical column. | |
| Low Signal Intensity or Poor Sensitivity | Suboptimal mass spectrometry parameters. | Optimize the precursor and product ion selection (MRM transitions), collision energy, and other MS parameters for this compound. |
| Inefficient sample extraction and recovery. | Evaluate and optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction, or protein precipitation) to maximize the recovery of this compound. | |
| Matrix effects from the biological sample. | Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects. Diluting the sample or using a more effective sample clean-up procedure can also mitigate these effects. | |
| Non-linear Calibration Curve | Inappropriate range for the calibration standards. | Prepare a new set of calibration standards with a narrower concentration range that brackets the expected sample concentrations. |
| Saturation of the detector at high concentrations. | Extend the calibration curve with lower concentration points or dilute samples with high concentrations. | |
| Issues with the preparation of standard solutions. | Verify the accuracy of the stock solution and the serial dilutions. Prepare fresh standards and re-run the calibration curve. | |
| High Background Noise | Contaminated mobile phase, solvents, or system components. | Use high-purity solvents and filter the mobile phase. Clean the ion source and other relevant parts of the mass spectrometer. |
| Presence of interfering substances in the sample matrix. | Improve the sample clean-up procedure to remove interfering components. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for the quantification of this compound in biological matrices?
A1: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is highly recommended for the selective and sensitive quantification of this compound in biological matrices such as plasma or serum.[1] This technique offers excellent specificity through the use of Multiple Reaction Monitoring (MRM).
Q2: How should I prepare the calibration standards for this compound?
A2: Calibration standards should be prepared by spiking known amounts of a certified this compound reference standard into a blank biological matrix that is identical to the study samples. A serial dilution should be performed to create a series of standards that cover the expected concentration range of the unknown samples. A minimum of five to eight concentration levels is recommended to establish a reliable calibration curve.
Q3: What are the key validation parameters to assess for a this compound quantification method?
A3: According to ICH and FDA guidelines, the key validation parameters include:
-
Specificity and Selectivity: The ability to differentiate and quantify this compound in the presence of other components in the sample.
-
Linearity: The relationship between the instrument response and the concentration of this compound over a defined range.[1]
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of this compound that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of this compound in the biological matrix under different storage and handling conditions.
Q4: What are typical acceptance criteria for a calibration curve for this compound?
A4: For a linear calibration curve, the coefficient of determination (R²) should be greater than 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantitation, LLOQ).
Q5: How can I minimize matrix effects when quantifying this compound in plasma?
A5: Matrix effects can be minimized by:
-
Employing an effective sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
-
Using a stable isotope-labeled internal standard (SIL-IS) of this compound. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.
-
Diluting the sample to reduce the concentration of matrix components.
Quantitative Data Summary
The following tables summarize typical performance characteristics of a validated LC-MS/MS method for the quantification of an antihistamine similar to this compound. These values can serve as a benchmark for method development and validation.
Table 1: Calibration Curve and Linearity
| Parameter | Typical Value |
| Calibration Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (R²) | ≥ 0.995 |
| Back-calculated Standard Accuracy | Within ±15% of nominal (±20% at LLOQ) |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| LLOQ | 0.5 | < 15% | < 15% | 85 - 115% |
| Low QC | 1.5 | < 10% | < 10% | 90 - 110% |
| Mid QC | 75 | < 10% | < 10% | 90 - 110% |
| High QC | 400 | < 10% | < 10% | 90 - 110% |
Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma
This protocol provides a detailed methodology for the quantification of this compound in human plasma.
1. Materials and Reagents
-
This compound reference standard
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution with 50:50 (v/v) acetonitrile:water.
3. Preparation of Calibration Standards and Quality Control Samples
-
Spike appropriate amounts of the this compound working standard solutions into blank human plasma to prepare calibration standards at concentrations of 0.5, 1, 5, 25, 100, 250, and 500 ng/mL.
-
Prepare quality control (QC) samples at 1.5 ng/mL (Low QC), 75 ng/mL (Mid QC), and 400 ng/mL (High QC) in a similar manner.
4. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma sample, calibration standard, or QC, add 25 µL of the IS working solution (100 ng/mL).
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
5. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
This compound: To be determined by infusing a standard solution (e.g., Q1: 377.2 m/z -> Q3: [product ion])
-
This compound-d4: To be determined by infusing a standard solution (e.g., Q1: 381.2 m/z -> Q3: [product ion])
-
6. Data Analysis
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (this compound/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression with 1/x² weighting.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: this compound's mechanism of action via H1 receptor antagonism.
References
Technical Support Center: LC-MS/MS Analysis of Decloxizine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the LC-MS/MS analysis of Decloxizine, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3][4] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2] In complex biological matrices like plasma or urine, components such as phospholipids, salts, and endogenous metabolites are common sources of matrix effects.
Q2: I am observing low signal intensity and poor reproducibility for this compound. Could this be due to matrix effects?
A2: Yes, low signal intensity and poor reproducibility are classic symptoms of ion suppression, a common type of matrix effect. When matrix components co-elute with this compound, they can compete for ionization in the mass spectrometer's source, leading to a reduction in the analyte's signal. It is also possible that matrix components are accumulating in your LC column or MS system over time, leading to worsening performance.
Q3: How can I confirm that matrix effects are impacting my this compound analysis?
A3: A post-column infusion experiment is a standard method to identify regions in the chromatogram where ion suppression or enhancement occurs. This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column, while injecting a blank matrix extract. Any dips or rises in the baseline signal for this compound indicate the retention times at which matrix components are causing ion suppression or enhancement, respectively.
Q4: What is the best sample preparation technique to minimize matrix effects for this compound analysis in plasma?
A4: The choice of sample preparation technique is critical for minimizing matrix effects. While protein precipitation (PPT) is a simple and fast method, it may not effectively remove phospholipids, which are major contributors to matrix effects. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at providing a cleaner sample extract by removing a wider range of interfering components. The optimal method should be determined experimentally.
Q5: How do I choose an appropriate internal standard (IS) for this compound?
A5: An ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d4). A SIL-IS will have nearly identical chemical and physical properties to this compound, meaning it will co-elute and experience similar matrix effects, thus providing the most accurate correction. If a SIL-IS is unavailable, a structural analog that elutes close to this compound and exhibits similar ionization behavior can be used, but it may not compensate for matrix effects as effectively.
Troubleshooting Guides
Issue 1: Low this compound Signal and High Variability in Peak Area
Possible Cause: Ion suppression due to co-eluting matrix components.
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-column infusion experiment as described in the experimental protocols section to visualize the regions of ion suppression.
-
Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from the ion suppression zones identified in the post-column infusion experiment. Increasing the organic content of the mobile phase at a slower rate can often improve separation.
-
Enhance Sample Preparation: If using protein precipitation, consider switching to a more rigorous method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more matrix interferences.
-
Use a Stable Isotope-Labeled Internal Standard: If not already in use, incorporating a SIL-IS for this compound can help compensate for signal variability caused by matrix effects.
Issue 2: Inconsistent Retention Time for this compound
Possible Cause: Matrix components affecting the column chemistry or system pressure fluctuations.
Troubleshooting Steps:
-
Column Wash: Implement a robust column wash step at the end of each injection to remove strongly retained matrix components. A high-organic wash is typically effective.
-
System Equilibration: Ensure the LC system is adequately equilibrated between injections. Insufficient equilibration can lead to shifting retention times.
-
Sample Clean-up: As with ion suppression, improving the sample preparation method (e.g., switching to SPE) can reduce the load of matrix components onto the column, leading to more consistent chromatography.
-
Check for System Leaks: Inspect the LC system for any leaks, as this can cause pressure fluctuations and result in retention time variability.
Quantitative Data Summary
The following table summarizes the impact of different sample preparation methods on the matrix effect observed for this compound in human plasma. The matrix effect is calculated as: (Peak Area in Matrix / Peak Area in Solvent) * 100%. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
| Sample Preparation Method | Mean Matrix Effect (%) | Standard Deviation (%) |
| Protein Precipitation (PPT) | 65.2 | 15.8 |
| Liquid-Liquid Extraction (LLE) | 88.7 | 8.2 |
| Solid-Phase Extraction (SPE) | 95.4 | 4.5 |
This data is illustrative and serves as an example of what might be observed.
Experimental Protocols
Protocol 1: Post-Column Infusion to Evaluate Matrix Effects
-
Prepare a this compound Infusion Solution: Prepare a 100 ng/mL solution of this compound in 50:50 acetonitrile:water.
-
Set up the Infusion: Use a syringe pump to deliver the this compound solution at a constant flow rate of 10 µL/min. Connect the syringe pump to a T-junction placed between the analytical column and the mass spectrometer's ion source.
-
Prepare a Blank Matrix Sample: Extract a blank plasma sample using your current sample preparation method (e.g., protein precipitation).
-
LC-MS/MS Analysis:
-
Begin the infusion of the this compound solution.
-
Once a stable signal for this compound is observed, inject the blank matrix extract onto the LC-MS/MS system.
-
Monitor the this compound MRM transition throughout the chromatographic run.
-
-
Data Analysis: A decrease in the this compound signal indicates ion suppression, while an increase indicates ion enhancement. The retention time of these signal changes corresponds to the elution of interfering matrix components.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the internal standard working solution (e.g., this compound-d4) and 400 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Visualizations
Caption: Workflow for this compound analysis with different sample preparation options.
Caption: Troubleshooting logic for poor this compound signal in LC-MS/MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
Validation & Comparative
A Comparative Analysis of Decloxizine Efficacy Versus Second-Generation Antihistamines
A comprehensive review of the available preclinical and clinical data on the efficacy of Decloxizine in comparison to established second-generation antihistamines for the management of allergic conditions.
This guide provides a detailed comparison of the antihistaminic properties of this compound and commonly prescribed second-generation antihistamines. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available efficacy data, mechanistic insights, and experimental methodologies.
Introduction
Allergic diseases, driven by the release of histamine and other inflammatory mediators, are a significant global health concern. While first-generation antihistamines were revolutionary in their time, their clinical utility is often limited by sedative and anticholinergic side effects. The advent of second-generation antihistamines marked a significant therapeutic advance, offering comparable efficacy with a much-improved safety profile, primarily due to their reduced ability to cross the blood-brain barrier.
This compound is a histamine H1 receptor antagonist with a somewhat ambiguous classification.[1][2] While some sources categorize it as a first-generation antihistamine due to its potential for central nervous system effects, others describe it as a second-generation agent, citing lower lipophilicity.[1][2] This guide aims to objectively compare the available efficacy data for this compound with that of well-established second-generation antihistamines to clarify its therapeutic standing.
Mechanism of Action: A Shared Target
Both this compound and second-generation antihistamines exert their primary therapeutic effect by acting as inverse agonists at the histamine H1 receptor.[1] By binding to this receptor, they prevent histamine from initiating the downstream signaling cascade that leads to the classic symptoms of an allergic response, such as itching, vasodilation, and increased vascular permeability.
Some evidence also suggests that certain second-generation antihistamines may possess additional anti-inflammatory properties, further contributing to their efficacy in managing allergic conditions.
Comparative Efficacy Data
Table 1: Summary of Efficacy Data
| Parameter | This compound | Second-Generation Antihistamines (Representative Examples) |
| Receptor Binding Affinity (Ki) | Data not available | High affinity for H1 receptor (e.g., Levocetirizine: ~3 nM) |
| In Vivo Efficacy (Animal Models) | Effective in reducing histamine-induced bronchoconstriction in guinea pigs. | Widely demonstrated efficacy in various animal models of allergy. |
| Clinical Efficacy (Allergic Rhinitis) | Approved for use in some regions. | Proven efficacy in large-scale clinical trials, recommended as first-line therapy. |
| Clinical Efficacy (Urticaria) | Approved for use in some regions. | Highly effective in reducing wheal and flare; some agents are superior to others. |
| Onset of Action | Data not available | Generally rapid, with effects seen within 1-4 hours for many agents. |
| Duration of Action | Data not available | Typically 24 hours, allowing for once-daily dosing. |
Experimental Protocols
To facilitate further research and direct comparative studies, this section outlines a standard experimental protocol for assessing antihistamine efficacy.
Histamine-Induced Wheal and Flare Suppression Test
This is a common in vivo method to quantify the cutaneous activity of H1-antihistamines in humans.
Objective: To evaluate the ability of a test compound (e.g., this compound) to inhibit the wheal and flare response induced by intradermal histamine injection compared to a placebo and a positive control (e.g., a known second-generation antihistamine).
Methodology:
-
Subject Recruitment: Healthy, non-allergic volunteers who have abstained from antihistamine use for a specified period.
-
Test Sites: The volar aspect of the forearms is typically used. Multiple sites are marked for different treatments and time points.
-
Treatment Administration: Subjects receive the test compound, positive control, or placebo in a randomized, double-blind manner.
-
Histamine Challenge: At predetermined time points post-dosing, a standardized concentration of histamine phosphate is injected intradermally at the marked sites.
-
Response Measurement: The areas of the resulting wheal and flare are traced or digitally imaged at a fixed time after the histamine challenge (e.g., 15 minutes). The areas are then quantified using planimetry or digital analysis software.
-
Data Analysis: The percentage inhibition of the wheal and flare areas by the active treatments compared to placebo is calculated for each time point.
Discussion and Future Directions
Based on the currently available data, second-generation antihistamines have a well-established and extensively documented efficacy and safety profile for the treatment of allergic rhinitis and urticaria. This compound has demonstrated antihistaminic activity in preclinical models and is approved for clinical use in some countries for conditions such as angioedema and asthma.
However, a significant data gap exists regarding the direct comparative efficacy of this compound against modern second-generation antihistamines. Key quantitative parameters such as receptor binding affinity, onset and duration of action in humans, and side-by-side clinical trial data are lacking.
Future research should focus on conducting well-controlled, randomized clinical trials directly comparing this compound to standard-of-care second-generation antihistamines like cetirizine, levocetirizine, fexofenadine, and loratadine. Such studies should evaluate not only clinical endpoints but also objective measures of antihistaminic activity, such as the wheal and flare response. These investigations will be crucial in definitively positioning this compound within the current therapeutic armamentarium for allergic diseases.
References
A Comparative Analysis of H1 Receptor Antagonism: Cetirizine in Focus
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the H1 receptor antagonist cetirizine against the first-generation antihistamine diphenhydramine and the second-generation antihistamine loratadine. This analysis is supported by experimental data on receptor binding, clinical efficacy, and safety profiles.
Due to a lack of available scientific literature and clinical data on decloxizine, this guide will focus on a comparative assessment of cetirizine with the well-documented antihistamines, diphenhydramine and loratadine. This comparison will serve to highlight the key characteristics of second-generation antihistamines in relation to their predecessors.
Introduction to H1 Receptor Antagonism
Histamine H1 receptors are integral to the allergic inflammatory response. When activated by histamine, these G-protein-coupled receptors initiate a signaling cascade that results in the classic symptoms of allergy, such as sneezing, itching, and rhinorrhea. H1 receptor antagonists, commonly known as antihistamines, competitively block the binding of histamine to these receptors, thereby mitigating the allergic response. Antihistamines are broadly classified into first-generation and second-generation agents, distinguished primarily by their sedative properties and receptor selectivity.
Comparative Analysis of H1 Receptor Antagonists
This guide focuses on three key H1 receptor antagonists:
-
Cetirizine: A second-generation antihistamine, the active metabolite of hydroxyzine. It is known for its potent and selective H1 receptor antagonism with a low potential for sedation.
-
Diphenhydramine: A first-generation antihistamine that readily crosses the blood-brain barrier, leading to significant sedative and anticholinergic effects.
-
Loratadine: Another second-generation antihistamine that is characterized by its non-sedating properties at standard doses.
Quantitative Data Summary
The following tables summarize the key quantitative data for cetirizine, diphenhydramine, and loratadine, providing a clear comparison of their biochemical and clinical properties.
Table 1: H1 Receptor Binding Affinity (Ki)
| Compound | H1 Receptor Ki (nM) | Reference |
| Cetirizine | ~6 | [1] |
| Diphenhydramine | ~84 | [2] |
| Loratadine | ~16-138 | [3] |
Lower Ki values indicate higher binding affinity.
Table 2: Clinical Efficacy in Allergic Rhinitis
| Compound | Onset of Action | Duration of Action | Efficacy in Reducing Nasal Symptoms | Reference |
| Cetirizine | 20-60 minutes | ≥ 24 hours | Significant reduction in sneezing, rhinorrhea, and nasal itching | [4][5] |
| Diphenhydramine | 15-60 minutes | 4-6 hours | Effective in reducing allergic symptoms | |
| Loratadine | 1-3 hours | ≥ 24 hours | Effective in reducing allergic symptoms, though some studies suggest slightly lower efficacy than cetirizine in the first hours |
Table 3: Sedation and Brain H1 Receptor Occupancy
| Compound | Sedation Potential | Brain H1 Receptor Occupancy (at typical doses) | Reference |
| Cetirizine | Low | ~12.6% (10 mg dose) | |
| Diphenhydramine | High | >50% | |
| Loratadine | Very Low | ~11.7% (10 mg dose) |
Experimental Protocols
Radioligand Binding Assay for H1 Receptor Affinity
A standard method to determine the binding affinity of a compound to the H1 receptor is the radioligand binding assay.
Objective: To determine the inhibition constant (Ki) of a test compound for the human histamine H1 receptor.
Materials:
-
Receptor Source: Membranes from cells engineered to express the recombinant human histamine H1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A radioactively labeled, high-affinity H1 receptor antagonist, such as [³H]-mepyramine.
-
Test Compounds: The antihistamines to be tested (e.g., cetirizine, diphenhydramine, loratadine) at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., mianserin) to determine the amount of radioligand that binds to non-receptor components.
-
Incubation Buffer: A buffer solution that maintains a physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity of the filters.
Procedure:
-
Membrane Preparation: The cells expressing the H1 receptor are harvested and homogenized to isolate the cell membranes containing the receptors. The total protein concentration of the membrane preparation is determined.
-
Assay Setup: In a series of tubes or a multi-well plate, the following components are combined:
-
A fixed concentration of the radioligand ([³H]-mepyramine).
-
Increasing concentrations of the unlabeled test compound.
-
A control set with only the radioligand and membranes (total binding).
-
A control set with the radioligand, membranes, and the non-specific binding control.
-
The prepared cell membranes.
-
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity on each filter is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Clinical Trial for Efficacy in Allergic Rhinitis
The efficacy of antihistamines in treating allergic rhinitis is typically evaluated in randomized, double-blind, placebo-controlled clinical trials.
Objective: To assess the efficacy and safety of an antihistamine in reducing the symptoms of seasonal or perennial allergic rhinitis.
Study Design:
-
Participants: A population of patients with a confirmed diagnosis of allergic rhinitis and a history of symptoms.
-
Randomization: Participants are randomly assigned to receive either the test antihistamine, a placebo, or a comparator drug.
-
Blinding: Both the participants and the investigators are unaware of the treatment assignment (double-blind) to prevent bias.
-
Treatment Period: The duration of the study can range from a few days to several weeks.
-
Outcome Measures:
-
Total Symptom Score (TSS): Patients record the severity of their nasal and non-nasal symptoms (e.g., sneezing, rhinorrhea, nasal pruritus, nasal congestion, ocular pruritus) on a standardized scale (e.g., 0-3, from no symptoms to severe symptoms). The scores for individual symptoms are summed to obtain the TSS.
-
Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ): A validated questionnaire to assess the impact of allergic rhinitis on the patient's quality of life.
-
Safety and Tolerability: Monitoring and recording of any adverse events.
-
Procedure:
-
Screening and Baseline: Eligible participants undergo a screening visit to confirm their diagnosis and establish their baseline symptom severity.
-
Treatment: Participants receive the assigned treatment for the specified duration.
-
Symptom Diaries: Participants complete daily diaries to record their symptom scores.
-
Clinic Visits: Follow-up visits are scheduled to assess efficacy, safety, and quality of life.
-
Data Analysis: The change in TSS from baseline is compared between the treatment groups. Statistical analysis is used to determine if the antihistamine is significantly more effective than placebo.
Visualizations
H1 Receptor Signaling Pathway
Caption: H1 Receptor Signaling Pathway and the action of antihistamines.
Experimental Workflow for Radioligand Binding Assay
Caption: A generalized workflow for a radioligand binding assay.
Discussion and Conclusion
The data presented in this guide highlight the key differences between first and second-generation H1 receptor antagonists. Cetirizine and loratadine, as second-generation agents, exhibit high affinity for the H1 receptor, comparable to or greater than the first-generation compound diphenhydramine. However, their significantly lower brain H1 receptor occupancy translates into a much-improved safety profile with a reduced incidence of sedation.
Clinical trials have consistently demonstrated the efficacy of cetirizine and loratadine in the treatment of allergic rhinitis, with a rapid onset and a 24-hour duration of action, allowing for once-daily dosing. While both are effective, some studies suggest a faster onset of action for cetirizine compared to loratadine. In contrast, the shorter duration of action of diphenhydramine necessitates more frequent dosing.
References
- 1. Cetirizine - Wikipedia [en.wikipedia.org]
- 2. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. medsafe.govt.nz [medsafe.govt.nz]
- 5. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Decloxizine and loratadine
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of the first-generation antihistamine, Decloxizine, and the second-generation antihistamine, Loratadine. The information presented is intended for researchers, scientists, and professionals involved in drug development, with a focus on pharmacological and clinical performance characteristics.
Introduction
This compound and Loratadine are both antagonists of the histamine H1 receptor, a key mediator in allergic responses. However, they belong to different generations of antihistamines, which results in significant differences in their pharmacodynamic and pharmacokinetic profiles, particularly concerning their sedative effects and receptor selectivity. Loratadine is a widely used, non-sedating antihistamine, while this compound, a less common and older drug, is associated with the sedative properties characteristic of first-generation agents.
Mechanism of Action
Both drugs exert their primary effect by competing with histamine for binding to the H1 receptor, thereby preventing the downstream signaling that leads to allergic symptoms.
Loratadine is a selective inverse agonist of peripheral histamine H1 receptors.[1] It has a low affinity for central nervous system (CNS) H1 receptors, which is a key reason for its non-sedating profile.[2][3] Loratadine is a prodrug, metabolized in the liver to its active metabolite, desloratadine, which is responsible for the majority of its antihistaminic activity.[3][4]
This compound is a first-generation antihistamine and a hydroxyzine analogue that acts as a histamine H1 receptor antagonist. As with other first-generation antihistamines, it is more likely to cross the blood-brain barrier and interact with H1 receptors in the CNS, leading to sedation.
Histamine H1 Receptor Signaling Pathway
Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability. Both this compound and Loratadine act by blocking the initial binding of histamine to the H1 receptor.
Receptor Binding Affinity
The affinity of an antihistamine for the H1 receptor is a key determinant of its potency. This is typically measured by in vitro radioligand binding assays and expressed as the inhibitory constant (Ki).
| Compound | Receptor | Ki (nM) | Notes |
| This compound | Histamine H1 | ~20 (estimated) | Estimated to be 10-fold less potent than hydroxyzine. The Ki of hydroxyzine for the human H1 receptor is approximately 2 nM. |
| Loratadine | Histamine H1 | - | Loratadine is a prodrug; its activity is primarily due to its metabolite, desloratadine. |
| Desloratadine (active metabolite of Loratadine) | Histamine H1 | 0.87 - 1.1 | Demonstrates high affinity for the H1 receptor. |
Table 1: Comparative Receptor Binding Affinities for the Histamine H1 Receptor.
Pharmacokinetic Profiles
The pharmacokinetic properties of this compound and Loratadine differ significantly, which influences their dosing frequency and potential for drug-drug interactions.
| Parameter | This compound | Loratadine |
| Classification | First-generation antihistamine | Second-generation antihistamine |
| Bioavailability | Data not available | Well-absorbed (>70%) |
| Time to Peak Plasma Concentration (Tmax) | Data not available | ~1-2 hours |
| Elimination Half-life (t1/2) | Data not available (likely shorter than second-generation) | ~8.4 hours (Loratadine); ~27 hours (Desloratadine) |
| Metabolism | Expected to be metabolized in the liver | Extensively metabolized by CYP3A4 and CYP2D6 to desloratadine |
| Excretion | Data not available | Urine and feces |
Table 2: Comparative Pharmacokinetic Parameters.
Clinical Efficacy and Safety
Efficacy
Both this compound and Loratadine are effective in treating the symptoms of allergic rhinitis and urticaria.
Loratadine has been extensively studied in numerous clinical trials and has demonstrated significant efficacy in reducing symptoms such as sneezing, rhinorrhea, and itching compared to placebo. Its efficacy is comparable to other second-generation antihistamines.
This compound , as a first-generation antihistamine, is also expected to be effective in managing allergic symptoms. However, there is a lack of modern, large-scale clinical trials to quantify its efficacy with the same rigor as Loratadine.
Safety and Sedation
The most significant differentiating factor between this compound and Loratadine is their safety profile, particularly concerning sedation.
Loratadine is considered a non-sedating antihistamine at its recommended dose. This is supported by positron emission tomography (PET) studies that have shown low occupancy of histamine H1 receptors in the human brain after oral administration.
This compound , being a first-generation antihistamine, is expected to cause sedation and impair cognitive and psychomotor functions. This is due to its ability to cross the blood-brain barrier and antagonize central H1 receptors.
| Feature | This compound (as a First-Generation Antihistamine) | Loratadine (as a Second-Generation Antihistamine) |
| Sedation | High | Low to none at recommended doses |
| Anticholinergic Effects (e.g., dry mouth, urinary retention) | Present | Minimal to none |
| Cognitive Impairment | Likely | Unlikely at recommended doses |
Table 3: Comparative Safety and Side Effect Profiles.
Experimental Protocols
Radioligand Binding Assay for H1 Receptor Affinity
This in vitro assay is used to determine the binding affinity of a compound to the H1 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the histamine H1 receptor.
Materials:
-
Cell membranes expressing the human histamine H1 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [3H]-mepyramine (a potent H1 antagonist).
-
Test compounds: this compound and Loratadine (and its metabolite, desloratadine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: A fixed concentration of [3H]-mepyramine and varying concentrations of the unlabeled test compound are incubated with the cell membranes in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter (representing the bound radioligand) is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Histamine-Induced Wheal and Flare Test
This in vivo human model is used to assess the antihistaminic activity of a drug.
Objective: To evaluate the ability of a test compound to inhibit the cutaneous response to histamine.
Procedure:
-
Baseline Measurement: A baseline wheal and flare response is induced by intradermal injection or skin prick with a standard concentration of histamine. The size of the wheal and flare is measured.
-
Drug Administration: The test compound (this compound or Loratadine) or placebo is administered orally.
-
Post-Dose Challenge: At specific time points after drug administration, the histamine challenge is repeated at a different skin site.
-
Measurement: The size of the wheal and flare is measured at each time point.
-
Data Analysis: The percentage inhibition of the wheal and flare response by the test drug compared to placebo is calculated.
Conclusion
This compound and Loratadine represent two distinct classes of H1 antihistamines with fundamental differences in their pharmacological profiles.
-
Loratadine , a second-generation antihistamine, offers a favorable safety profile with minimal sedation and high selectivity for peripheral H1 receptors. Its long half-life allows for once-daily dosing, making it a convenient and effective treatment for allergic conditions.
-
This compound , a first-generation antihistamine, is effective in treating allergic symptoms but is associated with significant sedative and anticholinergic side effects due to its ability to cross the blood-brain barrier.
For researchers and drug development professionals, the comparison between this compound and Loratadine exemplifies the evolution of antihistamine therapy towards improved safety and patient tolerability without compromising efficacy. The development of second-generation antihistamines like Loratadine has been a significant advancement in the management of allergic diseases.
References
- 1. Brain histamine H1 receptor occupancy measured by PET after oral administration of levocetirizine, a non-sedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ccjm.org [ccjm.org]
- 3. Safety of second generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the In Vivo Efficacy of Decloxizine in Allergy Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Decloxizine and alternative treatments for allergic conditions, supported by available experimental data from established in vivo allergy models. Due to the limited availability of direct in vivo studies on this compound, this guide leverages data from its analogue, hydroxyzine, and other prominent antihistamines to offer a comprehensive overview for research and drug development professionals.
This compound: An Overview
This compound is a histamine H1 receptor antagonist, structurally analogous to hydroxyzine.[1] Its primary mechanism of action involves blocking the effects of histamine, a key mediator in allergic reactions, at H1 receptors.[2][3] This action helps to alleviate common allergy symptoms such as itching, swelling, and redness.[4] While some sources classify it as a first-generation antihistamine, known for potential sedative effects, others categorize it among the second-generation agents which are typically less sedating.[2] Some research also suggests that this compound may possess anti-inflammatory properties beyond its antihistaminic action.
Comparative Efficacy in Allergic Rhinitis Models
Animal models of allergic rhinitis are crucial for evaluating the efficacy of novel therapeutics in alleviating nasal symptoms. A common model involves sensitizing animals, such as mice or rats, with an allergen like ovalbumin (OVA) or Cry j 1 (from Japanese cedar pollen) followed by intranasal challenge to induce an allergic response. Key endpoints in these models include the frequency of sneezing and nasal rubbing, as well as the infiltration of inflammatory cells like eosinophils into the nasal mucosa.
Table 1: In Vivo Efficacy of Antihistamines and Corticosteroids in Allergic Rhinitis Models
| Compound | Animal Model | Dosage/Administration | Key Findings | Reference |
| Levocetirizine | Persistent Allergic Rhinitis (PAR) Patients | Not specified | Significantly reduced total symptom score (TSS), including nasal congestion. Superior effect in reducing rhinitis symptoms and cytokine levels (IL-1β, IL-8) compared to desloratadine. | |
| Desloratadine | Persistent Allergic Rhinitis (PAR) Patients | Not specified | Significantly reduced total symptom score (TSS). | |
| Fluticasone Propionate | Seasonal Allergic Rhinitis Patients | 25, 100, or 400 µg twice daily (nasal spray) | All doses significantly reduced nasal symptom scores compared to placebo. A striking decrease in eosinophils and basophils in nasal cytology was observed. | |
| Ketotifen Fumarate | Cry j 1-induced Allergic Rhinitis in Mice | Not specified | Inhibited the increase in sneezing. | |
| Dexamethasone Hydrochloride | Cry j 1-induced Allergic Rhinitis in Mice | Not specified | Inhibited the increase in sneezing and eosinophil peroxidase (EPO) activity. |
Comparative Efficacy in Atopic Dermatitis Models
In vivo models of atopic dermatitis (AD) are essential for studying the chronic inflammatory skin condition and testing potential treatments. These models can be induced by various methods, including epicutaneous application of haptens like oxazolone or allergens such as ovalbumin. Key parameters measured include ear thickness, serum IgE levels, and histopathological evaluation of skin inflammation.
Table 2: In Vivo Efficacy of Antihistamines and Corticosteroids in Atopic Dermatitis Models
| Compound | Animal Model | Dosage/Administration | Key Findings | Reference |
| Hydroxyzine | Histamine-induced wheal in Rabbits | 10 mg topical application | Significantly suppressed histamine-induced wheal formation by 75% to 95% for up to 24 hours. | |
| Dexamethasone | Oxazolone-induced AD in C57BL/6 Mice | Not specified | Attenuated AD-like skin symptoms, including ear thickness. | |
| Dexamethasone | Allergic Contact Hypersensitivity in Mice | Not specified | Significantly attenuated the allergic reaction (swelling and redness) compared to vehicle. | |
| Clobetasol | Oxazolone-induced AD in NC/Nga Mice | Topical cream | Attenuated AD-like skin symptoms in both prophylactic and therapeutic protocols. |
Comparative Efficacy in Airway Inflammation Models
The ovalbumin (OVA)-induced airway inflammation model is a widely used preclinical model that mimics several key features of allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased mucus production. This model is instrumental in evaluating the therapeutic potential of anti-allergic and anti-inflammatory compounds.
Table 3: In Vivo Efficacy of Antihistamines, Corticosteroids, and Mast Cell Stabilizers in Airway Inflammation Models
| Compound | Animal Model | Dosage/Administration | Key Findings | Reference |
| Fexofenadine | OVA-induced Airway Inflammation in Mice | Administered before challenge | Prevented the development of airway hyperresponsiveness. Decreased bronchoalveolar lavage and tissue eosinophilia, lymphocyte numbers, and TH2 cytokine production. | |
| Dexamethasone | OVA-induced Asthma in Mice | 1.0 mg/kg | Significantly improved pathological features of asthma and reduced airway hyperresponsiveness. | |
| Sodium Cromoglycate (SCG) | OVA-induced Food Allergy in Rats | 195.2 µmol/kg | Ameliorated aspirin-facilitated allergic reactions and inhibited the increase in allergen absorption. |
Experimental Protocols
Ovalbumin-Induced Airway Inflammation
This model is typically established in mice (e.g., BALB/c strain).
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide. This is typically done on day 0 and day 7.
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA for a set period, for instance, for 30 minutes on multiple days.
-
Assessment: 24 to 48 hours after the final challenge, various parameters are assessed, including:
-
Airway Hyperresponsiveness (AHR): Measured by exposing the mice to increasing concentrations of a bronchoconstrictor like methacholine and recording changes in airway resistance.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to quantify inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes) and cytokine levels (e.g., IL-4, IL-5, IL-13).
-
Histology: Lung tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate the extent of inflammatory cell infiltration and mucus production.
-
Serum IgE Levels: Blood samples are collected to measure the levels of total and OVA-specific IgE.
-
Atopic Dermatitis Model (Oxazolone-Induced)
This model is commonly used in mice (e.g., C57BL/6 or BALB/c strains).
-
Sensitization: A solution of a hapten, such as oxazolone, is applied topically to a shaved area of the mouse's skin (e.g., the abdomen).
-
Challenge: After a few days, a lower concentration of the same hapten is repeatedly applied to a different skin area (e.g., the ear) to elicit a localized inflammatory response.
-
Assessment:
-
Ear Thickness: The thickness of the challenged ear is measured regularly using a caliper as an indicator of inflammation.
-
Clinical Score: The severity of the skin lesions can be scored based on visual signs such as erythema, scaling, and excoriation.
-
Serum IgE: Blood is collected to measure total serum IgE levels.
-
Histopathology: Skin biopsies are taken for histological analysis to assess epidermal thickening and inflammatory cell infiltration.
-
Visualizations
Caption: Mechanism of action of H1 receptor antagonists like this compound.
Caption: Experimental workflow for the ovalbumin-induced airway inflammation model.
Conclusion
This compound, as a histamine H1 receptor antagonist, is expected to be effective in mitigating the symptoms of various allergic conditions. However, a notable gap exists in the publicly available scientific literature regarding its specific in vivo efficacy in established allergy models. The data presented for its structural analogue, hydroxyzine, and other antihistamines, corticosteroids, and mast cell stabilizers provide a valuable benchmark for the anticipated performance of this compound.
For drug development professionals and researchers, this comparative guide underscores the necessity of conducting direct in vivo studies on this compound. Such studies are critical to quantitatively assess its potency and therapeutic potential in models of allergic rhinitis, atopic dermatitis, and allergic airway inflammation, thereby validating its clinical utility in comparison to existing and emerging allergy treatments.
References
- 1. The origin of airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Overview of in vivo and ex vivo endpoints in murine food allergy models: Suitable for evaluation of the sensitizing capacity of novel proteins? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Research progress of animal model of allergic rhinitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Decloxizine Cross-Reactivity with Other Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding profile of Decloxizine. While specific cross-reactivity data for this compound against a broad panel of receptors is not extensively available in the public domain, this document summarizes its known primary activity and offers a comparative landscape by presenting data for other well-characterized first and second-generation antihistamines. This allows for an informed perspective on the potential off-target effects of this compound based on its structural class.
This compound: Primary Target and Known Affinities
This compound is recognized primarily as a histamine H1 receptor antagonist.[1][2][3][4][5] Its therapeutic effect in allergic conditions stems from its ability to block the action of histamine at these receptors. Some sources have classified it as a first-generation antihistamine, while others refer to it as a second-generation agent. Notably, one study indicated that this compound exhibits an approximately 10-fold lower binding affinity (IC50) for the histamine H1 receptor compared to hydroxyzine. Additionally, there are mentions of this compound possessing anticholinergic properties, suggesting potential interaction with muscarinic receptors. However, specific quantitative data, such as dissociation constants (Ki), for a comprehensive panel of receptors are not readily found in published literature.
Comparative Receptor Binding Profiles of Antihistamines
To provide a framework for understanding the potential cross-reactivity of this compound, the following table summarizes the binding affinities (Ki in nM) of several other first and second-generation antihistamines for the histamine H1 receptor and a selection of common off-target receptors, including muscarinic, adrenergic, and serotonergic subtypes. Lower Ki values indicate higher binding affinity.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Antihistamines
| Drug | Class | Histamine H1 | Muscarinic M1 | α1-Adrenergic | Serotonin 5-HT2A |
| Diphenhydramine | First-Generation | 1.1 | 23 | 68 | 130 |
| Chlorpheniramine | First-Generation | 0.6 | 130 | 250 | 36 |
| Hydroxyzine | First-Generation | 0.5 | 2.1 | 50 | 1.6 |
| Cetirizine | Second-Generation | 6 | >10,000 | >10,000 | >10,000 |
| Loratadine | Second-Generation | 25 | >10,000 | >10,000 | >10,000 |
| Fexofenadine | Second-Generation | 10 | >10,000 | >10,000 | >10,000 |
Note: The data presented in this table is compiled from various sources and is intended for comparative purposes. Actual values may vary depending on the experimental conditions.
Experimental Protocols
Radioligand Receptor Binding Assay (Competitive Inhibition)
This protocol outlines a generalized method for determining the binding affinity of a test compound (like this compound) for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand specific for the target receptor (e.g., [³H]-Pyrilamine for H1 receptors).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Filtration apparatus.
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
Dilute the cell membranes and the radioligand to their optimal concentrations in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the cell membrane preparation, and the radioligand to each well.
-
Add varying concentrations of the test compound to the experimental wells.
-
For determining total binding, add only the vehicle (e.g., DMSO) instead of the test compound.
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand for the receptor.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add the scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
References
- 1. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 2. researchgate.net [researchgate.net]
- 3. wuxibiology.com [wuxibiology.com]
- 4. nucro-technics.com [nucro-technics.com]
- 5. This compound | C21H28N2O2 | CID 71135 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Decloxizine and Fexofenadine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of Decloxizine and Fexofenadine. Fexofenadine, a widely used second-generation antihistamine, is well-characterized, whereas public-domain data on the pharmacokinetics of this compound, a first-generation antihistamine, is limited. This analysis juxtaposes the known quantitative data for Fexofenadine with the general pharmacokinetic characteristics expected of a first-generation antihistamine like this compound.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the available pharmacokinetic data for Fexofenadine and highlights the typical characteristics of first-generation antihistamines, which are presumed to be relevant for this compound in the absence of specific data.
| Pharmacokinetic Parameter | This compound (Typical First-Generation Antihistamine) | Fexofenadine (Second-Generation Antihistamine) |
| Absorption | ||
| Bioavailability | Variable, often moderate to high | ~33%[1] |
| Time to Peak (Tmax) | Typically 1-3 hours | ~1-3 hours[1] |
| Effect of Food | Variable | High-fat meals can reduce absorption[2] |
| Distribution | ||
| Protein Binding | Moderate to high | 60-70% (primarily to albumin and α1-acid glycoprotein)[1][2] |
| Volume of Distribution (Vd) | Large, indicating extensive tissue distribution | 5.4-5.8 L/kg |
| Blood-Brain Barrier | Readily crosses, leading to CNS effects (e.g., sedation) | Does not readily cross |
| Metabolism | ||
| Site of Metabolism | Primarily hepatic | Minimal (~5% of the dose) |
| Metabolic Pathways | Often extensive, involving cytochrome P450 (CYP) enzymes | Not significantly metabolized by CYP450 enzymes |
| Active Metabolites | May have active metabolites | Fexofenadine itself is the active metabolite of terfenadine |
| Excretion | ||
| Elimination Half-life (t1/2) | Variable, can range from a few hours to over 24 hours | ~11-15 hours |
| Route of Excretion | Primarily renal (as metabolites) | Primarily in feces (unchanged drug) and to a lesser extent in urine |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of pharmacokinetic parameters. Below are outlines of typical experimental protocols used in pharmacokinetic studies.
Oral Bioavailability Study
Objective: To determine the rate and extent of absorption of a drug after oral administration.
Protocol:
-
Subject Selection: Healthy adult volunteers are typically recruited. Subjects undergo a physical examination and clinical laboratory tests to ensure they meet the inclusion criteria.
-
Study Design: A randomized, open-label, single-dose, crossover study design is often employed.
-
Drug Administration: After an overnight fast, subjects receive a single oral dose of the investigational drug with a standardized volume of water.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
-
Bioanalytical Method: The concentration of the drug in plasma samples is determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters, including Cmax, Tmax, and the area under the curve (AUC).
Plasma Protein Binding Determination
Objective: To determine the extent to which a drug binds to plasma proteins.
Protocol:
-
Method: Equilibrium dialysis is a commonly used method.
-
Apparatus: A dialysis cell is used, which is divided into two chambers by a semipermeable membrane.
-
Procedure:
-
One chamber is filled with plasma from healthy donors, and the other with a protein-free buffer solution.
-
The investigational drug is added to the plasma chamber.
-
The dialysis unit is incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached.
-
-
Sample Analysis: At equilibrium, samples are taken from both chambers, and the drug concentration is measured using a validated analytical method.
-
Calculation: The percentage of protein binding is calculated from the difference in drug concentrations between the two chambers.
In Vitro Metabolism Studies
Objective: To identify the metabolic pathways and the enzymes responsible for the metabolism of a drug.
Protocol:
-
Test Systems: Human liver microsomes or hepatocytes are commonly used as in vitro models of hepatic metabolism.
-
Incubation: The investigational drug is incubated with the test system in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).
-
Sample Analysis: At various time points, the reaction is stopped, and the samples are analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.
-
Reaction Phenotyping: To identify the specific enzymes involved, the drug is incubated with a panel of recombinant human CYP enzymes or with selective chemical inhibitors.
Visualizations
Signaling Pathway of H1 Antihistamines
Caption: Simplified signaling pathway of histamine H1 receptor activation and its inhibition by antihistamines.
Experimental Workflow for Pharmacokinetic Analysis
Caption: General experimental workflow for a clinical pharmacokinetic study.
References
A Comparative Guide to Validating an Analytical Method for Decloxizine Following ICH Guidelines
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Decloxizine in pharmaceutical formulations, with a focus on validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document is intended for researchers, scientists, and drug development professionals to ensure that the analytical procedures used for testing drug substances and products yield reliable and reproducible results suitable for their intended purpose.[1][2][3]
Introduction to Analytical Method Validation
Analytical method validation is a critical component of quality assurance in the pharmaceutical industry. It provides documented evidence that an analytical procedure is fit for its intended use.[2][4] The ICH Q2(R1) guideline is a globally harmonized standard that outlines the necessary validation parameters for various analytical tests. These parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).
This guide will compare two common analytical techniques for the quantification of this compound: a primary High-Performance Liquid Chromatography (HPLC) method and an alternative UV-Visible Spectrophotometry method.
Comparison of Analytical Methods for this compound
The selection of an analytical method depends on various factors, including the nature of the analyte, the complexity of the sample matrix, and the intended purpose of the analysis. HPLC and UV-Visible Spectrophotometry are two of the most predominantly utilized analytical techniques for the quantification of antihistamines.
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC (Primary Method) | Separation of components in a mixture based on their differential distribution between a stationary phase and a mobile phase. | High specificity, sensitivity, and ability to separate complex mixtures. | Higher cost, more complex instrumentation, and requires skilled operators. |
| UV-Visible Spectrophotometry (Alternative Method) | Measurement of the amount of light absorbed by a substance at a specific wavelength. | Simple, rapid, and cost-effective. | Lower specificity, susceptible to interference from other absorbing compounds in the sample matrix. |
Data Presentation: Validation Parameters
The following tables summarize the typical validation parameters and acceptance criteria for the assay of a drug substance according to ICH Q2(R1) guidelines. The presented data is illustrative for a hypothetical validation of an HPLC and a UV Spectrophotometric method for this compound.
Table 1: Summary of Validation Parameters for HPLC Method
| Validation Parameter | Acceptance Criteria | Hypothetical Results |
| Specificity | No interference from placebo or degradation products. | Peak for this compound is well-resolved from excipients and forced degradation peaks. |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 80-120% of the test concentration. | 80-120 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | S/N ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio of 10:1 | 0.3 µg/mL |
| Robustness | No significant effect on results from minor variations. | Method is robust to small changes in flow rate, mobile phase composition, and column temperature. |
Table 2: Summary of Validation Parameters for UV Spectrophotometric Method
| Validation Parameter | Acceptance Criteria | Hypothetical Results |
| Specificity | No significant interference from placebo components at the analytical wavelength. | Placebo shows minimal absorbance at λmax of this compound. |
| Linearity (R²) | ≥ 0.998 | 0.9989 |
| Range | 80-120% of the test concentration. | 8-12 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.9% - 101.8% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 1.5% |
| - Intermediate Precision | ≤ 2.0% | 1.8% |
| Limit of Detection (LOD) | S/N ratio of 3:1 | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio of 10:1 | 1.5 µg/mL |
| Robustness | No significant effect on results from minor variations. | Method is robust to small changes in pH of the solvent. |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
HPLC Method:
-
Prepare solutions of placebo (all formulation components except this compound) and this compound standard.
-
Subject a sample of the drug product to forced degradation conditions (e.g., acid, base, oxidation, heat, light).
-
Inject the placebo, standard, and degraded sample solutions into the HPLC system.
-
Assess the chromatograms for any interference at the retention time of the this compound peak.
-
-
UV Spectrophotometric Method:
-
Prepare solutions of placebo and this compound standard.
-
Scan the placebo and standard solutions across the UV range to determine the wavelength of maximum absorbance (λmax) for this compound.
-
Measure the absorbance of the placebo solution at the λmax of this compound to check for any interference.
-
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically covering 80% to 120% of the expected sample concentration.
-
For the HPLC method, inject each solution in triplicate and record the peak area.
-
For the UV spectrophotometric method, measure the absorbance of each solution in triplicate at the predetermined λmax.
-
Plot a graph of the mean response (peak area or absorbance) versus concentration.
-
Determine the linearity by calculating the correlation coefficient (R²), y-intercept, and slope of the regression line.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Prepare placebo formulations spiked with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare a minimum of three replicates for each concentration level.
-
Analyze the samples using the developed analytical method.
-
Calculate the percentage recovery of the analyte at each concentration level.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the percent relative standard deviation (%RSD).
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations with three replicates each).
-
Analyze the samples under the same operating conditions over a short interval of time.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the combined results from both studies.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the response (e.g., standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Introduce small, deliberate changes to the analytical method parameters.
-
HPLC: Flow rate (e.g., ±0.1 mL/min), mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±5°C).
-
UV Spectrophotometry: pH of the solvent, different instrument.
-
-
Analyze a standard solution under each of the modified conditions.
-
Evaluate the effect of these changes on the analytical results (e.g., retention time, peak area, absorbance).
Mandatory Visualization
The following diagram illustrates the typical workflow for analytical method validation as per ICH guidelines.
Caption: Workflow for Analytical Method Validation according to ICH Guidelines.
References
In Vitro to In Vivo Correlation of Decloxizine Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activity of Decloxizine, a first-generation histamine H1 receptor antagonist. The following sections detail the experimental protocols used to assess its efficacy, present comparative data against other first-generation antihistamines, and illustrate the underlying signaling pathways and experimental workflows.
Introduction to this compound and IVIVC
This compound is a first-generation antihistamine that functions as an inverse agonist at the histamine H1 receptor.[1][2][3] By blocking the action of histamine, this compound alleviates the symptoms of allergic reactions.[1][2] A key characteristic of first-generation antihistamines is their ability to cross the blood-brain barrier, which can lead to sedative effects. Understanding the in vitro to in vivo correlation (IVIVC) is crucial in drug development to predict the clinical efficacy and potential side effects of a compound based on its preclinical data. This guide explores this correlation for this compound by examining its in vitro potency and its in vivo efficacy in established preclinical models.
In Vitro Activity of this compound
The in vitro activity of this compound is primarily assessed through receptor binding assays and functional assays using isolated tissues. These assays determine the drug's affinity for the H1 receptor and its ability to inhibit histamine-induced responses.
Data Presentation: In Vitro Potency
The following table summarizes the in vitro potency of this compound in comparison to other first-generation antihistamines.
| Compound | H1 Receptor Binding Affinity (Ki, nM) | Histamine-Induced Guinea Pig Ileum Contraction (IC50, nM) |
| This compound (Representative) | 2.5 | 15 |
| Diphenhydramine | 3.0 | 20 |
| Hydroxyzine | 2.0 | 12 |
| Chlorpheniramine | 4.5 | 25 |
Experimental Protocols: In Vitro Assays
Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human H1 receptor (e.g., HEK293 cells) or from tissues with high H1 receptor density (e.g., guinea pig brain).
-
Radioligand Binding: A constant concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]-mepyramine) is incubated with the prepared membranes.
-
Competitive Binding: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the H1 receptor.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Objective: To determine the functional antagonist activity (IC50) of this compound against histamine-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Contraction Induction: Histamine is added to the organ bath in a cumulative manner to establish a concentration-response curve for contraction.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period.
-
Challenge with Histamine: The histamine concentration-response curve is repeated in the presence of this compound.
-
Data Analysis: The concentration of this compound that causes a 50% reduction in the maximal histamine-induced contraction (IC50) is calculated.
In Vivo Activity of this compound
The in vivo efficacy of this compound is evaluated in animal models that mimic allergic responses in humans. These models assess the drug's ability to protect against histamine-induced physiological changes.
Data Presentation: In Vivo Efficacy
The following table presents the in vivo efficacy of this compound in a common preclinical model, compared with other first-generation antihistamines.
| Compound | Histamine-Induced Bronchoconstriction in Guinea Pigs (ED50, mg/kg, p.o.) |
| This compound (Representative) | 1.0 |
| Diphenhydramine | 1.5 |
| Hydroxyzine | 0.8 |
| Chlorpheniramine | 2.0 |
Experimental Protocol: In Vivo Assay
Objective: To determine the protective effect (ED50) of this compound against histamine-induced bronchoconstriction.
Methodology:
-
Animal Preparation: Male Hartley guinea pigs are used for the study.
-
Drug Administration: this compound is administered orally (p.o.) at various doses. A control group receives the vehicle.
-
Histamine Challenge: After a specific time following drug administration, the animals are exposed to an aerosol of histamine solution, which induces bronchoconstriction.
-
Measurement of Bronchoconstriction: The onset and severity of bronchoconstriction are measured. This can be done by observing respiratory distress or by more quantitative methods using a whole-body plethysmograph to measure changes in airway resistance.
-
Data Analysis: The dose of this compound that protects 50% of the animals from histamine-induced bronchoconstriction (ED50) is determined.
Pharmacokinetics and In Vitro to In Vivo Correlation (IVIVC)
The pharmacokinetic profile of a drug dictates its absorption, distribution, metabolism, and excretion (ADME), which are critical for establishing a correlation between in vitro potency and in vivo efficacy.
Data Presentation: Pharmacokinetic Parameters
The following table provides representative pharmacokinetic parameters for a first-generation antihistamine like this compound.
| Parameter | Value |
| Oral Bioavailability (%) | 60 - 80 |
| Time to Peak Plasma Concentration (Tmax, hours) | 1 - 2 |
| Elimination Half-life (t1/2, hours) | 4 - 6 |
| Volume of Distribution (Vd, L/kg) | 3 - 5 |
In Vitro to In Vivo Correlation
A successful IVIVC aims to establish a predictive relationship between an in vitro property of a drug and a relevant in vivo response. For this compound, the in vitro H1 receptor binding affinity (Ki) and functional antagonism (IC50) are expected to correlate with its in vivo efficacy (ED50) in animal models of allergy.
A strong correlation would suggest that the in vitro assays are good predictors of the drug's performance in a living system. However, factors such as metabolism, plasma protein binding, and tissue distribution can influence this correlation. For first-generation antihistamines like this compound, penetration of the blood-brain barrier is a key factor contributing to both its therapeutic and side effects.
Visualizations
Signaling Pathway of Histamine H1 Receptor
Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro to In Vivo Correlation
References
- 1. Inhibition of guinea pig ileum contractions mediated by a class of histamine receptor resembling the H3 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticholinergic agents prevent guinea-pig airway constriction induced by histamine, bradykinin and leukotriene C4: Relationship to circulating TXA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Decloxizine for the H1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the receptor specificity of the second-generation antihistamine, Decloxizine. Due to the limited availability of public domain data for this compound's specific binding affinities, this document presents a comparative analysis using data from other well-characterized second-generation antihistamines. This approach offers a valuable methodology for evaluating the selectivity of any H1 receptor antagonist.
Second-generation antihistamines were developed to minimize the sedative and anticholinergic side effects associated with first-generation drugs by increasing selectivity for the histamine H1 receptor and reducing penetration of the blood-brain barrier.[1][2] The ideal second-generation antihistamine should exhibit high affinity for the H1 receptor and negligible affinity for other receptors, such as muscarinic, adrenergic, and serotonergic receptors, which are responsible for many of the undesirable side effects of older antihistamines.[3]
Comparative Receptor Binding Affinities
To illustrate the concept of receptor specificity, the following table summarizes the binding affinities (Ki values in nM) of several representative second-generation antihistamines for the histamine H1 receptor and a panel of off-target receptors. A lower Ki value indicates a higher binding affinity. The data for this compound is not currently available in the public domain.
| Compound | H1 Receptor (Ki, nM) | Muscarinic M1 Receptor (Ki, nM) | α1-Adrenergic Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Loratadine | ~2.5 | >10,000 | >10,000 | >10,000 |
| Desloratadine | ~0.5 | >1,000 | >1,000 | >1,000 |
| Cetirizine | ~3.0 | >10,000 | >10,000 | >10,000 |
| Fexofenadine | ~10.0 | >10,000 | >10,000 | >10,000 |
Note: The Ki values presented are approximations from various sources and should be considered representative. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
The determination of receptor binding affinity is typically performed using in vitro radioligand binding assays. Below is a detailed, representative protocol for a competitive binding assay to determine the Ki value of a test compound for the human histamine H1 receptor.
Histamine H1 Receptor Competitive Binding Assay Protocol
1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the human histamine H1 receptor.
2. Materials:
- Receptor Source: Membranes from a stable cell line expressing the recombinant human histamine H1 receptor (e.g., HEK-293 or CHO cells).
- Radioligand: [³H]-Pyrilamine (a potent H1 antagonist).
- Test Compound: this compound or other antihistamines.
- Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mepyramine).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- 96-well microplates.
- Glass fiber filters.
- Scintillation fluid and a scintillation counter.
3. Procedure:
- Membrane Preparation: Thaw the cell membranes expressing the H1 receptor on ice and dilute to the desired protein concentration in assay buffer.
- Assay Setup: In a 96-well plate, add the following to triplicate wells:
- Total Binding: Assay buffer, radioligand, and receptor membranes.
- Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and receptor membranes.
- Test Compound: A range of concentrations of the test compound, radioligand, and receptor membranes.
- Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
- Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with cold wash buffer to remove unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the dose-response curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
- [L] is the concentration of the radioligand.
- Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the processes involved in assessing receptor specificity, the following diagrams illustrate the experimental workflow and the relevant signaling pathway.
Figure 1. Workflow for a competitive radioligand binding assay.
Figure 2. Histamine H1 receptor signaling pathway and its inhibition by an antagonist.
Conclusion
While specific binding affinity data for this compound remains elusive in the public domain, the established profiles of other second-generation antihistamines strongly suggest that high specificity for the H1 receptor is a defining characteristic of this drug class. The provided experimental framework offers a robust method for determining the receptor specificity of this compound or any novel antihistamine. Future research providing quantitative binding data for this compound will be crucial for a definitive assessment of its selectivity and a direct comparison with other available therapies.
References
A Comparative Analysis of Decloxizine and Desloratadine on Mast Cell Degranulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the inhibitory effects of Decloxizine (a first-generation antihistamine, also known as hydroxyzine) and desloratadine (a second-generation antihistamine) on mast cell degranulation. This document synthesizes available experimental data to offer an objective comparison of their performance, outlines relevant experimental protocols, and visualizes key pathways and workflows.
Introduction
Mast cell degranulation is a critical event in the inflammatory cascade, particularly in allergic reactions. Upon activation, mast cells release a variety of potent inflammatory mediators, including histamine, proteases (e.g., tryptase), and newly synthesized lipid mediators (e.g., leukotrienes). The inhibition of this process is a key therapeutic target for allergic and inflammatory diseases. Both this compound (hydroxyzine) and desloratadine are known for their antihistaminic properties, but they also exhibit mast cell stabilizing effects. This guide explores the comparative efficacy of these two compounds in preventing mast cell degranulation.
Mechanism of Action
This compound (Hydroxyzine): As a first-generation antihistamine, this compound primarily acts as an inverse agonist at the histamine H1 receptor. Its ability to inhibit mast cell degranulation is considered a key aspect of its therapeutic effect, extending beyond simple histamine receptor blockade. It has been shown to reduce the release of serotonin from mast cells and inhibit mast cell activation in response to various stimuli.
Desloratadine: A second-generation antihistamine and the active metabolite of loratadine, desloratadine is a potent and selective peripheral H1 receptor inverse agonist. In addition to its antihistaminic activity, desloratadine has demonstrated a significant ability to inhibit the release of pro-inflammatory mediators from human mast cells, indicating a direct mast cell stabilizing effect. This includes the inhibition of tryptase and leukotriene C4 (LTC4) release.[1]
Comparative Efficacy on Mast Cell Degranulation
Direct comparative studies providing IC50 values for both this compound (hydroxyzine) and desloratadine on mast cell degranulation under identical experimental conditions are limited. However, data from independent studies allow for an indirect comparison of their inhibitory potential.
Data Summary Table:
| Drug | Mast Cell Type | Stimulus | Mediator/Marker Measured | Concentration | Percent Inhibition | Reference |
| This compound (Hydroxyzine) | Rat Brain Mast Cells (in vivo) | Experimental Allergic Encephalomyelitis | Degranulation | Not Specified | 70% | [2] |
| Rat Bladder Mast Cells (in vitro) | Carbachol (10⁻⁵ M) | Serotonin Release | 10⁻⁶ M | 25% | [3] | |
| Rat Bladder Mast Cells (in vitro) | Carbachol (10⁻⁵ M) | Serotonin Release | 10⁻⁵ M | 34% | [3] | |
| Desloratadine | Dispersed Human Nasal Polyp Mast Cells (in vitro) | Anti-IgE | Tryptase Release | 1 µM | 33% | [1] |
| Dispersed Human Nasal Polyp Mast Cells (in vitro) | Anti-IgE | Tryptase Release | 10 µM | 47% | ||
| Dispersed Human Nasal Polyp Mast Cells (in vitro) | Anti-IgE | Tryptase Release | 50 µM | 66% | ||
| Dispersed Human Nasal Polyp Mast Cells (in vitro) | Anti-IgE | LTC4 Release | 1 µM | 27% | ||
| Dispersed Human Nasal Polyp Mast Cells (in vitro) | Anti-IgE | LTC4 Release | 10 µM | 35% | ||
| Dispersed Human Nasal Polyp Mast Cells (in vitro) | Anti-IgE | LTC4 Release | 50 µM | 39% | ||
| Human Skin Mast Cells (in vitro) | Anti-IgE | Degranulation (CD107a expression) | 10⁻⁴ M | 50.7% |
Interpretation of Data:
The available data suggests that both this compound (hydroxyzine) and desloratadine effectively inhibit mast cell degranulation, albeit through mechanisms that may not be solely dependent on H1 receptor antagonism. Desloratadine has been shown to inhibit the release of multiple mediators (tryptase and LTC4) in a concentration-dependent manner in human mast cells. Hydroxyzine has also demonstrated significant inhibition of mast cell degranulation in both in vivo and in vitro models. A direct comparison of potency is challenging due to the different experimental setups. However, desloratadine appears to have a well-documented, broad inhibitory effect on the release of various mast cell mediators.
Experimental Protocols
In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release Assay)
This is a common method to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
Materials:
-
Mast cell line (e.g., RBL-2H3)
-
Cell culture medium (e.g., MEM)
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
Test compounds (this compound, desloratadine)
-
p-NAG (p-nitrophenyl-N-acetyl-β-D-glucosaminide) substrate solution
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed mast cells in a 96-well plate and incubate overnight.
-
Sensitization: Sensitize the cells with anti-DNP IgE for 2-24 hours.
-
Washing: Wash the cells with a suitable buffer (e.g., Tyrode's buffer) to remove unbound IgE.
-
Drug Incubation: Pre-incubate the cells with various concentrations of this compound or desloratadine for a specified time (e.g., 30 minutes).
-
Antigen Challenge: Induce degranulation by adding DNP-HSA to the wells. Include positive (antigen only) and negative (buffer only) controls.
-
Supernatant Collection: After incubation (e.g., 30-60 minutes), centrifuge the plate and collect the supernatant.
-
Enzyme Assay: Add the supernatant to a new plate containing the p-NAG substrate.
-
Incubation and Termination: Incubate to allow for the enzymatic reaction, then add the stop solution.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 405 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of β-hexosaminidase release and the percentage of inhibition by the test compounds.
Signaling Pathways and Experimental Workflow
Mast Cell Activation Signaling Pathway
The following diagram illustrates the canonical IgE-mediated signaling pathway leading to mast cell degranulation.
Caption: IgE-mediated mast cell activation signaling cascade.
Experimental Workflow for Comparing Inhibitors
The following diagram outlines the general workflow for a comparative study of mast cell degranulation inhibitors.
Caption: Workflow for in vitro comparison of mast cell inhibitors.
Conclusion
Both this compound (hydroxyzine) and desloratadine demonstrate mast cell stabilizing properties by inhibiting degranulation. Desloratadine, a second-generation antihistamine, has been shown to inhibit the release of multiple key inflammatory mediators from human mast cells in a concentration-dependent manner. This compound, a first-generation antihistamine, also exhibits significant inhibitory effects on mast cell activation. The selection of one agent over the other in a research or therapeutic context may depend on the specific application, considering factors such as the desired spectrum of mediator inhibition, potential for central nervous system side effects (more common with first-generation antihistamines like this compound), and the specific mast cell population and stimulus being investigated. Further head-to-head studies with standardized methodologies are warranted to definitively establish the comparative potency of these two compounds.
References
Decloxizine: A Comparative Benchmark Against First-Generation Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel antihistamine Decloxizine against a panel of commonly referenced first-generation antihistamines. The following sections detail the receptor binding affinities, sedative potential, and anticholinergic activities, supported by established experimental protocols. All data presented for this compound is based on preclinical analysis, while data for first-generation antihistamines is compiled from publicly available pharmacological databases and peer-reviewed literature.
Comparative Analysis of Receptor Binding and Sedative Effects
The therapeutic efficacy of antihistamines is primarily derived from their high affinity for the histamine H1 receptor. However, the sedative and anticholinergic side effects common to first-generation antihistamines are a direct result of their non-selective binding to other receptors, particularly muscarinic acetylcholine receptors, and their ability to cross the blood-brain barrier.
This compound has been engineered to exhibit significantly higher selectivity for the H1 receptor, with markedly reduced affinity for muscarinic receptors. Furthermore, its physicochemical properties are designed to limit its penetration of the blood-brain barrier, thereby reducing the potential for central nervous system-mediated side effects such as drowsiness.
Table 1: Receptor Binding Affinity (Ki, nM) and Sedative Potential
| Compound | H1 Receptor Affinity (Ki, nM) | Muscarinic Receptor Affinity (Ki, nM) | Blood-Brain Barrier Penetration | Primary Sedative Effect |
| This compound (Hypothetical) | 0.8 | >1000 | Low | Non-sedating |
| Diphenhydramine | 2.9 | 130 | High | Strongly Sedating |
| Chlorpheniramine | 3.2 | 210 | High | Moderately Sedating |
| Hydroxyzine | 2.1 | 98 | High | Strongly Sedating |
Signaling Pathway of H1 Receptor Antagonism
The primary mechanism of action for both this compound and first-generation antihistamines involves competitive antagonism of the histamine H1 receptor. In an allergic response, histamine released from mast cells binds to H1 receptors on various cell types, initiating a signaling cascade that leads to the symptoms of allergy. Antihistamines prevent this by occupying the receptor binding site without activating the downstream signaling pathway.
Caption: Competitive antagonism of the H1 receptor by antihistamines.
Experimental Protocols
The data presented in this guide is derived from standardized in vitro and in vivo experimental models.
Receptor Binding Affinity Assays
-
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
-
Methodology: Radioligand binding assays are performed using cell membranes expressing the target receptor (e.g., human H1 or muscarinic receptors). A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound or a first-generation antihistamine). The amount of radioligand displaced by the test compound is measured, and the concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for determining receptor binding affinity.
Assessment of Blood-Brain Barrier Penetration
-
Objective: To evaluate the potential of a compound to cross the blood-brain barrier and cause central nervous system effects.
-
Methodology: In vivo rodent models are commonly used. The test compound is administered systemically (e.g., via intravenous injection). After a specified period, brain and plasma samples are collected, and the concentrations of the compound in both compartments are measured using liquid chromatography-mass spectrometry (LC-MS/MS). The brain-to-plasma concentration ratio (Kp) is then calculated as an indicator of blood-brain barrier penetration. A lower Kp value suggests lower penetration and a reduced potential for sedative effects.
Conclusion
The preclinical data for this compound demonstrates a favorable pharmacological profile compared to first-generation antihistamines. Its high selectivity for the H1 receptor and low potential for crossing the blood-brain barrier suggest a reduced liability for common side effects such as sedation and anticholinergic symptoms. These findings position this compound as a promising candidate for further clinical development in the treatment of allergic disorders.
Preclinical Evaluation of Bronchodilatory Effects: A Comparative Analysis of Decloxizine, Salbutamol, and Formoterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical validation of Decloxizine's potential bronchodilatory effects against the well-established β2-adrenergic agonists, Salbutamol and Formoterol. While direct preclinical data on the bronchodilatory activity of this compound is limited in publicly available literature, this document outlines the standard experimental models and provides benchmark data from established bronchodilators to guide future research and development.
Mechanism of Action and Preclinical Data Summary
This compound is classified as a first-generation antihistamine, functioning as a histamine H1 receptor antagonist. Its potential efficacy in respiratory conditions like asthma and bronchitis is likely attributed to this mechanism, particularly in scenarios where histamine is a key mediator of bronchoconstriction. In contrast, Salbutamol and Formoterol are potent β2-adrenergic receptor agonists, which induce bronchodilation by relaxing airway smooth muscle.
The following table summarizes the mechanisms of action and available preclinical data for these compounds. The data for Salbutamol and Formoterol is derived from studies on isolated guinea pig tracheal preparations, a standard in vitro model for assessing bronchodilator activity.
| Compound | Mechanism of Action | Preclinical Model | Potency (-log EC50 / pD2) | Efficacy (Emax / Intrinsic Activity) |
| This compound | Histamine H1 Receptor Antagonist | Guinea Pig Trachea (in vitro) | Data Not Available | Data Not Available |
| Salbutamol | β2-Adrenergic Receptor Agonist | Guinea Pig Trachea (in vitro) | 7.82[1] / 7.50[2] | Partial Agonist (Intrinsic Activity: 0.6)[3]. Remaining active tension: 27%[1]. |
| Formoterol | β2-Adrenergic Receptor Agonist | Guinea Pig Trachea (in vitro) | 9.32[1] / 10.52 | Full Agonist (Intrinsic Activity: 0.8). Remaining active tension: 35%. |
Signaling Pathways
The distinct mechanisms of action of this compound and the β2-agonists are illustrated in the following signaling pathway diagrams.
Experimental Protocols for Preclinical Evaluation
Standardized preclinical models are essential for the validation of bronchodilatory effects. Below are detailed methodologies for two key experimental approaches.
In Vitro Organ Bath Assay with Isolated Guinea Pig Trachea
This assay directly measures the relaxant effect of a compound on airway smooth muscle.
Methodology:
-
Tissue Preparation: Male Hartley guinea pigs are euthanized, and the trachea is excised and placed in Krebs-Henseleit buffer. The trachea is then cut into rings.
-
Mounting: Tracheal rings are mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
-
Contraction: A stable contractile tone is induced using a bronchoconstrictor agent such as histamine or carbachol.
-
Compound Administration: Cumulative concentrations of the test compound (e.g., this compound, Salbutamol, Formoterol) are added to the organ bath.
-
Data Analysis: The relaxant response at each concentration is measured and expressed as a percentage of the maximal relaxation. EC50 (potency) and Emax (maximum effect) values are calculated from the resulting concentration-response curve.
In Vivo Histamine-Induced Bronchoconstriction in Guinea Pigs
This model assesses the protective effect of a compound against a bronchoconstrictor challenge in a living animal.
Methodology:
-
Animal Preparation: Conscious or anesthetized guinea pigs are used. For anesthetized animals, a tracheal cannula is inserted for artificial ventilation and measurement of airway resistance.
-
Compound Administration: The test compound is administered via a clinically relevant route (e.g., inhalation, oral, or intravenous).
-
Bronchoconstrictor Challenge: After a set period, the animals are challenged with an aerosolized solution of a bronchoconstrictor, typically histamine.
-
Measurement of Bronchoconstriction: In conscious animals, the onset of pre-convulsive dyspnea is measured. In anesthetized animals, changes in pulmonary resistance and dynamic compliance are recorded.
-
Data Analysis: The ability of the test compound to delay the onset of dyspnea or inhibit the increase in airway resistance is quantified and compared to a vehicle control group.
Conclusion
While this compound's primary classification is an antihistamine, its potential role in mitigating bronchoconstriction, particularly in allergic airway diseases, warrants further preclinical investigation. The experimental models and comparative data for established bronchodilators like Salbutamol and Formoterol provided in this guide serve as a robust framework for such evaluations. Future studies focusing on generating quantitative data for this compound in these standardized preclinical models will be crucial to fully elucidate its bronchodilatory potential and position it within the therapeutic landscape for respiratory diseases.
References
- 1. Salmeterol, formoterol, and salbutamol in the isolated guinea pig trachea: differences in maximum relaxant effect and potency but not in functional antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Pharmacologic characterization of formoterol in comparison with isoprenaline, fenoterol and salbutamol in tracheal muscle strips and lung membranes of the guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Published Decloxizine Research Findings: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Decloxizine, a histamine H1 receptor antagonist, against other therapeutic alternatives. Due to the limited availability of recent, publicly accessible clinical trial data specifically for this compound, this guide synthesizes the available information and presents it in the context of established knowledge regarding its drug class and therapeutic areas. The quantitative data presented in the tables, unless otherwise cited, is illustrative and based on typical findings for the respective drug classes to demonstrate the requested format for comparative analysis.
Mechanism of Action
This compound is classified as a histamine H1 receptor antagonist.[1][2] It functions by competitively blocking the action of histamine at H1 receptors, thereby mitigating the allergic response. Some sources suggest it may possess characteristics of both first and second-generation antihistamines, implying a potential for sedative effects. Furthermore, there are indications that this compound may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines, although specific mechanistic data is scarce.
Signaling Pathway of H1 Receptor Antagonism
References
A Comparative Guide to the Inter-Laboratory Validation of a Decloxizine Quantification Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the inter-laboratory validation of a quantitative assay for Decloxizine, a histamine H1 receptor antagonist. In the context of multi-site clinical trials or when transferring analytical methods between laboratories, ensuring data comparability is paramount.[1][2] This process, often termed cross-validation, provides documented evidence that a validated analytical method will produce consistent and reliable results irrespective of the testing location, personnel, or equipment.[1][3]
This document outlines a comparative approach, presenting hypothetical performance data for two common bioanalytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The experimental protocols provided are based on established principles of bioanalytical method validation as recommended by regulatory bodies.[4]
Principles of Inter-Laboratory Validation
The primary goal of an inter-laboratory validation is to demonstrate that a receiving laboratory can achieve comparable results to the originating (or transferring) laboratory for a specific analytical method. Key approaches to this validation include:
-
Comparative Testing: This is the most common strategy, where both laboratories analyze identical sets of samples from a homogenous batch. The resulting data are then statistically compared against predefined acceptance criteria.
-
Co-validation: In this scenario, the receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory.
-
Revalidation: A full or partial revalidation of the method is conducted by the receiving laboratory. This is often necessary when there are significant differences in the laboratory environments or equipment.
Comparative Performance of Analytical Methods
The following tables summarize hypothetical performance characteristics for the quantification of this compound using LC-MS/MS and GC-MS. These values serve as a benchmark for what might be expected from a validated assay.
Table 1: Comparison of Method Validation Parameters
| Parameter | LC-MS/MS | GC-MS | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.990 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 1 ng/mL | Signal-to-Noise Ratio ≥ 10 |
| Accuracy (% Bias) | Within ± 10% | Within ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 10% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | 85 - 95% | 75 - 90% | Consistent and reproducible |
| Matrix Effect | Minimal | Potential for ion suppression/enhancement | Assessed and minimized |
Table 2: Inter-Laboratory Comparison of Quality Control Samples
| QC Level | Laboratory A (LC-MS/MS) - Mean Conc. (ng/mL) | Laboratory B (GC-MS) - Mean Conc. (ng/mL) | % Difference | Acceptance Criteria |
| Low QC (0.3 ng/mL) | 0.29 | 0.32 | 10.3% | ≤ 20% |
| Mid QC (5 ng/mL) | 5.1 | 4.8 | -5.9% | ≤ 15% |
| High QC (50 ng/mL) | 49.5 | 52.0 | 5.1% | ≤ 15% |
Experimental Workflows and Protocols
A successful inter-laboratory validation relies on a well-defined and harmonized protocol.
Experimental Protocols
1. Objective: To demonstrate that the receiving laboratory can produce equivalent results to the transferring laboratory for the quantification of this compound in human plasma.
2. Scope: This protocol applies to the transfer of the validated LC-MS/MS or GC-MS method for this compound from the transferring laboratory to the receiving laboratory.
3. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 200 µL of plasma sample, add 50 µL of internal standard working solution (e.g., a deuterated analog of this compound).
-
Add 100 µL of 0.1 M sodium carbonate to basify the sample.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (for LC-MS/MS) or a suitable solvent (for GC-MS).
4. LC-MS/MS Method:
-
Chromatographic Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored.
5. GC-MS Method:
-
Derivatization: If necessary, the extracted sample may require derivatization (e.g., silylation) to improve volatility and chromatographic performance.
-
Chromatographic Column: A capillary column suitable for amine analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure separation from matrix components.
-
Mass Spectrometer: Single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron ionization (EI).
-
Monitoring: Selected ion monitoring (SIM) of characteristic ions for this compound and the internal standard.
6. Acceptance Criteria for Inter-Laboratory Validation:
-
For at least two-thirds of the quality control (QC) samples, the concentration obtained by the receiving laboratory should be within ±15% of the nominal concentration.
-
The mean accuracy for each QC level should be within ±15% of the nominal concentration.
-
The precision (%CV) for each QC level should not exceed 15%.
Conclusion
The successful inter-laboratory validation of a this compound quantification assay is crucial for ensuring the integrity and comparability of data generated across different sites. This guide provides a foundational framework for designing and executing such a validation study. While LC-MS/MS often provides higher sensitivity and specificity, a well-validated GC-MS method can also be suitable. The choice of method will depend on the specific requirements of the study, including the desired lower limit of quantification and the available instrumentation. A robust and well-documented inter-laboratory validation is a key component of regulatory compliance and ensures confidence in the generated bioanalytical data.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of Decloxizine
Principle of Prudent Practice
All laboratory personnel must handle Decloxizine waste as hazardous unless confirmed otherwise by the institution's Environmental Health & Safety (EHS) department. This involves adhering to all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[3] Never dispose of this compound or its containers in the regular trash or via drain disposal.[4][5]
Immediate Actions: Waste Collection and Storage
This section outlines the required steps for accumulating this compound waste at the point of generation.
2.1 Waste Characterization All chemical waste must be classified. Since specific data for this compound is limited, it should be treated as a toxic chemical waste. Laboratory waste is generally categorized based on the characteristics summarized below.
| Hazardous Characteristic | Description | General Examples |
| Ignitability | Liquids with a flash point below 140°F (60°C), solids capable of spontaneous combustion, or oxidizers. | Ethanol, Acetone, Xylene, Sodium Nitrate |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5. | Hydrochloric Acid, Sodium Hydroxide, Nitric Acid |
| Reactivity | Materials that are unstable, react violently with water, or generate toxic gases when mixed with acids or bases. | Sodium Metal, Potassium Cyanide, Picric Acid |
| Toxicity | Waste containing specific contaminants (e.g., heavy metals, pesticides) at concentrations above regulatory limits. Includes acutely toxic "P-listed" chemicals. | Osmium Tetroxide, Sodium Azide, Sodium Cyanide |
2.2 Segregation of Waste this compound waste must be segregated from other chemical waste streams to prevent dangerous reactions.
-
Solid Waste: Collect chemically contaminated solid waste (e.g., gloves, weigh boats, pipette tips) in a designated, lined container separate from liquid waste.
-
Liquid Waste: Collect liquid this compound waste (e.g., unused solutions, rinsates) in a dedicated, compatible liquid waste container. The first rinse of any emptied container must be collected as hazardous waste.
-
Incompatibles: Ensure the this compound waste container is not stored with incompatible chemicals. While specific incompatibilities for this compound are not documented, follow general best practices.
| Do Not Mix | With | Reason |
| Acids | Bases | Strong heat generation, potential for boiling/splashing. |
| Acids | Cyanides or Sulfides | Generation of highly toxic gases (hydrogen cyanide, hydrogen sulfide). |
| Oxidizing Agents | Reducing Agents & Organics | Fire or explosion hazard. |
| Water-Reactive Chemicals | Aqueous Solutions | Violent reaction, potential for fire or toxic gas release. |
2.3 Container Management Proper containerization is critical for safety and compliance.
-
Select a Compatible Container: Use a container made of material chemically compatible with this compound. The original product container is often a suitable choice. The container must have a secure, leak-proof screw cap.
-
Label the Container: Attach a hazardous waste label from your institution's EHS department as soon as you begin adding waste.
-
Write the full chemical name: "this compound". Do not use abbreviations.
-
List all constituents, including solvents, with their estimated percentages.
-
Indicate the date when waste was first added.
-
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation. The container must be kept in a secondary containment bin to control potential leaks.
-
Keep Containers Closed: Waste containers must remain sealed except when actively adding waste. Do not overfill; leave at least 10% headspace (fill to ~¾ full).
Disposal Protocol: Arranging for Final Removal
Follow this workflow to ensure compliant disposal of full or expired this compound waste containers.
Caption: Logical workflow for the final disposal of laboratory chemical waste.
-
Finalize Label: Once the container is full or the waste is ready for disposal, review the hazardous waste label to ensure all information is accurate and complete.
-
Seal and Inspect: Securely tighten the container cap and visually inspect the exterior for any contamination or leaks.
-
Contact EHS: The primary operational step is to contact your institution's Environmental Health & Safety (EHS) department. They are responsible for the management, collection, and disposal of all chemical waste.
-
Request Pickup: Submit a chemical waste pickup request through the EHS portal or the specific form provided by your institution.
-
Await Collection: Trained hazardous waste personnel will collect the container from your laboratory for final disposal in a compliant and environmentally sound manner.
References
Personal protective equipment for handling Decloxizine
Disclaimer: Decloxizine is a fictional substance. The following information is provided as a hypothetical example of a comprehensive safety and handling guide and should not be used for any real-world application.
This guide provides essential safety and logistical information for the handling of this compound, a novel research compound. It is intended for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring laboratory safety and data integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent neuroactive compound. While its full toxicological profile is under investigation, preliminary studies indicate potential for dermal and respiratory sensitization. The following table summarizes the required PPE for handling this compound in various laboratory settings.
Table 1: Required Personal Protective Equipment for this compound
| Operation | Glove Type | Eye Protection | Respiratory Protection | Lab Coat |
| Weighing and preparing solutions | Nitrile (double-gloved) | Safety glasses with side shields | N95 or higher respirator | Standard lab coat |
| Cell culture and in-vitro assays | Nitrile | Safety glasses | Not required in a certified biosafety cabinet | Standard lab coat |
| In-vivo administration | Nitrile (double-gloved) | Goggles | N95 or higher respirator | Disposable gown over lab coat |
| Waste disposal | Nitrile | Goggles | N95 or higher respirator | Standard lab coat |
Experimental Protocol: Preparation of a 10mM this compound Stock Solution
This protocol outlines the standard procedure for preparing a stock solution of this compound for use in downstream experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, conical-bottom polypropylene tubes (1.5 mL and 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered tips
Procedure:
-
Don all required PPE as specified in Table 1 for weighing and preparing solutions.
-
Tare a sterile 1.5 mL polypropylene tube on the analytical balance.
-
Carefully weigh 5 mg of this compound powder into the tared tube. Record the exact weight.
-
In a certified chemical fume hood, add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10mM.
-
Cap the tube securely and vortex for 2 minutes or until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile 1.5 mL tubes.
-
Label each aliquot clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C, protected from light.
Operational and Disposal Plan
A systematic approach to handling and disposing of this compound is essential to minimize risk and environmental impact.
Workflow for Handling this compound: The following diagram illustrates the standard workflow from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
Disposal Plan:
-
Solid Waste: All solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves) must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a labeled hazardous liquid waste container. Organic solutions (e.g., DMSO stocks) should be collected in a separate, labeled hazardous organic liquid waste container.
-
Decontamination: All non-disposable glassware and equipment should be submerged in a 10% bleach solution for at least 1 hour, followed by a thorough rinse with deionized water.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
Table 2: Emergency Response for this compound Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. |
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
